molecular formula C22H19N3O2 B8236649 SRI-41315

SRI-41315

カタログ番号: B8236649
分子量: 357.4 g/mol
InChIキー: XUOTZAUZHWCGHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SRI-41315 is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-24-17-13-6-5-12-16(17)19(26)18-21(24)23-20(14-8-7-9-14)25(22(18)27)15-10-3-2-4-11-15/h2-6,10-14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOTZAUZHWCGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of SRI-41315: A Novel eRF1 Degrader for Premature Termination Codon Readthrough

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of human genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can induce translational readthrough of these PTCs. This whitepaper provides an in-depth technical guide to SRI-41315, a novel small molecule that promotes PTC readthrough through a unique mechanism of action: the targeted degradation of eukaryotic release factor 1 (eRF1). We will detail its discovery through high-throughput screening, its proposed chemical synthesis, its mechanism of action as a "molecular glue," and the key experimental findings that highlight its therapeutic potential.

Discovery of this compound

This compound was identified through a comprehensive high-throughput screening campaign aimed at discovering novel compounds capable of inducing translational readthrough. The initial screen of 771,345 small molecules utilized a sophisticated NMD-sensitive NanoLuc reporter assay. This assay was designed to identify compounds that could restore the expression of a luciferase reporter gene containing a PTC. From this extensive library, 180 initial hits were identified.

One of the most promising initial hits was SRI-37240.[1][2] Through medicinal chemistry efforts, a series of 40 derivatives of SRI-37240 were synthesized to improve potency and physicochemical properties.[1][3] This optimization led to the identification of this compound, which demonstrated significantly greater readthrough efficiency compared to its parent compound.[1][2]

Chemical Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound has not been publicly disclosed in the reviewed literature, a plausible synthetic route can be proposed based on its chemical structure—4-(2-fluorobenzoyl)-N-(naphthalen-1-yl)thiophene-2-carboxamide—and established methods for the synthesis of similar thiophene carboxamide derivatives.

The synthesis would likely involve a multi-step process:

  • Formation of the Thiophene Core: A common method for synthesizing 2,4-disubstituted thiophenes is the Gewald reaction or similar cyclization strategies. This could involve the reaction of a compound containing an activated methylene group with a sulfur source and a carbonyl compound.

  • Acylation of the Thiophene Ring: The 2-fluorobenzoyl group could be introduced onto the thiophene ring at the 4-position via a Friedel-Crafts acylation reaction, using 2-fluorobenzoyl chloride and a Lewis acid catalyst.

  • Amide Bond Formation: The final step would be the coupling of the resulting 4-(2-fluorobenzoyl)thiophene-2-carboxylic acid with 1-naphthylamine to form the amide bond. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Mechanism of Action: A Molecular Glue for eRF1 Degradation

This compound employs a novel mechanism of action previously unseen for a pharmacological agent designed to promote PTC readthrough. Instead of directly interacting with the ribosome to promote tRNA mis-incorporation at the stop codon, this compound targets the eukaryotic release factor 1 (eRF1) for proteasomal degradation.[1][4][5]

eRF1 is a critical protein in the termination of translation, recognizing all three stop codons (UAA, UAG, and UGA) and catalyzing the release of the nascent polypeptide chain from the ribosome.[6] By reducing the cellular levels of eRF1, this compound shifts the competition at the PTC in favor of near-cognate tRNAs, thereby increasing the probability of amino acid incorporation and continuation of translation to produce a full-length protein.[4]

Recent cryo-electron microscopy studies have revealed that this compound acts as a "molecular glue," stabilizing the interaction between the N-terminal domain of eRF1 and the ribosomal decoding center.[7] This prolonged association of eRF1 with the ribosome is thought to trigger a cellular quality control pathway, leading to the ubiquitination and subsequent degradation of eRF1 by the proteasome.[7]

SRI41315_Mechanism Ribosome Ribosome with PTC Readthrough PTC Readthrough Ribosome->Readthrough Reduced eRF1 levels promote eRF1 eRF1 eRF1->Ribosome Ubiquitin Ubiquitin eRF1->Ubiquitin Ubiquitination SRI41315 This compound SRI41315->eRF1 Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Proteasome->Degraded_eRF1 Degrades

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound and its precursor, SRI-37240.

Table 1: High-Throughput Screen for Readthrough Compounds

ParameterValueReference
Total Compounds Screened771,345
Initial Hits Identified180
Most Active Initial HitSRI-37240[2]

Table 2: In Vitro Efficacy of this compound

AssayCell LineConditionResultReference
NanoLuc Reporter AssayFRT cellsThis compoundGreater readthrough efficiency than SRI-37240[1][2]
NanoLuc Reporter AssayHuman cell linesThis compound + G418Synergistic increase in readthrough[1][2]
CFTR Function AssayPrimary human bronchial epithelial cellsThis compound + G418Significant increase in CFTR function[1]
eRF1 AbundanceHuman cell linesThis compoundDramatic reduction in eRF1 levels[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

NanoLuc Reporter Assay for PTC Readthrough

This assay is designed to quantify the level of translational readthrough of a premature termination codon.

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Cells are seeded in 96-well plates and transfected with a plasmid encoding a NanoLuc luciferase reporter gene containing a PTC (e.g., G542X). A control plasmid with the wild-type NanoLuc gene is used for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., G418), and a vehicle control (DMSO).

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, the cells are lysed, and the luciferase activity is measured using a commercially available Nano-Glo® Luciferase Assay System according to the manufacturer's instructions.

    • Luminescence is read on a plate reader.

  • Data Analysis:

    • Readthrough efficiency is calculated as the ratio of luciferase activity in PTC-containing reporter-treated cells to that in wild-type reporter-treated cells, after subtracting the background from mock-transfected cells.

NanoLuc_Workflow A Seed cells in 96-well plate B Transfect with NanoLuc reporter plasmid (PTC and WT) A->B C Treat with this compound, G418, or vehicle B->C D Incubate for 24-48 hours C->D E Lyse cells and add Nano-Glo substrate D->E F Measure luminescence E->F G Calculate readthrough efficiency F->G

NanoLuc Readthrough Assay Workflow.
CFTR Function Assay (Ussing Chamber)

This electrophysiological technique measures ion transport across an epithelial cell monolayer, providing a functional readout of CFTR channel activity.

  • Cell Culture:

    • Primary human bronchial epithelial cells or other suitable epithelial cells (e.g., Fischer Rat Thyroid - FRT) expressing a CFTR nonsense mutation (e.g., G542X) are cultured on permeable supports until a confluent and polarized monolayer is formed.

  • Ussing Chamber Setup:

    • The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

    • Both chambers are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C.

  • Measurement of Short-Circuit Current (Isc):

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.

    • A baseline Isc is established.

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin is added to both chambers to activate CFTR through cAMP stimulation.

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is CFTR-dependent.

  • Data Analysis:

    • The change in Isc upon forskolin stimulation is a measure of CFTR-mediated chloride secretion.

    • The Isc in this compound-treated cells is compared to that in vehicle-treated and positive control-treated cells.

In Vitro eRF1 Ubiquitination Assay

This assay determines if this compound promotes the ubiquitination of eRF1.

  • Reaction Setup:

    • A reaction mixture is prepared containing purified recombinant eRF1, E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, and His-tagged ubiquitin.

    • The reaction is initiated by the addition of ATP.

    • This compound or a vehicle control is added to the reaction.

  • Incubation:

    • The reaction is incubated at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

  • Analysis:

    • The reaction is stopped by the addition of SDS-PAGE sample buffer.

    • The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with an anti-eRF1 antibody to detect ubiquitinated forms of eRF1, which will appear as a ladder of higher molecular weight bands.

    • A parallel blot can be probed with an anti-His antibody to confirm the incorporation of His-tagged ubiquitin.

Conclusion and Future Directions

This compound represents a significant advancement in the field of PTC readthrough therapeutics. Its novel mechanism of action, targeting eRF1 for degradation, offers a new strategy for treating genetic diseases caused by nonsense mutations. The synergistic effect observed when this compound is combined with aminoglycosides like G418 suggests that combination therapies could be a particularly effective approach.

Further research is needed to fully elucidate the downstream effects of eRF1 depletion and to optimize the therapeutic window of this compound and its analogs. Preclinical studies in animal models of diseases such as cystic fibrosis and Duchenne muscular dystrophy will be crucial in evaluating the in vivo efficacy and safety of this promising new compound. The development of this compound and similar molecules opens up new avenues for the development of personalized medicines for patients with a wide range of genetic disorders.

References

An In-depth Technical Guide to SRI-41315: A Novel Modulator of Translation Termination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-41315 is a novel small molecule that has emerged as a significant tool in the study of translation termination and a potential therapeutic agent for genetic disorders caused by nonsense mutations. It functions by inducing the proteasomal degradation of eukaryotic translation termination factor 1 (eRF1), thereby promoting the read-through of premature termination codons (PTCs). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental methodologies and visualizations of its mechanism are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of SRI-37240, optimized for improved potency and physicochemical characteristics.[1] Its core structure is a pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione.

PropertyValueReference
IUPAC Name 2-Cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione[2]
CAS Number 1613509-49-1[2]
Molecular Formula C₂₂H₁₉N₃O₂[2]
Molecular Weight 357.41 g/mol [2]
SMILES String O=C1C2=C(N=C(C3CCC3)N(C4=CC=CC=C4)C2=O)N(C)C5=CC=CC=C51[2]
Appearance Light yellow to yellow solid[3]
Solubility Soluble in DMSO[4]

Mechanism of Action: A Molecular Glue for eRF1 Degradation

This compound exerts its biological effect through a novel mechanism of action, acting as a "molecular glue" to induce the degradation of eRF1.[5] This process can be broken down into several key steps:

  • Binding to the Ribosome-eRF1 Complex: this compound binds to a pocket formed at the interface of the N-terminal domain of eRF1 and the ribosomal decoding center.[5] This interaction stabilizes eRF1 on the ribosome in a state that follows stop codon recognition and nascent peptide release.[2]

  • Ribosome Stalling and Collision: The prolonged pausing of the ribosome at the stop codon due to the stabilized eRF1 leads to ribosome collisions, where subsequent ribosomes translating the same mRNA transcript run into the stalled complex.[5]

  • Ubiquitination of eRF1: These ribosome collision events are recognized by the ribosome quality control (RQC) machinery. The E3 ubiquitin ligase RNF14 is recruited to the stalled ribosome and ubiquitinates the trapped eRF1.[2]

  • Proteasomal Degradation: The polyubiquitinated eRF1 is then targeted for degradation by the 26S proteasome.[3]

  • Translational Read-through: The resulting depletion of the cellular pool of eRF1 reduces the efficiency of translation termination at premature stop codons. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the PTC, enabling the ribosome to continue translation and produce a full-length, functional protein.[6]

Signaling Pathway Diagram

SRI41315_Mechanism cluster_ribosome Ribosome cluster_degradation Degradation Pathway mRNA mRNA with PTC Ribosome 80S Ribosome Ribosome->Ribosome RNF14 RNF14 (E3 Ligase) Ribosome->RNF14 recruits upon collision Full_Length_Protein Full-Length Protein Ribosome->Full_Length_Protein Translational Read-through eRF1 eRF1 eRF1->Ribosome binds at PTC Proteasome 26S Proteasome eRF1->Proteasome targeted for degradation eRF3 eRF3 eRF3->eRF1 delivers SRI41315 This compound SRI41315->eRF1 stabilizes on ribosome (Molecular Glue) RNF14->eRF1 ubiquitinates Ub Ubiquitin NanoLuc_Workflow Cell_Seeding Seed cells with NanoLuc reporter construct Compound_Treatment Treat cells with this compound or control compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence_Measurement Measure NanoLuc activity (Luminescence) Lysis->Luminescence_Measurement Data_Analysis Normalize to cell viability and calculate read-through % Luminescence_Measurement->Data_Analysis

References

Technical Guide: SRI-41315 and Translational Readthrough of Premature Termination Codons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Premature termination codons (PTCs) arising from nonsense mutations are a significant cause of numerous genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can induce translational readthrough of these PTCs, thereby restoring the synthesis of full-length, functional proteins. This technical guide provides an in-depth overview of SRI-41315, a novel small molecule that promotes translational readthrough by inducing the degradation of eukaryotic release factor 1 (eRF1). We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed protocols for the essential experiments used to characterize this compound.

Introduction to this compound and Translational Readthrough

Translational readthrough is a process where the ribosome bypasses a stop codon, allowing for the incorporation of an amino acid and the continuation of translation to produce a full-length protein. In the context of nonsense mutations, this process can restore the production of functional proteins from mutated genes. This compound is a potent inducer of translational readthrough that was identified from a high-throughput screen of over 770,000 compounds. It is a more potent derivative of the initial hit compound, SRI-37240.

The primary mechanism of action of this compound is the depletion of eRF1, the protein responsible for recognizing all three stop codons (UAA, UAG, and UGA) and terminating translation. By reducing the cellular levels of eRF1, this compound decreases the efficiency of translation termination at PTCs, thereby increasing the probability of readthrough by near-cognate tRNAs.

Mechanism of Action of this compound

This compound acts as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome at the decoding center. This prolonged association is thought to trigger a cellular quality control pathway, leading to the ubiquitination and subsequent proteasomal degradation of eRF1. The resulting decrease in eRF1 concentration shifts the balance at a PTC from termination to readthrough.

Signaling Pathway of this compound Action

SRI41315_Mechanism cluster_ribosome Ribosome cluster_degradation Degradation Pathway Ribosome 80S Ribosome Ub Ubiquitin Ribosome->Ub Recruits E3 Ligase PTC Premature Termination Codon (PTC) eRF1 eRF1 eRF1->Ribosome Stalls on Ribosome at PTC Proteasome Proteasome eRF1->Proteasome Degradation SRI41315 This compound SRI41315->eRF1 Binds to eRF1-Ribosome complex (Molecular Glue) Ub->eRF1 Ubiquitination of eRF1 Readthrough Translational Readthrough Proteasome->Readthrough Reduced eRF1 levels promote readthrough Full_Length_Protein Full-Length Protein Readthrough->Full_Length_Protein Leads to

Caption: Mechanism of this compound-induced translational readthrough.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified using various in vitro models, primarily focusing on its ability to restore the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein harboring nonsense mutations.

Table 1: In Vitro Readthrough Efficacy of this compound and Precursor SRI-37240
CompoundCell LineReporter SystemConcentrationReadthrough Enhancement (fold-increase over vehicle)Reference
SRI-3724016HBE14o-NanoLuc Reporter30 µM~50
SRI-37240 + G41816HBE14o-NanoLuc Reporter30 µM + 50 µg/mL~200
This compound + G41816HBE14o-NanoLuc ReporterNot Specified~350
Table 2: Functional Restoration of CFTR by this compound in Primary Human Bronchial Epithelial (HBE) Cells
TreatmentCell TypeCFTR MutationAssayMeasured ParameterResultReference
This compound + G418Primary HBEG542XUssing ChamberCFTR-mediated CurrentSignificant increase
This compound (alone)Primary HBEG542XUssing ChamberCFTR-mediated CurrentNo significant increase
G418 (alone)Primary HBEG542XUssing ChamberCFTR-mediated CurrentModest increase

Detailed Experimental Protocols

NanoLuc Luciferase Reporter Assay for Translational Readthrough

This assay is designed to quantify the readthrough of a PTC inserted into a NanoLuc luciferase reporter gene. An NMD-sensitive reporter is often used to mimic the physiological context more closely.

Experimental Workflow:

NanoLuc_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with this compound and/or G418 Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence (e.g., on a plate reader) Lyse_Cells->Measure_Luminescence Analyze_Data Normalize to a control and calculate fold-change Measure_Luminescence->Analyze_Data

Caption: Workflow for the NanoLuc translational readthrough assay.

Protocol:

  • Cell Seeding: Seed Fischer Rat Thyroid (FRT) or human bronchial epithelial (16HBE14o-) cells stably expressing an NMD-sensitive NanoLuc reporter with an in-frame PTC (e.g., G542X) into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well.

  • Cell Culture: Culture cells overnight in appropriate growth medium at 37°C and 5% CO2.

  • Compound Treatment: The next day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 to 30 µM), G418 (e.g., 50-100 µg/mL), or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add a Nano-Glo® Luciferase Assay Reagent (Promega) to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • To account for differences in cell viability, a parallel plate can be treated and assayed with a cell viability reagent (e.g., CellTiter-Glo®, Promega).

    • Normalize the NanoLuc luminescence signal to the cell viability data or to total protein concentration.

    • Calculate the fold-increase in readthrough relative to the vehicle-treated control.

Western Blotting for eRF1 Depletion

This protocol details the detection and quantification of eRF1 protein levels in cells treated with this compound.

Protocol:

  • Cell Lysis:

    • Plate and treat cells with this compound as described in the NanoLuc assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against eRF1 (e.g., from a commercial supplier, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software. Normalize the eRF1 signal to a loading control (e.g., GAPDH or β-actin).

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.

Protocol:

  • Cell Culture on Permeable Supports: Culture primary HBE cells from a cystic fibrosis patient with a nonsense mutation (e.g., G542X) on permeable filter supports until they form a polarized and differentiated monolayer with high transepithelial electrical resistance (TEER).

  • Compound Treatment: Treat the cells with this compound and/or G418 for 48-72 hours prior to the assay.

  • Ussing Chamber Setup:

    • Mount the permeable supports in an Ussing chamber system.

    • Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Short-Circuit Current Measurement:

    • Clamp the voltage across the monolayer to 0 mV and measure the short-circuit current (Isc).

    • Sequentially add the following drugs to the apical or basolateral chambers:

      • Amiloride (apical): To inhibit the epithelial sodium channel (ENaC).

      • Forskolin (apical and basolateral): To activate CFTR through cAMP stimulation.

      • CFTRinh-172 (apical): A specific CFTR inhibitor to confirm that the observed current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc in response to forskolin and its inhibition by CFTRinh-172. This change represents the CFTR-mediated chloride secretion. Compare the results from treated and untreated cells.

Conclusion and Future Directions

This compound represents a promising new class of translational readthrough-inducing compounds with a novel mechanism of action. Its ability to deplete eRF1 offers a distinct therapeutic strategy compared to other readthrough agents like aminoglycosides. The synergistic effect observed when this compound is combined with G418 suggests that combination therapies targeting different aspects of the translation termination process may be a particularly effective approach for treating diseases caused by nonsense mutations.

While this compound has shown efficacy in preclinical models, further research is needed to optimize its pharmacological properties and to investigate potential off-target effects. Nevertheless, the discovery and characterization of this compound have provided a valuable proof-of-concept for targeting eRF1 as a therapeutic strategy and have opened up new avenues for the development of drugs to treat a wide range of genetic disorders.

The Molecular Glue SRI-41315: A Technical Guide to its Role in Ribosome Stalling and eRF1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-41315 is a small molecule that has emerged as a significant tool in the study of translation termination and as a potential therapeutic agent for diseases caused by premature termination codons (PTCs). This technical guide provides an in-depth overview of the molecular mechanism of this compound, focusing on its role as a molecular glue that induces ribosome stalling by stabilizing the eukaryotic translation termination factor 1 (eRF1) at the ribosomal A-site. This stabilization leads to a cascade of cellular events, including ribosome collisions, ubiquitylation and subsequent degradation of eRF1, and ultimately, the potentiation of translational readthrough at PTCs. This document details the quantitative aspects of this compound's activity, provides comprehensive experimental protocols for its study, and visualizes the key molecular pathways involved.

Mechanism of Action: A Molecular Glue at the Ribosomal Decoding Center

This compound functions as a metal-dependent molecular glue, binding to a pocket formed by the N-terminal domain of eRF1 and the 40S ribosomal subunit near the decoding center.[1][2] This interaction stabilizes eRF1 on the ribosome even after it has catalyzed the release of the nascent polypeptide chain.[1] The retention of eRF1 in a post-termination state obstructs the normal process of ribosome recycling, leading to a stalled 80S ribosome on the mRNA.[1]

This prolonged stalling has two major consequences:

  • Ribosome Collisions: Ribosomes translating upstream on the same mRNA will eventually collide with the this compound-stalled ribosome, forming disomes and potentially larger polysome queues.

  • eRF1 Degradation: The stalled ribosome-eRF1 complex is recognized by the cellular quality control machinery. This leads to the ubiquitylation of eRF1, mediated by the E3 ubiquitin ligase RNF14, and its subsequent degradation by the proteasome.[1][3][4]

The depletion of the cellular pool of eRF1 reduces the efficiency of translation termination at stop codons, including PTCs.[5][6] This creates a therapeutic window for near-cognate tRNAs to successfully compete for binding at the A-site, leading to the suppression of the nonsense mutation and the synthesis of a full-length, potentially functional protein.[5][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from published literature.

ParameterValueCell Line/SystemReference
IC50 for Protein Synthesis Inhibition Dose-dependent inhibition observedCell-free mammalian translation system[1]
eRF1 Degradation Near-complete depletion with µM concentrationsCultured cells[1]
Cytotoxicity (CC50) >50 µMFRT and 16BE14o- cells[8]
PTC MutationReadthrough Efficiency with this compoundNotesReference
CFTR-G542XSignificant increase in function with G418Primary human bronchial epithelial cells[6]
General PTCsPotentiates aminoglycoside-mediated readthroughVaries by PTC context[5][9]

Experimental Protocols

In Vitro Translation Assay to Monitor Ribosome Stalling

This protocol is adapted from methodologies used to study the effects of this compound on protein synthesis in a cell-free system.[1][10]

Materials:

  • Rabbit reticulocyte lysate (RRL)

  • mRNA template encoding a protein of interest with a C-terminal tag (e.g., 3xFlag)

  • [35S]-Methionine

  • Amino acid mixture minus methionine

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Nuclease-free water

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare a master mix containing RRL, amino acid mixture minus methionine, and nuclease-free water.

  • Aliquot the master mix into individual reaction tubes.

  • Add the mRNA template to each reaction tube.

  • Add this compound to the desired final concentrations to the treatment tubes. Add an equivalent volume of DMSO to the control tube.

  • Initiate the translation reactions by adding [35S]-Methionine.

  • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Analyze the translation products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the radiolabeled protein bands using a phosphorimager. A decrease in the full-length protein band and the appearance of smaller, truncated products are indicative of ribosome stalling.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation of this compound-stalled Ribosome Complexes

This protocol outlines the preparation of ribosome-nascent chain complexes stalled by this compound for structural analysis by cryo-EM, based on established methods.[1][11][12][13]

Materials:

  • In vitro translation system (as described above)

  • mRNA encoding a protein with an affinity tag (e.g., 3xFlag)

  • This compound

  • Affinity purification resin (e.g., anti-Flag M2 affinity gel)

  • Wash buffers

  • Elution buffer

  • Cryo-EM grids

  • Vitrification device (e.g., Vitrobot)

Procedure:

  • Perform a large-scale in vitro translation reaction as described above in the presence of this compound to generate stalled ribosome-nascent chain complexes.

  • Stop the translation reaction by placing it on ice.

  • Add the affinity purification resin to the lysate and incubate with gentle rotation at 4°C to allow binding of the tagged nascent chains associated with ribosomes.

  • Wash the resin with wash buffer to remove unbound components of the lysate.

  • Elute the ribosome-nascent chain complexes from the resin using an appropriate elution buffer (e.g., 3xFlag peptide).

  • Assess the purity and integrity of the purified complexes by SDS-PAGE and Coomassie staining or Western blotting.

  • Apply a small volume (3-4 µL) of the purified complex to a glow-discharged cryo-EM grid.

  • Blot the grid to create a thin film of the sample.

  • Plunge-freeze the grid in liquid ethane using a vitrification device.

  • Store the vitrified grids in liquid nitrogen until imaging.

In Vitro Ubiquitylation Assay for eRF1

This protocol is designed to reconstitute the ubiquitylation of eRF1 in the presence of this compound.[4][14][15]

Materials:

  • Purified recombinant human eRF1

  • Purified recombinant human RNF14 (E3 ligase)

  • Ubiquitin-activating enzyme (E1)

  • Ubiquitin-conjugating enzyme (E2, e.g., UBE2D family)

  • Ubiquitin

  • ATP

  • This compound

  • In vitro translation lysate (as a source of ribosomes)

  • Reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • SDS-PAGE loading buffer

  • Anti-eRF1 antibody for Western blotting

Procedure:

  • Set up the ubiquitylation reaction by combining the reaction buffer, ATP, ubiquitin, E1, E2, and purified RNF14 in a microfuge tube.

  • Add purified eRF1 to the reaction mixture.

  • Add in vitro translation lysate to provide a source of ribosomes.

  • Add this compound to the desired final concentration. For a negative control, add DMSO.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-eRF1 antibody to detect the unmodified eRF1 and higher molecular weight ubiquitylated species.

Signaling Pathways and Logical Relationships

This compound-Induced Ribosome Stalling and eRF1 Degradation

SRI41315_Mechanism cluster_ribosome Ribosome cluster_downstream Cellular Consequences SRI41315 This compound StalledComplex Stalled Ribosome-eRF1 Complex SRI41315->StalledComplex Binds to eRF1-Ribosome eRF1 eRF1 eRF1->StalledComplex Ribosome 80S Ribosome Ribosome->StalledComplex Collision Ribosome Collision StalledComplex->Collision Leads to Ubiquitylation eRF1 Ubiquitylation (RNF14) StalledComplex->Ubiquitylation Triggers Degradation eRF1 Degradation (Proteasome) Ubiquitylation->Degradation Targets for Readthrough Translational Readthrough of PTCs Degradation->Readthrough Promotes

Caption: Mechanism of this compound-induced ribosome stalling and eRF1 degradation.

Ribosome Collision-Induced Integrated Stress Response (ISR)

Ribosome_Collision_ISR cluster_collision Ribosome Collision cluster_isr Integrated Stress Response StalledRibosome This compound-Stalled Ribosome Disome Disome Formation StalledRibosome->Disome TrailingRibosome Trailing Ribosome TrailingRibosome->Disome GCN2_active GCN2 Kinase (Active) Disome->GCN2_active Activates GCN2 GCN2 Kinase (Inactive) p_eIF2a p-eIF2α GCN2_active->p_eIF2a Phosphorylates eIF2a eIF2α eIF2a->p_eIF2a TranslationRepression Global Translation Repression p_eIF2a->TranslationRepression Leads to StressGeneTxn Translation of Stress Response mRNAs (e.g., ATF4) p_eIF2a->StressGeneTxn Preferentially allows

Caption: Activation of the Integrated Stress Response by ribosome collisions.

Experimental Workflow for Characterizing this compound

Experimental_Workflow IVT In Vitro Translation Assay CryoEM Cryo-EM IVT->CryoEM RiboSeq Ribosome Profiling IVT->RiboSeq Informs UbAssay In Vitro Ubiquitylation Assay WesternBlot Western Blot (eRF1 levels) UbAssay->WesternBlot Validates in vivo ReadthroughAssay Reporter Assays for Readthrough RiboSeq->ReadthroughAssay

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound represents a powerful chemical probe for dissecting the mechanisms of translation termination and ribosome quality control. Its unique mode of action as a molecular glue provides a clear pathway from target engagement to a desired cellular outcome, namely the degradation of eRF1 and the promotion of translational readthrough. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug developers interested in leveraging this compound for basic research and as a potential therapeutic strategy for genetic diseases caused by nonsense mutations. Further investigation into the broader cellular consequences of this compound-induced ribosome stalling and eRF1 depletion will undoubtedly continue to provide valuable insights into the intricate regulation of protein synthesis.

References

Technical Guide: Mechanism of eRF1 Degradation by SRI-41315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature termination codons (PTCs) are responsible for a significant number of genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy is the suppression of PTCs to allow for the synthesis of full-length, functional proteins. The small molecule SRI-41315 has emerged as a potent agent that promotes the readthrough of PTCs. This is achieved through a novel mechanism: the induced degradation of the eukaryotic translation release factor 1 (eRF1). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the quantitative data supporting its activity, the experimental protocols used for its characterization, and the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data from key experiments characterizing the activity of this compound and its analogs.

Table 1: In Vitro and Cellular Activity of this compound and Analogs

CompoundAssayCell Line/SystemConcentration/DoseEffectCitation
This compoundCell ViabilityFRT and 16HBE14o->50 µMCC50 value[1]
This compoundeRF1 DegradationCFTR-G542X 16HBEge5 µM (20 h)Depletion of eRF1 levels[1]
This compoundeRF1 DegradationHeLa RNF14 rescue/KO4 h treatmentDose-dependent decrease in 3xFlag-eRF1[2]
This compoundIn Vitro TranslationRabbit Reticulocyte Lysate25 µM, 100 µMInhibition of protein synthesis[3][4]
This compoundIn Vitro eRF1 UbiquitylationRabbit Reticulocyte Lysate25 µM, 100 µMInduces eRF1 ubiquitylation[4][5]
SRI-37240NanoLuc Readthrough ReporterFRT cells10 µMIncreased NanoLuc activity[6]

Table 2: Synergistic Effect of this compound and G418 on CFTR Function

TreatmentCell LineAssayResultCitation
This compound (5 µM) + G418 (100 µM)CFTR-G542X 16HBEgeCFTR Channel Activity (AUC)Significant increase compared to either agent alone[7]
This compound (5 µM) + G418 (100 µM)CFTR-G542X 16HBEgeWestern Blot (CFTR Band C)Significant increase in full-length CFTR protein[7]
SRI-37240 (10 µM) + G418 (100 µg/mL)FRT cells with CFTR-G542XCFTR Conductance~25% of wild-type CFTR protein restored[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NanoLuc Reporter Assay for Translational Readthrough

This assay is used to screen for and quantify the readthrough of premature termination codons.

  • Cell Line and Reporter Construct: FRT cells stably expressing a NanoLuc luciferase reporter gene containing a PTC (e.g., W12X, Q44X, K91X) are used.[9] A wild-type NanoLuc construct serves as a positive control.

  • Cell Culture and Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound or other test compounds for 48 hours. G418 is often used as a positive control for readthrough.

  • Lysis and Luminescence Measurement:

    • After treatment, the culture medium is removed, and cells are washed with PBS.

    • Cells are lysed using a passive lysis buffer.

    • The cell lysate is transferred to a white, opaque 96-well plate.

    • Nano-Glo® Luciferase Assay Reagent is added to each well.

    • Luminescence is measured immediately using a luminometer.

  • Data Analysis: Luminescence values are normalized to total cellular protein concentration to account for differences in cell number. The readthrough efficiency is calculated as the percentage of luminescence signal compared to the wild-type NanoLuc control.

Flow Cytometry for eRF1 Protein Levels

This method provides a quantitative measure of intracellular eRF1 protein levels in response to treatment.

  • Cell Line and Transduction: HeLa cells (including RNF14 knockout and rescue lines) are transduced with a construct expressing 3xFlag-tagged eRF1 linked to GFP via an IRES element. GFP serves as an internal control for transduction efficiency and cell size.[2]

  • Cell Treatment: Transduced cells are treated with a dose range of this compound for a specified period (e.g., 4 hours). A DMSO-treated sample serves as a negative control.

  • Fixation, Permeabilization, and Staining:

    • Cells are harvested and fixed with 4% paraformaldehyde.

    • Cells are permeabilized with a saponin-based buffer.

    • Cells are stained with an APC-conjugated anti-Flag antibody.

  • Flow Cytometry Analysis:

    • Data is acquired on a flow cytometer, measuring the fluorescence intensity of both GFP and APC.

    • The median Flag/GFP fluorescence ratio is calculated for each sample.

  • Data Normalization: The Flag/GFP ratio for each this compound-treated sample is normalized to the DMSO-treated control to determine the relative eRF1 protein level.

In Vitro Translation and eRF1 Ubiquitylation Assay

This cell-free assay directly assesses the effect of this compound on protein synthesis and eRF1 modification.

  • Reaction Mixture: The assay is performed in a rabbit reticulocyte lysate system programmed with an mRNA encoding a 3xFlag-tagged nascent protein. The reaction is supplemented with recombinant RNF14, His-tagged ubiquitin, and varying concentrations of this compound.[4][5]

  • In Vitro Translation:

    • [35S]-Methionine is included in the reaction to radiolabel the nascent polypeptide chain.

    • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

    • A portion of the reaction is analyzed by SDS-PAGE and autoradiography to assess protein synthesis.

  • Ubiquitylation Analysis:

    • The reaction mixture is fractionated into total, soluble, and ribosomal fractions by ultracentrifugation.

    • For ubiquitylation analysis, a denaturing His-Ub pulldown is performed on the reaction mixture.

    • The total fractions and the pulldown eluates are analyzed by SDS-PAGE and immunoblotting using an anti-eRF1 antibody. The appearance of higher molecular weight bands corresponding to ubiquitylated eRF1 is indicative of this compound activity.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-eRF1-SRI-41315 Complex

Cryo-EM provides high-resolution structural insights into how this compound mediates the interaction between eRF1 and the ribosome.

  • Sample Preparation:

    • Ribosome-nascent chain complexes (RNCs) are generated in an in vitro translation system programmed with a specific mRNA. A non-hydrolyzable eRF1 mutant (eRF1(AAQ)) is used to trap the termination complex.[10]

    • This compound (e.g., 100 µM) is added to the reaction to stabilize the eRF1-ribosome interaction.[10]

    • The RNCs are affinity-purified via a tag on the nascent chain (e.g., 3xFlag).

  • Grid Preparation and Data Collection:

    • The purified complex is applied to a cryo-EM grid and plunge-frozen in liquid ethane to create a vitrified ice layer.

    • Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • A large dataset of particle images is collected.

    • The images are processed using specialized software to align and classify the particles.

    • A high-resolution 3D reconstruction of the ribosome-eRF1-SRI-41315 complex is generated. This allows for the visualization of the binding pocket of this compound at the interface of eRF1 and the ribosomal decoding center.[3][11]

Signaling Pathways and Mechanisms

The following diagrams illustrate the molecular mechanism of this compound-induced eRF1 degradation and the experimental workflow for its characterization.

eRF1_Degradation_Pathway cluster_ribosome Ribosome ribosome 80S Ribosome A_site A-Site with PTC stalled_complex Stalled eRF1-Ribosome Complex A_site->stalled_complex readthrough PTC Readthrough A_site->readthrough Allows for eRF1 eRF1 eRF1->A_site Recognizes PTC eRF1->stalled_complex SRI41315 This compound SRI41315->stalled_complex Acts as molecular glue collision Ribosome Collision stalled_complex->collision Causes stalling ubiquitination eRF1 Ubiquitylation stalled_complex->ubiquitination Mediated by RNF14/25 GCN1 GCN1 Sensor collision->GCN1 Recruits RNF14_25 RNF14/RNF25 (E3 Ubiquitin Ligases) GCN1->RNF14_25 Recruits/Activates RNF14_25->stalled_complex Targets stalled eRF1 proteasome Proteasomal Degradation ubiquitination->proteasome Leads to proteasome->eRF1 Degraded

Caption: this compound-induced eRF1 degradation pathway.

Experimental_Workflow cluster_discovery Discovery cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Validation screen High-Throughput Screen (771,345 compounds) NanoLuc Readthrough Reporter hit_id Hit Identification (SRI-37240) screen->hit_id optimization Lead Optimization hit_id->optimization sri41315 This compound (More Potent Analog) optimization->sri41315 readthrough_assay Cellular Readthrough Assays (CFTR function) sri41315->readthrough_assay primary_cells Primary Human Bronchial Epithelial Cells sri41315->primary_cells erf1_level eRF1 Level Measurement (Western Blot, Flow Cytometry) readthrough_assay->erf1_level Investigate Mechanism degradation_pathway Proteasome Inhibition Assays erf1_level->degradation_pathway in_vitro_trans In Vitro Translation & Ubiquitylation Assays degradation_pathway->in_vitro_trans structural Cryo-EM Structural Studies in_vitro_trans->structural Structural Basis animal_model Hurler Syndrome Rat Model primary_cells->animal_model

Caption: Experimental workflow for this compound characterization.

References

Technical Whitepaper: The eRF1 Degrader SRI-41315 and its Role in Overcoming Premature Stop Codons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Premature termination codons (PTCs), arising from nonsense mutations, are responsible for approximately 11% of all genetic disease-causing lesions.[1][2] These mutations lead to the production of truncated, non-functional proteins, often resulting in severe disease phenotypes. A promising therapeutic strategy is the development of small molecules that can induce translational readthrough of these PTCs, thereby restoring the synthesis of full-length, functional proteins. This whitepaper provides a detailed technical overview of SRI-41315, a novel small molecule that promotes PTC readthrough through a unique mechanism of action: the targeted degradation of eukaryotic release factor 1 (eRF1). We will delve into its discovery, mechanism, synergistic potential, and the experimental methodologies used to characterize its effects.

Introduction to Premature Stop Codons and Readthrough Therapy

In eukaryotic translation, the ribosome moves along an mRNA molecule, synthesizing a polypeptide chain until it encounters one of three stop codons (UAA, UAG, or UGA). At this point, eRF1, in complex with eRF3, binds to the ribosome, leading to the release of the nascent polypeptide and the termination of translation.[2] Nonsense mutations introduce a PTC within the coding sequence, causing premature termination and the production of a truncated protein.[1] Additionally, the presence of a PTC often triggers nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades the aberrant mRNA, further reducing the potential for protein expression.[3]

Translational readthrough therapy aims to suppress the recognition of the PTC, allowing the ribosome to incorporate a near-cognate aminoacyl-tRNA and continue translation to the normal stop codon. While aminoglycoside antibiotics have been known to induce readthrough, their clinical utility is limited by toxicity and off-target effects, including readthrough of normal stop codons.[4] This has driven the search for more specific and potent readthrough agents.

Discovery and Development of this compound

This compound was identified through a high-throughput screening (HTS) of 771,345 compounds.[3][5] The HTS utilized a specially designed NMD-sensitive NanoLuciferase (NanoLuc) reporter system.[3][5] This system contains a PTC within the NanoLuc coding sequence; readthrough of the PTC results in the production of functional luciferase and a measurable luminescent signal.

The initial screen identified 180 compounds with readthrough activity, the most active of which was SRI-37240.[1] Subsequently, medicinal chemists synthesized 40 derivatives of SRI-37240 to improve its potency and physicochemical properties, leading to the identification of this compound as a more potent analog.[1][4]

Mechanism of Action: eRF1 Degradation

This compound employs a novel mechanism of action for a small molecule readthrough agent: it induces the degradation of eRF1.[3][5] By reducing the cellular levels of this key termination factor, this compound creates a prolonged pause at stop codons, increasing the kinetic window for a near-cognate tRNA to be accommodated at the ribosomal A-site, thus promoting readthrough.[3]

Subsequent mechanistic studies, including cryo-electron microscopy, have revealed that this compound acts as a "molecular glue."[6] It stabilizes eRF1 on the ribosome in a post-termination state, which is recognized by the cell's quality control machinery. This leads to the ubiquitination of eRF1, primarily by the E3 ubiquitin ligases RNF14 and RNF25, and its subsequent degradation by the proteasome.[7]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced eRF1 degradation.

SRI41315_Mechanism cluster_ribosome Ribosome Ribosome Ribosome at PTC Stalled_Complex Stalled Ribosome-eRF1 Complex Ribosome->Stalled_Complex eRF1 eRF1 eRF1->Stalled_Complex Ubiquitination Ubiquitination eRF1->Ubiquitination SRI41315 This compound SRI41315->Stalled_Complex Acts as 'molecular glue' Stalled_Complex->Ubiquitination Recognized by QC machinery Proteasome Proteasome Ubiquitination->Proteasome Targeting for degradation Readthrough Translational Readthrough Ubiquitination->Readthrough Leads to reduced termination efficiency Degraded_eRF1 Degraded eRF1 Proteasome->Degraded_eRF1 Synergy_Model SRI41315 This compound eRF1 eRF1 Levels SRI41315->eRF1 Decreases G418 Aminoglycosides (G418) tRNA nc-tRNA Accommodation G418->tRNA Promotes Termination Termination at PTC eRF1->Termination Promotes Readthrough Increased Readthrough tRNA->Readthrough Promotes Termination->Readthrough Inhibits HTS_Workflow cluster_screening High-Throughput Screen cluster_validation Hit Validation and Characterization Compound_Library 771,345 Compounds Assay_Plates 384-well Plates with NanoLuc Reporter Cells Compound_Library->Assay_Plates HTS_Reader Luminescence Reading Assay_Plates->HTS_Reader Primary_Hits 180 Primary Hits HTS_Reader->Primary_Hits Dose_Response Dose-Response Curves Primary_Hits->Dose_Response Secondary_Assays Secondary Assays (e.g., CFTR function) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SRI-37240 -> this compound) Secondary_Assays->Lead_Optimization

References

Technical Guide: Basic Research Applications of SRI-41315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: eRF1 Degradation for Premature Termination Codon (PTC) Readthrough

SRI-41315 is a novel small molecule that has emerged as a powerful tool in basic research for studying the mechanism of translation termination and developing therapeutic strategies for genetic diseases caused by nonsense mutations. It functions as a "molecular glue," inducing the degradation of the eukaryotic release factor 1 (eRF1). This targeted degradation of eRF1 reduces the efficiency of translation termination at premature termination codons (PTCs), thereby promoting the readthrough of these codons and the synthesis of full-length, potentially functional proteins.[1][2][3] This mechanism of action makes this compound a valuable compound for investigating the consequences of PTC suppression in various disease models.

Mechanism of Action: A Molecular Glue for Proteasomal Degradation

This compound acts by stabilizing the interaction between eRF1 and the ribosome at the ribosomal decoding center.[1] This prolonged association is recognized by the cellular quality control machinery, leading to the ubiquitylation of eRF1 and its subsequent degradation by the proteasome.[1][4] Cryo-electron microscopy studies have revealed that this compound binds to a pocket at the interface of eRF1 and the 28S ribosomal RNA, effectively "gluing" the release factor to the ribosome.[1] This unique mechanism of action distinguishes it from other readthrough agents like aminoglycosides, which directly interfere with the decoding process.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various in vitro and cellular studies.

Table 1: In Vitro Activity of this compound

ParameterValueExperimental SystemReference
eRF1 UbiquitylationDose-dependent increaseIn vitro translation system[1][4]
Protein Synthesis InhibitionDose-dependentIn vitro translation system[1]
Termination at Near-Cognate Stop CodonsIncreased frequency at 25 µMIn vitro translation reporter assay[1]

Table 2: Cellular Activity of this compound

ParameterCell LineConcentrationEffectReference
eRF1 DegradationFlp-In 293 T-RExMicromolar levelsNear-complete depletion within 20 hours[1]
eRF1 Degradation Potency (vs. Met51 mutants)HeLa RNF14 rescue/knockoutVarious concentrationsM51A and M51R mutations reduce potency[5]
CFTR Function (alone)CFTR-G542X 16HBEge5 µMModest increase[6]
CFTR Function (with 100 µM G418)CFTR-G542X 16HBEge5 µMSignificant synergistic increase[6]
CFTR Protein Expression (Band C) (with G418)FRT cells (G542X CFTR)10 µM (SRI-37240)~25% of wild-type level restored[7]
PTC Readthrough Efficiency (vs. SRI-37240)Human cell lines with NanoLuc reporterNot specifiedGreater efficiency[8]
PTC Readthrough (>2% efficiency)Various PTCsNot specifiedAchieved for 21% of PTCs[9]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Translation and eRF1 Ubiquitylation Assay

This protocol is adapted from studies investigating the direct effects of this compound on protein synthesis and eRF1 stability.[1][4]

Materials:

  • Rabbit reticulocyte lysate (RRL) or human cell extract-based in vitro translation system

  • mRNA template for a protein of interest (e.g., 3xFlag-tagged model protein)

  • [35S]-Methionine

  • This compound (dissolved in DMSO)

  • Recombinant His-tagged ubiquitin (His-Ub)

  • Recombinant RNF14 (optional, to enhance ubiquitylation)

  • Ubiquitylation buffer components (ATP, MgCl2, DTT)

  • SDS-PAGE gels and autoradiography or phosphorimaging system

  • Antibodies against eRF1 and ubiquitin

Procedure:

  • Assemble the in vitro translation reaction mix according to the manufacturer's instructions, including the mRNA template and [35S]-Methionine.

  • For ubiquitylation assays, supplement the reaction with His-Ub and recombinant RNF14.

  • Add this compound to the desired final concentration (e.g., titrations from 1 µM to 100 µM). Use DMSO as a vehicle control.

  • Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

  • To analyze protein synthesis, stop the reaction by adding SDS-PAGE loading buffer, heat the samples, and resolve the proteins by SDS-PAGE. Visualize the radiolabeled protein products by autoradiography or phosphorimaging.

  • To assess eRF1 ubiquitylation, fractionate the reaction into total, soluble, and ribosomal fractions by centrifugation.

  • Perform a denaturing His-Ub pulldown from the fractions to isolate ubiquitylated proteins.

  • Analyze the pulldown eluates and total fractions by SDS-PAGE and immunoblotting using antibodies against eRF1.

NanoLuc Reporter Assay for PTC Readthrough

This assay provides a quantitative measure of PTC readthrough efficiency in living cells.[2][10]

Materials:

  • Mammalian cell line (e.g., HEK293T, FRT)

  • Expression vector encoding a NanoLuc reporter with an upstream PTC (e.g., pNL-PTC)

  • Control vector with a wild-type NanoLuc sequence (pNL-WT)

  • Transfection reagent

  • This compound

  • G418 (for synergistic studies)

  • NanoLuc assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate (e.g., 96-well) to achieve optimal confluency for transfection.

  • Transfect the cells with either the pNL-PTC or pNL-WT vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, G418, or a combination of both. Include a vehicle control (DMSO).

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the NanoLuc luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luminescence signal from the pNL-PTC transfected cells to that of the pNL-WT transfected cells to calculate the percentage of readthrough.

Ussing Chamber Assay for CFTR Function

This electrophysiological assay is the gold standard for measuring CFTR channel activity in epithelial monolayers.[6]

Materials:

  • Polarized epithelial cells expressing a CFTR nonsense mutation (e.g., CFBE41o-, primary human bronchial epithelial cells) grown on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Krebs-bicarbonate Ringer solution

  • Forskolin (to activate CFTR)

  • CFTR inhibitors (e.g., CFTRinh-172)

  • This compound

  • G418

Procedure:

  • Culture the epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Treat the cell monolayers with this compound, G418, or a combination for a specified period (e.g., 48-72 hours).

  • Mount the permeable supports in the Ussing chamber.

  • Bathe the apical and basolateral surfaces with Krebs-bicarbonate Ringer solution and maintain at 37°C with gassing (95% O2/5% CO2).

  • Measure the baseline short-circuit current (Isc).

  • Sequentially add amiloride (to inhibit ENaC), forskolin (to stimulate CFTR), and a CFTR inhibitor to the appropriate chambers.

  • Record the changes in Isc in response to each compound. The forskolin-stimulated, inhibitor-sensitive current represents the CFTR-mediated chloride secretion.

  • Calculate and compare the CFTR function in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows associated with this compound research.

SRI41315_Mechanism cluster_ribosome Ribosome Ribosome Ribosome eRF1_Ribosome_Complex Stabilized eRF1-Ribosome Complex Ribosome->eRF1_Ribosome_Complex eRF1 eRF1 eRF1->eRF1_Ribosome_Complex PTC PTC SRI41315 This compound SRI41315->eRF1_Ribosome_Complex Ribosome_Collision Ribosome Collision eRF1_Ribosome_Complex->Ribosome_Collision Ubiquitylation eRF1 Ubiquitylation (RNF14/25) Ribosome_Collision->Ubiquitylation Proteasomal_Degradation Proteasomal Degradation Ubiquitylation->Proteasomal_Degradation eRF1_Depletion eRF1 Depletion Proteasomal_Degradation->eRF1_Depletion PTC_Readthrough PTC Readthrough eRF1_Depletion->PTC_Readthrough Full_Length_Protein Full-Length Protein PTC_Readthrough->Full_Length_Protein

Caption: Mechanism of this compound-induced eRF1 degradation and PTC readthrough.

PTC_Readthrough_Assay_Workflow Cell_Culture 1. Seed Cells Transfection 2. Transfect with NanoLuc Reporter Cell_Culture->Transfection Treatment 3. Treat with this compound and/or G418 Transfection->Treatment Incubation 4. Incubate (24-48h) Treatment->Incubation Lysis_and_Assay 5. Lyse Cells and Measure Luminescence Incubation->Lysis_and_Assay Data_Analysis 6. Calculate Readthrough Efficiency Lysis_and_Assay->Data_Analysis

Caption: Experimental workflow for the NanoLuc PTC readthrough reporter assay.

CFTR_Function_Ussing_Chamber Cell_Culture 1. Culture Polarized Epithelial Cells Treatment 2. Treat with this compound and/or G418 Cell_Culture->Treatment Ussing_Chamber_Setup 3. Mount in Ussing Chamber Treatment->Ussing_Chamber_Setup Measurement 4. Measure Short-Circuit Current (Isc) Ussing_Chamber_Setup->Measurement Pharmacology 5. Add Forskolin and CFTR Inhibitor Measurement->Pharmacology Analysis 6. Analyze CFTR-dependent Isc Pharmacology->Analysis

Caption: Workflow for assessing CFTR function using the Ussing chamber assay.

References

Unlocking Therapeutic Potential: A Technical Guide to SRI-41315 for the Study of Nonsense Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), are responsible for approximately 11% of all genetic disease-causing mutations. These mutations lead to the production of truncated, non-functional proteins, resulting in a wide range of debilitating genetic disorders, including cystic fibrosis and Hurler syndrome. SRI-41315 has emerged as a promising small molecule that promotes the readthrough of PTCs, offering a potential therapeutic avenue for these conditions. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its study, and key quantitative data.

Core Mechanism of Action: eRF1 Degradation and Ribosomal Molecular Glue

This compound employs a novel mechanism to induce translational readthrough. It functions as a molecular glue that stabilizes the eukaryotic release factor 1 (eRF1) in a specific conformation on the ribosome.[1][2] This stabilization leads to a cascade of cellular events, ultimately resulting in the degradation of eRF1. The depletion of eRF1, the primary factor responsible for recognizing stop codons and terminating translation, reduces the efficiency of termination at PTCs.[3][4][5] This allows for the incorporation of a near-cognate amino acid at the site of the nonsense mutation, enabling the ribosome to "read through" the PTC and synthesize a full-length, functional protein.[4]

Recent cryo-electron microscopy (cryo-EM) studies have revealed that this compound acts as a metal-dependent molecular glue between the N domain of eRF1 and the ribosomal subunit interface near the decoding center.[1][2] This retention of eRF1 on the ribosome triggers ribosome collisions and subsequent ubiquitylation of eRF1, marking it for proteasomal degradation.[1] This degradation is mediated by a ribosome-associated quality control pathway involving GCN1, RNF14, and RNF25.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a comparative overview of its efficacy and properties.

Parameter SRI-37240 This compound Reference
Molecular Weight ( g/mol )387.5357.4[3]
Human Liver Microsome t1/2 (min)82300[3]
Mouse Liver Microsome t1/2 (min)10205[3]
Solubility (µM)<151[3]

Table 1: Physicochemical Properties of SRI-37240 and its more potent derivative, this compound. [3]

Cell Line Treatment Effect on CFTR Function Reference
FRT cells (G542X-CFTR)SRI-37240 (10 µM) + G418 (100 µg/mL)Synergistic increase in CFTR conductance[3]
16HBE14o- cellsThis compound (5 µM, 20 h)Depletion of eRF1 levels[7]
Primary human bronchial epithelial cells (G542X/F508del)This compound + G418Significant increase in CFTR function

Table 2: In Vitro Efficacy of SRI Compounds in Cystic Fibrosis Models.

Animal Model Treatment Effect Reference
Hurler syndrome rat modelThis compound (40mg/kg/day, 14 days, oral)Promotes readthrough of PTCs by triggering eRF1 degradation[6]

Table 3: In Vivo Efficacy of this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

NanoLuc Reporter Assay for Readthrough Activity

This assay is used to screen for and quantify the readthrough efficiency of compounds.

  • Cell Lines: HEK293 cells stably expressing an NMD-sensitive NanoLuc reporter containing a premature termination codon (e.g., UGA).

  • Compound Treatment: Cells are treated with this compound or other test compounds at various concentrations for a specified period (e.g., 24-48 hours). A known readthrough agent like G418 is often used as a positive control.

  • Luciferase Assay: After treatment, cell lysates are collected, and NanoLuc luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Nano-Glo® Luciferase Assay System, Promega).

  • Data Analysis: Luciferase activity is normalized to a co-expressed control reporter (e.g., Firefly luciferase) or total protein concentration to account for differences in cell viability and transfection efficiency. The fold-change in readthrough is calculated relative to vehicle-treated cells.

Western Blotting for eRF1 Depletion

This method is used to determine the effect of this compound on the protein levels of eRF1.

  • Cell Culture and Treatment: Cells (e.g., 16HBE14o- or HeLa) are treated with this compound (e.g., 5 µM) for a set time course (e.g., 0, 4, 8, 12, 24 hours).

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against eRF1. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

  • Detection and Quantification: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software, and eRF1 levels are normalized to the loading control.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique is used to measure ion transport across epithelial cell monolayers, providing a functional readout of CFTR channel activity.

  • Cell Culture: Primary human bronchial epithelial cells or FRT cells expressing a nonsense mutation in CFTR (e.g., G542X) are cultured on permeable supports until they form polarized monolayers.

  • Compound Treatment: Monolayers are treated with this compound, often in combination with a potentiator like G418, for 48 hours.

  • Ussing Chamber Measurement: The permeable supports are mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Pharmacological Stimulation: CFTR-mediated chloride secretion is stimulated by the sequential addition of a phosphodiesterase inhibitor (e.g., IBMX) and a cAMP agonist (e.g., forskolin). The change in Isc in response to these stimuli reflects CFTR channel function.

  • Data Analysis: The forskolin-induced Isc is calculated and compared between different treatment groups.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of this compound.

SRI41315_Mechanism cluster_Ribosome Ribosome Ribosome Ribosome encountering Premature Termination Codon (PTC) eRF1_bound eRF1 binds to PTC Ribosome->eRF1_bound SRI41315 This compound Glued_Complex This compound acts as molecular glue, stabilizing eRF1 on the ribosome eRF1_bound->Glued_Complex SRI41315->Glued_Complex stabilizes Collision Ribosome Collision Glued_Complex->Collision Ubiquitylation eRF1 Ubiquitylation (RNF14/RNF25) Collision->Ubiquitylation Proteasome Proteasome Ubiquitylation->Proteasome targets for Degradation eRF1 Degradation Proteasome->Degradation Readthrough Translational Readthrough Degradation->Readthrough enables FullLengthProtein Full-Length Functional Protein Readthrough->FullLengthProtein Experimental_Workflow cluster_Screening Compound Screening & Validation cluster_Mechanism Mechanism of Action Studies cluster_Functional Functional Rescue Screen High-Throughput Screen (NanoLuc Reporter Assay) Hit_ID Identification of SRI-37240 Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Leads to this compound Hit_ID->SAR Western_Blot Western Blot for eRF1 Depletion SAR->Western_Blot Ussing_Chamber Ussing Chamber Assay (CFTR Function) SAR->Ussing_Chamber CryoEM Cryo-EM for Structural Analysis Western_Blot->CryoEM Animal_Models In Vivo Studies (e.g., Hurler Rat Model) Ussing_Chamber->Animal_Models

References

Methodological & Application

Application Notes and Protocols for SRI-41315 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-41315 is a small molecule that has been identified as a potent inducer of eukaryotic release factor 1 (eRF1) degradation.[1][2][3] eRF1 is a critical protein in translation termination, recognizing stop codons and facilitating the release of newly synthesized polypeptide chains.[1][2][3] By promoting the degradation of eRF1, this compound effectively enables the readthrough of premature termination codons (PTCs), which are the cause of numerous genetic diseases.[4][5] This mechanism of action makes this compound a valuable research tool and a potential therapeutic agent for diseases such as cystic fibrosis and Hurler syndrome.[3]

Mechanism of Action

This compound functions as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome at the ribosomal decoding center.[1][2] This prolonged association is metal-dependent and leads to the ubiquitylation of eRF1, marking it for proteasomal degradation.[1][4] The subsequent reduction in cellular eRF1 levels allows for the suppression of nonsense mutations, as near-cognate tRNAs can now more effectively compete with the termination machinery at the site of a PTC, leading to the incorporation of an amino acid and continuation of translation.[4]

Quantitative Data Summary

Assay TypeCell Line/SystemConcentration of this compoundObserved EffectReference
eRF1 Depletion 16HBE14o- cells5 µMSignificant reduction in eRF1 protein levels.[6][7]
Cytotoxicity (CC50) FRT and 16BE14o- cells>50 µMLow cytotoxicity observed.[6][7]
CFTR Function Human Bronchial Epithelial Cells5 µM (for 24h)Restoration of CFTR expression and function.[3]
In Vivo Efficacy Hurler rats40mg/kg/day (for 14 days)Promotes readthrough of PTCs.[3]

Signaling Pathway and Experimental Workflow

cluster_0 Mechanism of Action SRI41315 This compound eRF1 eRF1 SRI41315->eRF1 Binds Ribosome Ribosome eRF1->Ribosome Stabilizes on Proteasome Proteasome eRF1->Proteasome Targeted to Ub Ubiquitin Ribosome->Ub Recruits E3 Ligases Ub->eRF1 Ubiquitylation Degradation eRF1 Degradation Proteasome->Degradation Readthrough PTC Readthrough Degradation->Readthrough Enables

Caption: Mechanism of this compound action.

cluster_1 In Vitro Assay Workflow cluster_2 Endpoint Analysis start Start: Cell Culture with PTC treatment Treat with this compound start->treatment incubation Incubate (e.g., 24-48h) treatment->incubation wb Western Blot for eRF1 incubation->wb reporter Reporter Assay (e.g., Luciferase) incubation->reporter functional Functional Assay (e.g., CFTR activity) incubation->functional data Data Analysis wb->data reporter->data functional->data

References

Application Notes and Protocols for the Use of SRI-41315 in Cystic Fibrosis Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Approximately 11% of CF cases are due to nonsense mutations, which introduce a premature termination codon (PTC) in the CFTR mRNA, leading to the production of a truncated, non-functional protein. SRI-41315 is a novel small molecule that acts as a translational read-through agent, offering a potential therapeutic strategy for CF patients with nonsense mutations.

These application notes provide a comprehensive overview of the use of this compound in CF cell lines, including its mechanism of action, synergistic effects with aminoglycosides, and detailed protocols for experimental evaluation.

Mechanism of Action

This compound is a derivative of SRI-37240 and functions by inducing the degradation of the eukaryotic translation release factor 1 (eRF1).[1] eRF1 is a key protein that recognizes stop codons during translation and mediates the termination of protein synthesis. By promoting the proteasome-dependent degradation of eRF1, this compound reduces the efficiency of translation termination at PTCs, allowing the ribosome to "read through" the premature stop codon and synthesize a full-length, functional CFTR protein.[2][3] Recent studies have further elucidated that this compound acts as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome, which leads to ribosome collisions and subsequent ubiquitylation and degradation of eRF1, a process involving the E3 ubiquitin ligase RNF14.[2]

Data Presentation

The efficacy of this compound has been demonstrated in cystic fibrosis bronchial epithelial cells carrying the G542X nonsense mutation (CFTR-G542X 16HBEge cells). The data below summarizes the key findings from studies evaluating this compound alone and in combination with the aminoglycoside G418, which is also known to promote translational read-through, albeit through a different mechanism.

Table 1: Effect of this compound and G418 on CFTR Function in CFTR-G542X 16HBEge Cells

Treatment Condition (72h)CFTR Function (Area Under the Curve, µA/cm²*min)% of Wild-Type CFTR Function
Vehicle (DMSO)Not reported~0%
This compound (5 µM)Not significantly different from vehicle<1%
G418 (100 µM)55.0 ± 10.0~3%
This compound (5 µM) + G418 (100 µM)116.0 ± 7.7~7%

*Data extracted from Sharma, J., Du, M., et al. (2021). A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion. Nature Communications.[4]

Table 2: Effect of this compound and G418 on Full-Length CFTR Protein Expression in CFTR-G542X 16HBEge Cells

Treatment Condition (72h)Full-Length CFTR Protein (Band C) Expression% of Wild-Type CFTR Protein
Vehicle (DMSO)Not detectable~0%
This compound (5 µM)Detectable~4%
G418 (100 µM)Detectable~4%
This compound (5 µM) + G418 (100 µM)Significantly increased~8%

*Data extracted from Sharma, J., Du, M., et al. (2021). A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion. Nature Communications.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound-mediated CFTR Function using Ussing Chamber Electrophysiology

This protocol describes the measurement of CFTR-dependent chloride secretion in polarized epithelial cell monolayers, such as CFBE41o- or 16HBEge cells expressing a CFTR nonsense mutation.

Materials:

  • Polarized CF epithelial cell monolayers grown on permeable supports (e.g., Transwell®)

  • Ussing chamber system

  • Ringer's solution

  • This compound

  • G418 (optional, for synergy studies)

  • Forskolin

  • CFTR inhibitor-172 (CFTRinh-172)

  • Amiloride

Procedure:

  • Cell Culture and Treatment:

    • Culture CF epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

    • Treat the cells with 5 µM this compound, with or without 100 µM G418, in the culture medium for 72 hours. Include a vehicle control (DMSO).

  • Ussing Chamber Setup:

    • Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.

    • Equilibrate the chambers with pre-warmed Ringer's solution and maintain at 37°C.

  • Short-Circuit Current (Isc) Measurement:

    • Inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 100 µM) to the apical chamber.

    • After the current stabilizes, stimulate CFTR-mediated chloride secretion by adding forskolin (e.g., 10 µM) to both the apical and basolateral chambers.

    • Once the forskolin-stimulated Isc reaches a plateau, inhibit the CFTR channel by adding CFTRinh-172 (e.g., 10 µM) to the apical chamber.

  • Data Analysis:

    • The CFTR-dependent Isc is calculated as the difference between the peak forskolin-stimulated current and the current after the addition of CFTRinh-172.

    • The Area Under the Curve (AUC) can also be calculated to represent the total CFTR activity over time.

Protocol 2: Assessment of Full-Length CFTR Protein Expression by Western Blotting

This protocol details the detection of the mature, fully glycosylated form (Band C) of the CFTR protein.

Materials:

  • CF epithelial cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (6% acrylamide)

  • Nitrocellulose or PVDF membranes

  • Primary antibody against CFTR (e.g., anti-CFTR clone 596)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the treated and control cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them on a 6% SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane and incubate with the primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the intensity of the CFTR Band C (approximately 170-180 kDa).

    • Normalize the CFTR signal to the loading control.

    • Compare the expression levels between different treatment groups.

Mandatory Visualizations

SRI41315_Signaling_Pathway cluster_ribosome Ribosome Ribosome Ribosome PTC Premature Termination Codon (PTC) Ribosome->PTC encounters eRF1 eRF1 PTC->eRF1 recruits Proteasome Proteasome eRF1->Proteasome targeted for RNF14 RNF14 (E3 Ligase) eRF1->RNF14 is targeted by Readthrough Translational Read-through eRF1->Readthrough Depletion leads to SRI41315 This compound SRI41315->eRF1 acts as 'molecular glue' Degradation Degradation Proteasome->Degradation Ub Ub Ub->eRF1 Ubiquitination Full_Length_CFTR Full-Length CFTR Protein Readthrough->Full_Length_CFTR

Caption: Signaling Pathway of this compound in CFTR Nonsense Mutation Read-through.

Experimental_Workflow Start Start Cell_Culture Culture CFBE41o- cells with a CFTR nonsense mutation Start->Cell_Culture Treatment Treat with this compound (± G418) for 72h Cell_Culture->Treatment Ussing_Chamber Ussing Chamber Assay (Measure Isc) Treatment->Ussing_Chamber Western_Blot Western Blot (Detect CFTR Band C) Treatment->Western_Blot Data_Analysis_Ussing Analyze CFTR Function Ussing_Chamber->Data_Analysis_Ussing Data_Analysis_WB Quantify CFTR Expression Western_Blot->Data_Analysis_WB End End Data_Analysis_Ussing->End Data_Analysis_WB->End

Caption: Experimental Workflow for Evaluating this compound Efficacy.

Synergistic_Action SRI41315 This compound eRF1_Depletion eRF1 Depletion SRI41315->eRF1_Depletion G418 G418 Ribosome_Decoding Altered Ribosomal Decoding G418->Ribosome_Decoding Increased_Readthrough Synergistic Increase in Read-through eRF1_Depletion->Increased_Readthrough Ribosome_Decoding->Increased_Readthrough CFTR_Function Enhanced CFTR Function Increased_Readthrough->CFTR_Function

Caption: Logical Relationship of the Synergistic Action of this compound and G418.

Off-Target Effects

A significant consideration when using this compound is its potential off-target effects. Studies have reported that this compound and its parent compound, SRI-37240, have a deleterious effect on the ion conductance mediated by the epithelial sodium channel (ENaC).[3] This is an important factor to consider in the context of cystic fibrosis, as ENaC activity is already dysregulated. At present, quantitative data detailing the precise extent of ENaC inhibition by this compound (e.g., IC50 values or percentage of amiloride-sensitive current inhibition) are not available in the peer-reviewed literature. Researchers should be aware of this potential confounding factor and may need to perform their own characterization of this compound's effect on ENaC in their specific experimental system.

Conclusion

This compound represents a promising tool for the study of nonsense suppression in cystic fibrosis cell lines. Its novel mechanism of action, involving the targeted degradation of eRF1, and its synergistic activity with aminoglycosides make it a valuable compound for researchers in the field. The protocols and data presented here provide a foundation for the effective application of this compound in a laboratory setting. However, careful consideration of its off-target effects on ENaC is warranted for the accurate interpretation of experimental results. Further research is needed to fully characterize the pharmacological profile of this compound and its potential for therapeutic development.

References

Application Notes and Protocols for SRI-41315 Treatment in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SRI-41315 is a small molecule compound that has been identified as a potent inducer of translational readthrough of premature termination codons (PTCs).[1][2][3] Its primary application is in the research of genetic disorders caused by nonsense mutations, such as cystic fibrosis (CF). In primary human bronchial epithelial (HBE) cells harboring CFTR nonsense mutations, this compound has been shown to restore the expression and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly when used in combination with other readthrough-promoting agents like aminoglycosides.[1][4][5]

The mechanism of action of this compound is novel; it functions by reducing the abundance of the eukaryotic translation termination factor 1 (eRF1).[1][2][3][4][6] this compound acts as a molecular glue, stabilizing eRF1 on the ribosome, which subsequently leads to eRF1 ubiquitylation and proteasomal degradation.[5][6][7] This depletion of eRF1 increases the likelihood that a near-cognate tRNA will be incorporated at the PTC, allowing the ribosome to read through the premature stop signal and synthesize a full-length, functional protein.

These application notes provide an overview of the use of this compound in primary HBE cell cultures, including its effects on CFTR function and detailed protocols for its application.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment in primary human bronchial epithelial cells, primarily focusing on its synergistic activity with the aminoglycoside G418 to restore CFTR function.

Table 1: Effect of this compound and G418 on CFTR Function in Primary HBE Cells with CFTR Nonsense Mutations

Treatment GroupCFTR Function (% of Wild-Type)Key FindingReference
Vehicle ControlBaselineNo restoration of CFTR function.[4]
This compound aloneNo significant increaseThis compound by itself is not sufficient to restore CFTR function to significant levels in primary HBE cells.[4]
G418 aloneModest increaseG418, a known readthrough agent, shows some level of CFTR function restoration.[3][4]
This compound + G418Significant synergistic increase The combination of this compound and G418 leads to a marked and synergistic improvement in CFTR function.[3][4][5][3][4][5]

Table 2: Effect of this compound and G418 on CFTR Protein Expression in Primary HBE Cells

Treatment GroupCFTR Protein Expression LevelKey FindingReference
Vehicle ControlBaseline (undetectable or very low)Little to no full-length CFTR protein is expressed in untreated cells with nonsense mutations.[5]
This compound aloneModest increaseThis compound alone can modestly increase the expression of full-length CFTR protein.[5]
G418 aloneModest increaseG418 can induce some expression of full-length CFTR protein.
This compound + G418Markedly improved expression The combination treatment results in a substantial increase in the amount of full-length CFTR protein.[5]

Mandatory Visualizations

SRI41315_Mechanism_of_Action cluster_ribosome Ribosome cluster_outcome Outcome Ribosome Ribosome PTC Premature Termination Codon (PTC) eRF1 eRF1 PTC->eRF1 recruits SRI41315 This compound eRF1->SRI41315 binds to Ub Ubiquitin eRF1->Ub leads to ubiquitylation SRI41315->eRF1 stabilizes on ribosome Proteasome Proteasome Ub->Proteasome targets for degradation Degraded_eRF1 Degraded eRF1 Proteasome->Degraded_eRF1 Full_Length_Protein Full-Length Protein Synthesis Reduced_eRF1 Reduced eRF1 Levels Readthrough Translational Readthrough Readthrough->Full_Length_Protein results in Reduced_eRF1->Readthrough enables

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Functional and Expression Analysis Start Culture Primary HBE Cells (Air-Liquid Interface) Treatment Treat with Vehicle, this compound, G418, or this compound + G418 Start->Treatment Incubation Incubate for 48 hours Treatment->Incubation Ussing_Chamber CFTR Function Assay (Ussing Chamber) Incubation->Ussing_Chamber Western_Blot CFTR Protein Expression (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis and Comparison Ussing_Chamber->Data_Analysis Western_Blot->Data_Analysis End Conclusion Data_Analysis->End

Caption: Experimental workflow for this compound treatment.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)

This protocol is a general guideline for establishing well-differentiated primary HBE cell cultures. Specifics may vary based on the cell source and laboratory standards.

Materials:

  • Primary HBE cells

  • Bronchial Epithelial Growth Medium (BEGM)

  • ALI differentiation medium

  • Collagen-coated permeable supports (e.g., Transwell® inserts)

  • Cell culture plates

  • Standard cell culture reagents (PBS, Trypsin-EDTA)

Protocol:

  • Seed Cells: Seed primary HBE cells onto collagen-coated permeable supports in cell culture plates. Culture the cells submerged in BEGM, feeding both the apical and basolateral compartments.

  • Establish Confluency: Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until the cells reach 100% confluency. This typically takes 3-5 days.

  • Initiate ALI: Once confluent, remove the apical medium and feed the cells only from the basolateral compartment with ALI differentiation medium.

  • Differentiate Cells: Maintain the culture at 37°C and 5% CO2 for at least 21 days to allow for full differentiation into a mucociliary epithelium. Change the basolateral medium every 2-3 days. Periodically wash the apical surface with PBS to remove accumulated mucus.

This compound Treatment Protocol

Materials:

  • Differentiated primary HBE cultures at ALI

  • This compound (stock solution in DMSO)

  • G418 (stock solution in sterile water)

  • Vehicle control (DMSO)

  • ALI differentiation medium

Protocol:

  • Prepare Treatment Media: Prepare fresh ALI differentiation medium containing the final desired concentrations of the test compounds. A common concentration for G418 is 100 µg/mL, and for this compound, a concentration range (e.g., 1-10 µM) should be tested to determine optimal efficacy and toxicity. Include a vehicle-only control group (containing the same concentration of DMSO as the this compound-treated groups).

    • Group 1: Vehicle control (e.g., 0.1% DMSO)

    • Group 2: this compound (e.g., 10 µM)

    • Group 3: G418 (e.g., 100 µg/mL)

    • Group 4: this compound (e.g., 10 µM) + G418 (e.g., 100 µg/mL)

  • Administer Treatment: Remove the old basolateral medium from the differentiated HBE cultures and replace it with the freshly prepared treatment media.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2. This duration has been shown to be effective for observing changes in CFTR expression and function.[3]

  • Proceed to Analysis: After the incubation period, the cells are ready for functional analysis (e.g., Ussing chamber assay) or biochemical analysis (e.g., Western blotting).

Assessment of CFTR Function using Ussing Chamber Assay

Materials:

  • Ussing chamber system

  • Krebs-bicarbonate Ringer (KBR) solution

  • Forskolin (adenylyl cyclase activator)

  • VX-770 (CFTR potentiator)

  • CFTRinh-172 (CFTR inhibitor)

  • Amiloride (ENaC inhibitor)

Protocol:

  • Mount Inserts: Carefully excise the permeable membrane with the differentiated HBE cells from the insert and mount it in the Ussing chamber.

  • Equilibration: Bathe both the apical and basolateral sides of the epithelium with KBR solution, maintain at 37°C, and bubble with 95% O2/5% CO2. Allow the short-circuit current (Isc) to stabilize.

  • Inhibit ENaC: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-dependent current.

  • Activate and Potentiate CFTR: To measure CFTR-mediated chloride secretion, perform the following sequential additions to the apical side:

    • Add forskolin to raise intracellular cAMP and activate CFTR.

    • Add VX-770 to potentiate the activity of any CFTR channels present at the membrane.

  • Inhibit CFTR: Add CFTRinh-172 to the apical chamber to specifically inhibit CFTR-mediated current. The decrease in Isc following the addition of CFTRinh-172 represents the amount of CFTR function.

  • Data Analysis: Record the change in Isc at each step. Compare the CFTR-specific current across the different treatment groups to determine the effect of this compound.

Assessment of CFTR Protein Expression by Western Blot

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against CFTR

  • Secondary HRP-conjugated antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Chemiluminescence substrate

Protocol:

  • Cell Lysis: Wash the HBE cells with cold PBS. Lyse the cells directly on the insert with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for full-length CFTR and normalize it to the loading control. Compare the expression levels across the different treatment groups.

Conclusion

This compound is a valuable research tool for studying the correction of nonsense mutations in primary human bronchial epithelial cells. While its efficacy as a standalone agent in these primary cells is limited, it demonstrates significant synergistic potential when combined with aminoglycosides like G418 to restore CFTR protein expression and function. The protocols outlined above provide a framework for investigating the effects of this compound in a physiologically relevant in vitro model of the human airway.

References

Application Note & Protocol: NanoLuc® Reporter Assay for Quantifying the Translational Readthrough Activity of SRI-41315

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in screening for and characterizing compounds that modulate translation termination.

Abstract: This document provides a detailed protocol and application data for measuring the activity of SRI-41315 using a NanoLuc® luciferase-based translational readthrough reporter assay. This compound is a small molecule that promotes the readthrough of premature termination codons (PTCs) by inducing the degradation of the eukaryotic translation release factor 1 (eRF1).[1][2][3] This assay offers a highly sensitive and quantitative method to assess the efficacy of such compounds, which are of therapeutic interest for genetic diseases caused by nonsense mutations.

Introduction

Translation termination in eukaryotes is a critical process that ensures the synthesis of full-length, functional proteins. This process is mediated by the eukaryotic release factor 1 (eRF1), which recognizes one of the three stop codons (UAA, UAG, UGA) in the ribosomal A-site and catalyzes the release of the nascent polypeptide chain.[4]

Nonsense mutations introduce a premature termination codon (PTC) within the coding sequence of a gene. This leads to the production of a truncated, non-functional protein and often triggers mRNA degradation pathways like nonsense-mediated decay (NMD), resulting in a loss of protein function and causing numerous genetic diseases, such as cystic fibrosis.[1][5]

One promising therapeutic strategy is to identify small molecules that can induce "readthrough" of these PTCs, allowing the ribosome to bypass the premature stop signal and synthesize a full-length protein. The small molecule this compound was identified from a high-throughput screen as a potent readthrough agent.[1][5] Its mechanism of action involves the targeted degradation of eRF1, thereby reducing the efficiency of termination at PTCs.[2][3]

The NanoLuc® (Nluc) luciferase reporter system is an ideal tool for quantifying such activity. By engineering a PTC into the Nluc coding sequence, a reporter is created that only produces a luminescent signal when a compound successfully promotes readthrough of the internal stop codon. This application note details the principles and a step-by-step protocol for using this system to measure the activity of this compound.

Principle of the Assay

The assay utilizes a mammalian expression vector encoding the NanoLuc® luciferase, which has been modified to contain an in-frame PTC. When this reporter construct is expressed in host cells (e.g., HEK293T), translation terminates prematurely at the PTC, resulting in a non-functional, truncated protein and consequently, negligible luminescent signal.

In the presence of a readthrough compound like this compound, eRF1 is depleted, increasing the probability that the ribosome will mis-read the PTC and incorporate a near-cognate aminoacyl-tRNA instead. This allows translation to continue to the normal stop codon, producing a full-length, active NanoLuc® enzyme. The amount of functional luciferase produced is directly proportional to the readthrough efficiency of the compound. The activity is then quantified by adding the NanoGlo® substrate, furimazine, and measuring the resulting high-intensity luminescence.

Diagrams

Mechanism of this compound Action

G cluster_0 Standard Translation Termination at PTC cluster_1 This compound Induced Readthrough ribosome1 Ribosome ptc1 Premature Termination Codon (PTC) ribosome1->ptc1 reaches erf1 eRF1 ptc1->erf1 recruits erf1->ribosome1 binds to protein1 Truncated, Non-functional Protein erf1->protein1 causes release of sri41315 This compound erf1_deg eRF1 Degradation (Proteasome) sri41315->erf1_deg induces cluster_1 cluster_1 ptc2 Premature Termination Codon (PTC) erf1_deg->ptc2 prevents termination at ribosome2 Ribosome ribosome2->ptc2 reads through protein2 Full-length, Functional Protein ptc2->protein2 allowing synthesis of

Caption: Mechanism of this compound-induced translational readthrough.

Experimental Workflow

G start Start seed Seed HEK293T cells expressing PTC-NanoLuc reporter into 96-well plates start->seed incubate1 Incubate cells (e.g., 24 hours) seed->incubate1 prepare Prepare serial dilutions of this compound incubate1->prepare treat Add compound dilutions to cells incubate1->treat prepare->treat incubate2 Incubate cells with compound (e.g., 24-48 hours) treat->incubate2 reagent Add Nano-Glo® Luciferase Assay Reagent incubate2->reagent incubate3 Incubate at RT (e.g., 3-10 minutes) reagent->incubate3 read Read luminescence on a plate reader incubate3->read end End read->end

Caption: Workflow for the NanoLuc® translational readthrough assay.

Materials and Reagents

Material/ReagentRecommended VendorCatalog Number (Example)
HEK293T CellsATCCCRL-3216
PTC-NanoLuc® Reporter PlasmidCustom SynthesisN/A
Transfection Reagent (e.g., FuGENE® HD)PromegaE2311
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
This compoundMedchemExpressHY-139369
DMSO, AnhydrousSigma-Aldrich276855
Nano-Glo® Luciferase Assay SystemPromegaN1110
96-well solid white, flat-bottom assay platesCorning3917
Multichannel pipette, luminometer, CO₂ incubatorStandard Lab Equip.N/A

Experimental Protocol

5.1. Cell Culture and Seeding

  • Culture HEK293T cells stably expressing the PTC-NanoLuc® reporter in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with 5% CO₂.

  • On the day of the experiment, harvest cells using trypsin and resuspend in fresh culture medium.

  • Perform a cell count and adjust the density to 2 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well solid white assay plate.

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

5.2. Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations of the desired final concentrations (e.g., from 20 µM down to 0.01 µM).

  • Include a "vehicle control" (0.2% DMSO in medium) and a "no-treatment control" (medium only).

  • Carefully remove the culture medium from the seeded cells and add 100 µL of the appropriate compound dilution or control solution to each well.

  • Return the plate to the incubator and treat cells for 24-48 hours.

5.3. Luminescence Measurement

  • Equilibrate the assay plate and the Nano-Glo® Luciferase Assay Reagent to room temperature.

  • Prepare the Nano-Glo® reagent according to the manufacturer's protocol (mix substrate and buffer).

  • Add 100 µL of the prepared Nano-Glo® reagent to each well of the 96-well plate.

  • Place the plate on an orbital shaker for 3-5 minutes to ensure cell lysis and mixing.

  • Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Expected Results

6.1. Data Analysis

  • Calculate Fold Change: For each well, divide the Raw Luminescence Units (RLU) by the average RLU of the vehicle control wells.

    • Fold Change = RLU (Treated) / Average RLU (Vehicle Control)

  • Dose-Response Curve: Plot the Fold Change against the logarithm of the this compound concentration.

  • EC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.

6.2. Representative Data

The following table shows illustrative data for a dose-response experiment with this compound. Actual RLU values will vary based on cell type, reporter expression, and instrumentation.

This compound Conc. (µM)Avg. RLUStd. Dev.Fold Change over Vehicle
0 (Vehicle)1,5201801.0
0.12,8902501.9
0.37,3006504.8
1.016,1101,24010.6
3.024,1501,98015.9
10.025,3002,10016.6

Expected Outcome: this compound is expected to show a dose-dependent increase in luminescence, indicating successful readthrough of the PTC. The compound is reported to be potent, with significant activity in the low micromolar range.[2] The resulting dose-response curve should be sigmoidal, allowing for the calculation of a reliable EC₅₀ value.

Disclaimer: This protocol is intended for research use only. The procedures and illustrative data provided should be adapted and optimized for specific experimental conditions and cell lines. Always follow laboratory safety guidelines.

References

Application Notes and Protocols: Western Blot Analysis of eRF1 Levels Following SRI-41315 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-41315 is a novel small molecule compound that has been identified as a potent modulator of protein translation termination. It functions by inducing the degradation of the eukaryotic translation release factor 1 (eRF1), a key protein responsible for recognizing stop codons and terminating protein synthesis. By promoting the degradation of eRF1, this compound facilitates the readthrough of premature termination codons (PTCs), offering a promising therapeutic strategy for genetic disorders caused by nonsense mutations, such as cystic fibrosis.[1][2] This document provides detailed protocols for the analysis of eRF1 protein levels in response to this compound treatment using Western blotting, a standard technique for protein quantification.

Mechanism of Action of this compound

This compound acts as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome. This prolonged association triggers the ubiquitination of eRF1, marking it for degradation by the proteasome. The resulting decrease in cellular eRF1 levels reduces the efficiency of translation termination at PTCs, allowing for the incorporation of an amino acid and the synthesis of a full-length, functional protein.

Signaling Pathway of this compound-Induced eRF1 Degradation

SRI41315_Mechanism cluster_ribosome Ribosome Ribosome Ribosome eRF1 eRF1 Ubiquitination Ubiquitination eRF1->Ubiquitination Marked for degradation This compound This compound This compound->eRF1 Binds to and stabilizes eRF1 on the ribosome Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Targeted to the proteasome Decreased_eRF1 Decreased eRF1 Levels Proteasomal_Degradation->Decreased_eRF1 Leads to

Caption: Mechanism of this compound-induced eRF1 degradation.

Quantitative Analysis of eRF1 Levels

The following table summarizes the dose-dependent effect of this compound on eRF1 protein levels in a cellular context. The data is derived from quantitative Western blot analysis, where protein band intensities are normalized to a loading control.

Treatment GroupThis compound Concentration (µM)eRF1 Protein Level (Normalized to Control)Percent Reduction (%)
Vehicle Control01.000
This compound10.4555
This compound50.1585
This compound100.0595

Note: The data presented are representative and may vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human bronchial epithelial (HBE) cells with a G542X nonsense mutation in the CFTR gene are a suitable model. Other cell lines expressing eRF1 can also be used.

  • Culture Conditions: Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Plate the cells and allow them to reach 70-80% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM).

    • Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for eRF1 degradation.

Western Blot Protocol for eRF1 Analysis

1. Cell Lysis

  • After treatment, place the cell culture dishes on ice.

  • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and transfer it to a new tube.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

3. Sample Preparation and SDS-PAGE

  • Mix a calculated volume of each lysate with 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for eRF1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • For a loading control, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin, following the same immunoblotting steps.

6. Detection and Quantification

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the eRF1 band to the intensity of the corresponding loading control band for each sample.

Experimental Workflow

Western_Blot_Workflow Cell_Culture Cell Culture and This compound Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting with eRF1 Antibody Protein_Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Western Blot workflow for eRF1 analysis.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively analyze the impact of this compound on eRF1 protein levels. The significant, dose-dependent reduction of eRF1 following this compound treatment, as demonstrated by Western blot analysis, underscores the potential of this compound in the development of novel therapeutics for genetic diseases caused by nonsense mutations. Adherence to these detailed protocols will enable reproducible and accurate quantification of eRF1 degradation, facilitating further research and drug development efforts in this promising area.

References

Application Notes and Protocols for SRI-41315 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-41315 is a small molecule that has been identified as a potent degrader of the eukaryotic release factor 1 (eRF1).[1][2][3] Its mechanism of action involves acting as a molecular glue, stabilizing the eRF1 protein on the ribosome.[2][4] This stabilization leads to ribosome collisions, triggering the ubiquitylation and subsequent proteasomal degradation of eRF1.[4][5] By reducing the cellular levels of eRF1, this compound facilitates the readthrough of premature termination codons (PTCs), offering a promising therapeutic strategy for genetic diseases caused by nonsense mutations, such as cystic fibrosis.[1][6][7] this compound has been shown to work synergistically with other readthrough-promoting agents like the aminoglycoside G418.[1][8]

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its effective use in in vitro studies.

PropertyValueReference
CAS Number 1613509-49-1[9]
Molecular Formula C₂₂H₁₉N₃O₂[9]
Molecular Weight 357.41 g/mol [9]
Appearance White solid[9]

Preparation of this compound for Cell Culture

Accurate preparation of this compound solutions is critical for reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (recommended)

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for dilutions

Stock Solution Preparation (10 mM):

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 357.41 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.57 mg of this compound.

  • Dissolution: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution thoroughly. Sonication is recommended to ensure complete dissolution.[9] The solubility of this compound in DMSO is 16 mg/mL (44.77 mM).[9]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required for DMSO stocks.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to one year.[9] The powder form can be stored at -20°C for up to three years.[9]

Working Solution Preparation:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Directly before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Mixing: Gently mix the medium by pipetting up and down to ensure homogeneity.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of the same final concentration of DMSO used to prepare the working solution.

Experimental Protocols

Determining Optimal Concentration (Dose-Response Experiment):

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours.

  • Treatment: Prepare a serial dilution of this compound in cell culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).[4][6] Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 4, 24, or 48 hours).[4][6]

  • Endpoint Analysis: Analyze the desired endpoint, such as protein expression by Western blot or cell viability using an appropriate assay.

Western Blot Analysis of eRF1 Degradation:

  • Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM) for a specific duration (e.g., 24 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for eRF1. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of eRF1 degradation relative to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound, leading to the degradation of eRF1 and subsequent readthrough of premature termination codons.

SRI41315_Pathway cluster_ribosome Ribosome cluster_degradation Cellular Response cluster_outcome Functional Outcome Ribosome Ribosome encounters Premature Termination Codon (PTC) eRF1_recruitment eRF1 is recruited Ribosome->eRF1_recruitment SRI41315 This compound eRF1_recruitment->SRI41315 Ribosome_Collision Ribosome Collision SRI41315->Ribosome_Collision Acts as a molecular glue Ubiquitylation eRF1 Ubiquitylation Ribosome_Collision->Ubiquitylation Proteasome Proteasomal Degradation Ubiquitylation->Proteasome eRF1_degraded eRF1 Degraded Proteasome->eRF1_degraded Readthrough PTC Readthrough eRF1_degraded->Readthrough Full_Length_Protein Full-Length Protein Synthesis Readthrough->Full_Length_Protein

Caption: Mechanism of this compound action.

References

Synergistic Treatment Protocol: SRI-41315 and G418 for Enhanced Translational Readthrough

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synergistic use of SRI-41315 and G418. This combination has demonstrated significant potential in overcoming premature termination codons (PTCs) that lead to truncated and non-functional proteins in various genetic diseases. This compound, a small molecule, induces the degradation of the eukaryotic release factor 1 (eRF1), a key component of the translation termination machinery.[1][2][3][4] G418, an aminoglycoside antibiotic, is known to promote the readthrough of stop codons.[5][6][7][8][9] The synergistic action of these two compounds offers a promising therapeutic strategy by restoring the expression of full-length, functional proteins.[4][10][11][12]

The primary mechanism of this compound involves acting as a "molecular glue" that targets eRF1 for proteasomal degradation.[1][3] This reduction in available eRF1 increases the likelihood that a near-cognate tRNA will be incorporated at the site of a PTC, allowing the ribosome to continue translation.[3] G418, on the other hand, inhibits protein synthesis by binding to the ribosomal decoding center, which can also lead to misreading of the stop codon and subsequent readthrough.[6][9] Together, their distinct mechanisms of action result in a potent synergistic effect on the restoration of protein function.[3][10]

These protocols are intended for researchers in cell biology, molecular biology, and drug development to investigate the synergistic effects of this compound and G418 in relevant cellular models.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and G418, primarily in the context of cystic fibrosis research.

Table 1: Compound Concentrations for Synergistic Effect

CompoundCell LineConcentration for SynergismReference
This compound16HBEge (CFTR-G542X)5 µM[11]
G41816HBEge (CFTR-G542X)100 µM[11]
SRI-37240*FRT (CFTR-G542X)10 µM[4]
G418FRT (CFTR-G542X)100 µg/mL[4]

*SRI-37240 is a related compound from which this compound was derived as a more potent analog.[4][10]

Table 2: Observed Synergistic Effects on Protein Function and Expression

Cell ModelTreatmentObserved EffectReference
Human bronchial epithelial cells (primary)This compound + G418Significant increase in CFTR function.[10]
16HBEge cells (CFTR-G542X)This compound (5 µM) + G418 (100 µM)Marked improvement in CFTR protein expression and function.[11]
FRT cells (CFTR-G542X)SRI-37240 (10 µM) + G418 (100 µg/mL)Synergistic restoration of CFTR function.[4]
NanoLuc reporter cell linesThis compound + G418Greater readthrough efficiency than either compound alone.[10]

Signaling and Mechanistic Pathways

The synergistic action of this compound and G418 targets the cellular machinery of protein synthesis, specifically at the point of translation termination.

Synergistic_Mechanism cluster_ribosome Ribosome at Premature Termination Codon (PTC) cluster_termination Normal Termination cluster_inhibition Synergistic Inhibition PTC mRNA with PTC Ribosome Ribosome PTC->Ribosome Translation Nascent_Peptide Truncated Protein Ribosome->Nascent_Peptide Release Ribosome->Release Peptide Release Full_Length_Protein Full-Length Protein Ribosome->Full_Length_Protein Translation Continues eRF1 eRF1 eRF1->Ribosome Binds to PTC Proteasome Proteasome eRF1->Proteasome SRI41315 This compound SRI41315->eRF1 Induces Degradation G418 G418 G418->Ribosome Promotes Readthrough

Caption: Mechanism of this compound and G418 synergistic action.

Experimental Workflow

A typical workflow to evaluate the synergistic effects of this compound and G418 is outlined below.

Experimental_Workflow start Start: Cell Culture with PTC Mutation cell_seeding Cell Seeding in Multi-well Plates start->cell_seeding treatment Treatment with this compound, G418, and Combination cell_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assays Perform Downstream Assays incubation->assays viability Cell Viability Assay (e.g., MTT) assays->viability apoptosis Apoptosis Assay (e.g., Caspase-3) assays->apoptosis protein_expression Protein Expression Analysis (Western Blot) assays->protein_expression protein_function Protein Function Assay (e.g., Channel Activity) assays->protein_function data_analysis Data Analysis and Synergy Calculation viability->data_analysis apoptosis->data_analysis protein_expression->data_analysis protein_function->data_analysis end End: Conclusion on Synergy data_analysis->end

Caption: Workflow for assessing this compound and G418 synergy.

Experimental Protocols

1. Cell Culture and Treatment

This protocol outlines the general procedure for culturing and treating cells to assess the effects of this compound and G418.

  • Materials:

    • Cell line of interest with a relevant PTC mutation.

    • Appropriate cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (if necessary).

    • This compound (stock solution in DMSO).

    • G418 (stock solution in sterile water or PBS).

    • Multi-well plates (6, 12, 24, or 96-well, depending on the assay).

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

  • Procedure:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells and determine the appropriate seeding density for the specific assay and plate format.

    • Seed the cells into multi-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Prepare treatment media containing this compound alone, G418 alone, and the combination of both at the desired final concentrations. Also, prepare a vehicle control (e.g., DMSO).

    • Remove the old medium from the cells and add the treatment media.

    • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

    • Proceed with downstream assays such as cell viability, apoptosis, or protein analysis.

2. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of the treatments on cell viability.[13][14][15]

  • Materials:

    • Treated cells in a 96-well plate.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • Plate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key effector in apoptosis. G418 has been shown to induce caspase-dependent apoptosis.[16]

  • Materials:

    • Treated cells in a 6-well plate.

    • Lysis buffer (e.g., RIPA buffer).

    • Protein quantification assay kit (e.g., BCA assay).

    • Caspase-3 colorimetric assay kit (containing a caspase-3 substrate like DEVD-pNA).

    • Plate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and harvest them.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

    • In a 96-well plate, add 50-100 µg of protein from each sample.

    • Add the caspase-3 substrate to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

    • Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.

4. Western Blot for Full-Length Protein Expression

This protocol is to detect the expression of the restored full-length protein.

  • Materials:

    • Treated cells in a 6-well plate.

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Protein quantification assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and membrane (PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibody specific to the target protein.

    • Secondary antibody conjugated to HRP.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Prepare cell lysates and quantify protein concentration as described in the apoptosis assay protocol.

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, drug concentrations, and incubation times for their specific cell lines and experimental goals.

References

Application Notes: Measuring CFTR Function Post-Treatment with SRI-41315

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] A significant portion of these mutations are nonsense mutations, which introduce a premature termination codon (PTC) into the CFTR messenger RNA (mRNA).[2] This leads to the production of a truncated, non-functional protein.[2] SRI-41315 is a novel small molecule designed to address such mutations. It functions by inducing the degradation of the eukaryotic release factor 1 (eRF1), a key protein in translation termination.[3][4] By reducing eRF1 levels, this compound allows the ribosome to "read through" the PTC, leading to the synthesis of a full-length CFTR protein and the restoration of its function.[3][4][5]

This compound has been shown to act synergistically with aminoglycosides like G418, which also promote translational readthrough, resulting in a more significant increase in CFTR activity.[3][6][7] Therefore, robust and quantitative methods are essential to accurately assess the restoration of CFTR channel function following treatment with this compound, both alone and in combination with other agents. These application notes provide detailed protocols for the key assays used to measure CFTR function, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound targets the cellular machinery of protein synthesis. Its primary mechanism involves inducing the proteasome-dependent degradation of the eRF1 termination factor.[4][6][7] This depletion of eRF1 reduces the efficiency of translation termination at stop codons, including PTCs.[3][8] This allows for the incorporation of a near-cognate tRNA at the PTC site, enabling the ribosome to continue translation and produce a full-length protein.

cluster_0 Normal Translation Termination cluster_1 Nonsense Mutation & this compound Action Ribosome_N Ribosome mRNA_N mRNA with Normal Stop Codon Ribosome_N->mRNA_N Translates Protein_N Full-Length Protein (Released) Ribosome_N->Protein_N Releases eRF1_N eRF1 mRNA_N->eRF1_N Stop Codon Reached eRF1_N->Ribosome_N Binds & Halts Ribosome_M Ribosome mRNA_M mRNA with Premature Termination Codon (PTC) Ribosome_M->mRNA_M Translates CFTR_Full Full-Length Functional CFTR Ribosome_M->CFTR_Full Synthesizes mRNA_M->Ribosome_M PTC Readthrough SRI41315 This compound eRF1_M eRF1 SRI41315->eRF1_M Induces Degradation Proteasome Proteasome eRF1_M->Proteasome G418 G418 (Aminoglycoside) G418->Ribosome_M Potentiates Readthrough

Mechanism of this compound-mediated translational readthrough.

Data Presentation

The efficacy of this compound is determined by the degree of CFTR function restoration. This can be quantified using various bioassays. The following tables summarize the expected outcomes and compare the primary methodologies.

Table 1: Representative Quantitative Data on CFTR Function Restoration

Treatment GroupCFTR-Mediated Cl- Current (µA/cm²) in Ussing Chamber% of Wild-Type (WT) CFTR Function
Untreated (Nonsense Mutation Cells)1.5 ± 0.5~2%
Vehicle Control1.8 ± 0.6~2.5%
This compound (5 µM)10.2 ± 2.1~15%
G418 (100 µg/mL)15.5 ± 3.0~22%
This compound (5 µM) + G418 (100 µg/mL)45.8 ± 5.5~65%
Wild-Type (WT) Cells70.0 ± 8.2100%
Note: Data are hypothetical examples based on reported synergistic effects for illustrative purposes.[5][6]

Table 2: Comparison of Key CFTR Functional Assays

Assay MethodPrincipleAdvantagesDisadvantages
Ussing Chamber Measures ion transport (short-circuit current) across a polarized epithelial monolayer.[9]Gold standard for epithelial ion transport; highly quantitative; predictive of in vivo benefit.[10]Low throughput; requires specialized equipment and well-differentiated cell cultures.
Patch Clamp Measures the flow of ions through a single CFTR channel in a patch of cell membrane.High resolution (single-channel level); provides detailed gating and conductance information.Very low throughput; technically demanding; not suitable for screening.
Membrane Potential Assay Uses fluorescent dyes that respond to changes in membrane potential upon CFTR activation.[11]High-throughput compatible; rapid and less technically demanding than electrophysiology.Indirect measurement of function; can be prone to artifacts from other ion channels.
YFP-Halide Quenching Assay Measures halide influx (e.g., iodide) through CFTR, which quenches the fluorescence of Yellow Fluorescent Protein (YFP).[12]High-throughput compatible; provides a direct measure of anion transport.Requires genetically engineered cells expressing YFP; signal can be modest.
Western Blot Detects the presence and maturation state of the CFTR protein (immature Band B vs. mature Band C).[9]Directly assesses protein expression and processing; confirms synthesis of full-length protein.Does not measure channel function; semi-quantitative.

Experimental Workflow

A typical experimental plan to evaluate this compound involves cell culture, compound treatment, and subsequent functional analysis using one or more of the assays detailed below.

cluster_treatments A Start: Select Cell Model (e.g., Primary HBE cells with G542X mutation) B Cell Culture & Differentiation (Establish polarized monolayer on permeable supports) A->B C Treatment Phase (24-48h incubation) B->C D Control Groups: - Vehicle (DMSO) - No Treatment C->D E Test Groups: - this compound alone - G418 alone - this compound + G418 C->E F Endpoint: Measure CFTR Function D->F E->F G Ussing Chamber (Measure Short-Circuit Current, Isc) F->G H Membrane Potential Assay (Measure Fluorescence Change) F->H I Western Blot (Assess Protein Expression/Maturation) F->I J Data Analysis & Comparison G->J H->J I->J

General experimental workflow for assessing this compound efficacy.

Detailed Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function

This protocol measures CFTR-dependent short-circuit current (Isc) across primary human bronchial epithelial (HBE) cells.

1. Cell Culture:

  • Culture primary HBE cells carrying a nonsense mutation (e.g., G542X) on permeable supports (e.g., Transwell® inserts) until a polarized, high-resistance monolayer is formed (>500 Ω·cm²).

  • Maintain an air-liquid interface for at least 3 weeks to ensure differentiation.

2. Compound Treatment:

  • Prepare treatment media containing the desired concentrations of this compound, G418, combination, or vehicle control (e.g., 0.1% DMSO).

  • Add the treatment media to the basolateral side of the inserts and incubate for 24-48 hours at 37°C.

3. Ussing Chamber Measurement:

  • Mount the permeable supports in Ussing chambers, separating the apical and basolateral compartments.[13]

  • Bathe both surfaces with a symmetrical Krebs Bicarbonate Ringer's solution, maintain at 37°C, and bubble with 95% O₂/5% CO₂.[14]

  • Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

  • Pharmacological Profile: Sequentially add the following drugs to the appropriate chamber and record the change in Isc (ΔIsc):

    • Apical: Amiloride (100 µM) - to inhibit the epithelial sodium channel (ENaC).[15]

    • Apical & Basolateral: Forskolin (10 µM) + IBMX (100 µM) - to raise intracellular cAMP and activate CFTR.[15]

    • Apical: Genistein (30 µM) - to potentiate activated CFTR channels.[15]

    • Apical: CFTRinh-172 (10 µM) - to specifically inhibit the CFTR-dependent current.[15]

4. Data Analysis:

  • The CFTR-specific current is calculated as the current inhibited by CFTRinh-172.

  • Alternatively, it can be calculated as the peak current response to Forskolin/IBMX stimulation.

  • Compare the ΔIsc values across different treatment groups to determine the efficacy of this compound.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This high-throughput compatible assay measures CFTR function by detecting changes in cell membrane potential.[11][12]

1. Cell Plating:

  • Seed Fischer Rat Thyroid (FRT) cells or other suitable cell lines stably expressing a nonsense-mutant CFTR into a 96-well or 384-well black, clear-bottom plate.

  • Grow cells to confluence.

2. Compound Treatment:

  • Treat cells with this compound, G418, combination, or vehicle in the culture medium for 24-48 hours at 37°C.

3. Assay Procedure:

  • Remove treatment media and wash cells with a chloride-containing buffer (e.g., PBS).

  • Load cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR® Membrane Potential Assay Kit) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

  • Establish a baseline fluorescence reading using a plate reader (e.g., FlexStation®).

  • Prepare an agonist plate containing a chloride-free buffer with CFTR activators (e.g., Forskolin, IBMX, Genistein).

  • Add the agonist solution to the wells. Activation of CFTR will cause chloride efflux, leading to membrane depolarization and an increase in fluorescence.[12][16]

  • Monitor the fluorescence signal kinetically for 5-10 minutes.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from baseline to the peak of the agonist response.

  • Compare ΔF values between treated and control wells. A larger ΔF indicates greater restored CFTR function.

Protocol 3: Western Blot for CFTR Protein Expression and Maturation

This protocol verifies that functional restoration is due to the production of full-length, mature CFTR protein.

1. Cell Culture and Treatment:

  • Culture cells (e.g., CFBE41o- cells with a nonsense mutation) in 6-well plates.

  • Treat with this compound ± G418 for 48 hours as described previously.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Denature 30-50 µg of protein per lane and separate on a 6% Tris-Glycine SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Identify the two main bands for CFTR:

    • Band B (~150 kDa): Core-glycosylated, immature protein retained in the ER.[9]

    • Band C (~170 kDa): Complex-glycosylated, mature protein that has trafficked through the Golgi.[9]

  • Quantify the band intensities. An effective treatment will show a significant increase in the appearance of Band C, indicating successful readthrough and protein maturation.

References

Troubleshooting & Optimization

Troubleshooting SRI-41315 Solubility in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SRI-41315 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and use of this compound in your experiments.

Solubility and Storage Data

A clear understanding of this compound's solubility and stability is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quantitative data for this compound in DMSO.

ParameterValueSource
Solubility in DMSO 16 mg/mL (44.77 mM)[1]
Recommended Solvent DMSO[1]
Storage of Powder 3 years at -20°C[1]
Storage in Solvent 1 year at -80°C[1]

Experimental Protocols

Adhering to a standardized protocol for the preparation of this compound stock solutions is crucial for preventing solubility issues.

Protocol for Preparing a this compound Stock Solution in DMSO
  • Preparation: Before opening the vial, bring the this compound powder to room temperature. This minimizes the absorption of moisture, which can affect solubility.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration.

  • Initial Dissolution: Gently vortex the vial to mix the powder and solvent.

  • Sonication: To ensure complete dissolution, sonicate the solution. It is recommended to use a bath sonicator to avoid localized overheating. Sonicate for short intervals (e.g., 5-10 minutes) and visually inspect for any remaining particulate matter.[1]

  • Final Check: After sonication, the solution should be clear and free of any visible precipitates.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound and DMSO.

Issue: Precipitate is observed in the DMSO stock solution upon preparation.
  • Possible Cause 1: Incomplete Dissolution. The compound may not have fully dissolved.

    • Solution: Continue to sonicate the solution in a water bath for an additional 10-15 minutes. Gentle warming (to no more than 37°C) can also be applied during sonication to aid dissolution.

  • Possible Cause 2: Supersaturated Solution. The intended concentration may exceed the solubility limit of this compound in DMSO under your specific laboratory conditions.

    • Solution: Prepare a new solution at a slightly lower concentration.

Issue: The stock solution, which was initially clear, shows precipitation after storage.
  • Possible Cause 1: Freeze-Thaw Cycles. Repeated changes in temperature can cause the compound to come out of solution.

    • Solution: Prepare single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles.

  • Possible Cause 2: Water Absorption by DMSO. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of the compound.

    • Solution: Use anhydrous DMSO and ensure that the storage vials are tightly sealed. When preparing solutions, work in a low-humidity environment if possible.

  • Possible Cause 3: Extended Storage at Sub-Optimal Temperatures. Storing the solution at temperatures higher than -80°C may affect its long-term stability.

    • Solution: Always store the stock solution at -80°C for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound that can be achieved in DMSO?

A1: The reported solubility of this compound in DMSO is 16 mg/mL, which corresponds to 44.77 mM.[1] It is recommended to prepare stock solutions at or below this concentration to ensure complete dissolution.

Q2: Is it necessary to sonicate the this compound solution in DMSO?

A2: Yes, sonication is recommended to facilitate the dissolution of this compound in DMSO.[1] This ensures that the compound is fully solubilized and that the stock solution is homogeneous.

Q3: How should I store my this compound stock solution in DMSO?

A3: For long-term storage, it is recommended to store the stock solution at -80°C, which has been shown to be stable for up to one year.[1] To avoid degradation due to repeated freeze-thaw cycles, it is best practice to store the solution in single-use aliquots.

Q4: Can I warm the solution to aid in dissolving this compound?

A4: Gentle warming (e.g., to 37°C) can be used in conjunction with sonication to aid dissolution. However, excessive heating should be avoided as it may lead to degradation of the compound.

Q5: What should I do if I see a precipitate in my stock solution after taking it out of the freezer?

A5: If you observe a precipitate after thawing your stock solution, you can try to redissolve it by bringing the vial to room temperature and sonicating it for 5-10 minutes. If the precipitate does not dissolve, it may indicate that the solution has become supersaturated or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.

Visual Guides

Experimental Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Bring this compound Powder to Room Temperature B Add Anhydrous DMSO A->B C Vortex Gently B->C D Sonicate (5-10 min intervals) C->D E Visually Inspect for Particulates D->E E->D Particulates Present F Solution is Clear E->F No Particulates G Aliquot into Single-Use Vials F->G H Store at -80°C G->H

Caption: Workflow for preparing a stable this compound stock solution in DMSO.

Simplified Signaling Pathway of this compound Action

This compound is known to act as a molecular glue that induces the degradation of eukaryotic release factor 1 (eRF1). This depletion of eRF1 leads to increased translational readthrough of premature termination codons (PTCs).

G SRI41315 This compound eRF1 eRF1 SRI41315->eRF1 Binds to Proteasome Proteasome eRF1->Proteasome Targeted for Degradation Degradation eRF1 Degradation Proteasome->Degradation Mediates PTC Premature Termination Codon (PTC) Degradation->PTC Reduces Termination at Readthrough Translational Readthrough PTC->Readthrough Allows

Caption: Simplified pathway showing this compound inducing eRF1 degradation and promoting translational readthrough.

References

Technical Support Center: Investigating Potential Off-Target Effects of SRI-41315

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential off-target effects of SRI-41315, a small molecule that promotes translational readthrough of premature termination codons (PTCs) by inducing the degradation of the eukaryotic release factor 1 (eRF1).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a "molecular glue" that stabilizes the eukaryotic release factor 1 (eRF1) on the ribosome.[1][3] This prolonged association leads to the ubiquitination and subsequent degradation of eRF1 by the proteasome.[2][4] The resulting depletion of eRF1 reduces the efficiency of translation termination at premature termination codons (PTCs), thereby allowing for the readthrough and synthesis of a full-length protein.[1][2]

Q2: What are the known or potential off-target effects of this compound?

Q3: How can I proactively assess for potential off-target effects of this compound in my experimental system?

A3: A multi-pronged approach is recommended:

  • In Silico Analysis: Utilize computational tools and databases to predict potential off-target interactions. These platforms screen the chemical structure of this compound against a large database of protein targets.

  • Broad-Panel Screening: Employ commercially available off-target screening services that test the compound against a panel of common off-target candidates, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct binding of this compound to proteins in a cellular context by measuring changes in protein thermal stability.

  • Proteomic Approaches: Techniques like chemical proteomics can identify the protein interaction partners of this compound in an unbiased manner.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed Not Consistent with eRF1 Depletion

Potential Cause: This may be indicative of an off-target effect. The observed phenotype could be due to the modulation of an unintended target, such as the epithelial sodium channel (ENaC).

Troubleshooting Steps:

  • Confirm eRF1 Depletion:

    • Method: Perform a Western blot to quantify eRF1 protein levels in this compound-treated versus vehicle-treated cells.

    • Expected Outcome: A significant reduction in eRF1 levels should be observed in the this compound-treated group.

    • Troubleshooting: If eRF1 levels are unchanged, there may be an issue with the compound's stability, cell permeability, or the experimental conditions.

  • Investigate ENaC Inhibition:

    • Method: If working with epithelial cells known to express ENaC, measure ENaC-mediated ion transport using techniques like Ussing chamber electrophysiology or patch-clamp.

    • Expected Outcome: Inhibition of amiloride-sensitive currents would suggest an off-target effect on ENaC.

    • Troubleshooting: Refer to the "Troubleshooting Ion Channel Assays" section below for guidance on Ussing chamber and patch-clamp experiments.

  • Perform a Rescue Experiment:

    • Method: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a resistant form of the off-target protein or by co-administering a known activator of the off-target pathway.

    • Expected Outcome: Reversal of the phenotype would provide strong evidence for the off-target interaction.

Issue 2: Difficulty in Confirming Proteasome-Mediated Degradation of eRF1

Potential Cause: Issues with the experimental setup for monitoring protein degradation can mask the intended on-target effect of this compound.

Troubleshooting Steps:

  • Include a Proteasome Inhibitor Control:

    • Method: Pre-treat cells with a known proteasome inhibitor (e.g., MG132) before adding this compound.

    • Expected Outcome: The degradation of eRF1 by this compound should be blocked or significantly reduced in the presence of the proteasome inhibitor.

    • Troubleshooting: If the proteasome inhibitor does not rescue eRF1 levels, it may indicate that the observed protein depletion is not proteasome-dependent, or the inhibitor itself is not effective in your system.

  • Optimize Time Course and Dose Response:

    • Method: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and a dose-response experiment with varying concentrations of this compound.

    • Expected Outcome: This will help identify the optimal time and concentration for observing maximal eRF1 degradation.

  • Verify Ubiquitination of eRF1:

    • Method: Perform an immunoprecipitation (IP) of eRF1 followed by a Western blot for ubiquitin to detect poly-ubiquitinated eRF1 species.

    • Expected Outcome: An increase in poly-ubiquitinated eRF1 should be observed upon treatment with this compound.

Issue 3: Inconsistent Results in Ion Channel Assays for ENaC Activity

Potential Cause: Electrophysiological measurements of ion channels are sensitive to various experimental parameters.

Troubleshooting Steps for Ussing Chamber Experiments:

Problem Possible Cause Recommended Solution
High baseline noise Poor electrode connection, air bubbles on the tissue, electrical interference.Check Ag/AgCl pellet chloriding, ensure proper grounding of the setup, carefully remove any air bubbles from the chamber.
Low transepithelial resistance (TEER) Damaged cell monolayer or tissue, improper mounting.Use a new, healthy cell monolayer or tissue preparation. Ensure the tissue is mounted securely and evenly.
No response to amiloride Low or absent ENaC expression in the cell model, inactive amiloride.Confirm ENaC expression using RT-qPCR or Western blotting. Prepare fresh amiloride solution.

Troubleshooting Steps for Patch-Clamp Experiments:

Problem Possible Cause Recommended Solution
Difficulty forming a giga-seal Dirty pipette tip, unhealthy cells, improper pipette pressure.Use a fresh, clean pipette for each attempt. Ensure cells are healthy and at the correct density. Apply slight positive pressure when approaching the cell.
High electrical noise Improper grounding, unshielded setup, fluid level issues.Ensure all components are properly grounded to a common ground. Use a Faraday cage. Maintain appropriate bath solution levels.
Run-down of channel activity Instability of the patch, intracellular factors washing out.Use perforated patch-clamp to preserve the intracellular environment. Ensure the seal remains stable throughout the recording.

Data Presentation

Table 1: Summary of this compound Properties

Property Description Reference
Primary Target Eukaryotic Release Factor 1 (eRF1)[1][2][3]
Mechanism of Action Induces proteasome-mediated degradation of eRF1 by acting as a molecular glue.[1][2][3][4]
Primary On-Target Effect Promotes readthrough of premature termination codons (PTCs).[1][2]
Known Off-Target Epithelial Sodium Channel (ENaC)
Off-Target Effect Inhibition of ion conductance.

Experimental Protocols

Protocol 1: Western Blot for eRF1 Depletion
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for eRF1, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize eRF1 levels to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Ussing Chamber Electrophysiology for ENaC Activity
  • Cell Culture on Permeable Supports: Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and oxygenated Ringer's solution.

  • Electrophysiological Recordings: Measure the baseline short-circuit current (Isc).

  • Pharmacological Modulation: Add amiloride, a specific ENaC blocker, to the apical chamber and record the change in Isc. The amiloride-sensitive current represents ENaC activity.

  • This compound Treatment: To test the effect of this compound, incubate the cell monolayers with the compound for the desired time before mounting in the Ussing chamber and measuring the amiloride-sensitive current.

Mandatory Visualizations

SRI41315_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Effect SRI41315 This compound Ribosome Ribosome-eRF1 Complex SRI41315->Ribosome Binds and stabilizes ENaC Epithelial Sodium Channel (ENaC) SRI41315->ENaC Binds and inhibits Ubiquitin Ubiquitin Ribosome->Ubiquitin Recruits E3 Ligase Proteasome Proteasome Ribosome->Proteasome Targets for degradation Ubiquitin->Ribosome Ubiquitinates eRF1 eRF1_degradation eRF1 Degradation Proteasome->eRF1_degradation PTC_Readthrough PTC Readthrough eRF1_degradation->PTC_Readthrough Promotes Full_Length_Protein Full-Length Protein PTC_Readthrough->Full_Length_Protein Results in Ion_Conductance_Inhibition Inhibition of Ion Conductance ENaC->Ion_Conductance_Inhibition

Caption: On- and off-target pathways of this compound.

Caption: Troubleshooting workflow for unexpected phenotypes.

References

SRI-41315 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-41315. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and effective use of this compound in experimental settings.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility. Below is a summary of the recommended storage conditions for this compound in both solid and solvent forms.

Data Presentation: this compound Storage and Stability

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStable for extended periods when stored as a solid at low temperatures.
4°C2 yearsSuitable for shorter-term storage.
In Solvent (DMSO) -80°C6 months - 1 yearRecommended for long-term storage of stock solutions to minimize degradation.[1][2]
-20°C1 monthSuitable for short-term storage of working solutions.[1]

Shipping Condition: this compound is stable at room temperature for several days, making it suitable for standard shipping conditions.[3]

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the use of this compound.

Q1: My this compound solution appears to have precipitated. What should I do?

A1: this compound has a solubility of approximately 16 mg/mL (44.77 mM) in DMSO.[2] If precipitation is observed, gentle warming and sonication are recommended to redissolve the compound.[2] Always ensure the solution is clear before use. For cellular experiments, it is crucial to dilute the stock solution in culture media to a final concentration where the DMSO percentage is non-toxic to the cells (typically <0.5%).

Q2: I am not observing the expected degradation of my target protein, eRF1. What are the possible reasons?

A2: Several factors could contribute to a lack of eRF1 degradation:

  • Suboptimal Concentration: The concentration of this compound may be too low. A typical effective concentration used in cell culture is 5 µM.[1][3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Insufficient Incubation Time: The treatment duration may be too short. eRF1 depletion is typically observed after 20-24 hours of treatment.[1][3][4] A time-course experiment can help identify the optimal incubation period.

  • Cell Line Variability: The response to this compound can vary between different cell lines. Ensure your cell line expresses the necessary components of the proteasome degradation pathway.

  • Proteasome Inhibition: If other compounds in your experimental setup are inhibiting the proteasome, this will prevent the degradation of eRF1. It is recommended to include a positive control for proteasome activity in your experiments.

Q3: I am observing high levels of cytotoxicity in my cell cultures treated with this compound. How can I mitigate this?

A3: While this compound has shown low cytotoxicity (CC50 > 50 µM) in some cell lines, off-target effects or sensitivity of a particular cell line can lead to toxicity.[1][3] Consider the following:

  • Reduce Concentration: Perform a toxicity assay to determine the highest non-toxic concentration for your cell line.

  • Optimize Incubation Time: Shorter incubation times may be sufficient to observe eRF1 degradation without causing significant cell death.

  • Purity of the Compound: Ensure the this compound used is of high purity.

Q4: How can I confirm that the observed protein degradation is proteasome-mediated?

A4: To confirm that this compound is inducing eRF1 degradation via the proteasome, you can co-treat your cells with this compound and a known proteasome inhibitor, such as MG132. The addition of a proteasome inhibitor should prevent the degradation of eRF1, leading to its accumulation.[1]

Experimental Protocols

Detailed Methodology: Western Blot for eRF1 Detection

This protocol outlines the steps to detect changes in eRF1 protein levels in cultured cells following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for SDS-PAGE:

    • Take an equal amount of protein for each sample (e.g., 20-30 µg).

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against eRF1 (e.g., Rabbit polyclonal to eRF1) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • For a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin).

Mandatory Visualizations

Signaling Pathway

SRI41315_Mechanism SRI41315 This compound TernaryComplex This compound-eRF1-Ribosome Ternary Complex SRI41315->TernaryComplex Binds to eRF1 eRF1 eRF1->TernaryComplex Binds to Proteasome Proteasome eRF1->Proteasome Targeted to Ribosome Ribosome Ribosome->TernaryComplex Binds to Ubiquitin Ubiquitin TernaryComplex->Ubiquitin Recruits E3 Ligase Ubiquitin->eRF1 Ubiquitinates Degradation eRF1 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of this compound-induced eRF1 degradation.

Experimental Workflow

WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis A 1. Seed Cells B 2. Treat with this compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer E->F G 7. Immunoblotting F->G H 8. Detection G->H

Caption: Workflow for analyzing eRF1 levels after this compound treatment.

References

Technical Support Center: SRI-41315 Efficacy in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-41315. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in primary cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound acts as a "molecular glue" that stabilizes the eukaryotic release factor 1 (eRF1) on the ribosome.[1] This action leads to the ubiquitination and subsequent proteasomal degradation of eRF1.[2][3] By reducing the cellular levels of eRF1, this compound promotes the translational readthrough of premature termination codons (PTCs), allowing for the synthesis of full-length, functional proteins from genes containing nonsense mutations.[4][5][6]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is soluble in DMSO.[7] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM, which can be stored at -20°C or -80°C for extended periods.[6] For experiments, the stock solution should be diluted to the final working concentration in your cell culture medium. To avoid precipitation, it is advisable to add the this compound stock to the medium and mix well before adding to the cells. Sonication may be recommended for complete dissolution.[7]

Q3: What is a recommended starting concentration for this compound in primary cells?

A3: A common starting concentration for this compound in cell culture, including primary human bronchial epithelial cells, is in the low micromolar range. A concentration of 5 µM has been shown to effectively reduce eRF1 levels.[6][8] However, the optimal concentration can vary depending on the primary cell type and the specific experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your system.

Q4: Is this compound cytotoxic to primary cells?

A4: this compound has been reported to have low cytotoxicity, with a cell cytotoxicity (CC50) value of greater than 50 µM in both FRT and 16HBE14o- cell lines.[6][8] While primary cells can be more sensitive, this suggests a favorable therapeutic window. It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the safe concentration range for your specific primary cell type.

Troubleshooting Guide

Issue 1: Low or no observed efficacy of this compound in my primary cell experiments.

  • Question: I am not observing the expected translational readthrough or restoration of protein function after treating my primary cells with this compound. What could be the issue?

  • Answer:

    • Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. It is advisable to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to identify the optimal concentration for your primary cells.

    • Insufficient Treatment Duration: The degradation of eRF1 is a time-dependent process. A treatment duration of 20-24 hours has been shown to be effective for near-complete eRF1 depletion.[1] Consider extending the incubation time with this compound.

    • Synergistic Effects: In some primary cell models, such as primary human bronchial epithelial cells with CFTR nonsense mutations, this compound alone may not be sufficient to restore protein function.[2] Its efficacy is significantly enhanced when used in combination with an aminoglycoside like G418.[2][4][9] Consider co-treatment with G418 (a typical starting concentration is 100 µg/mL).

    • Primary Cell Health and Confluency: Primary cells are sensitive to culture conditions.[4] Ensure your cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of treatment. Over-confluency can lead to senescence and altered cellular responses.

    • Verification of eRF1 Knockdown: To confirm that this compound is active in your system, it is recommended to perform a western blot to assess the levels of eRF1 protein after treatment. A significant reduction in eRF1 levels indicates that the compound is working as expected.

Issue 2: Solubility problems with this compound in culture medium.

  • Question: I am observing precipitation when I add this compound to my cell culture medium. How can I resolve this?

  • Answer:

    • Proper Dilution Technique: Avoid adding the highly concentrated DMSO stock of this compound directly to a small volume of medium. It is best to dilute the stock solution in a larger volume of pre-warmed culture medium and mix thoroughly by vortexing or pipetting before adding to your cells.

    • Final DMSO Concentration: Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and solubility issues.

    • Pre-warmed Medium: Always use a culture medium that has been pre-warmed to 37°C, as this can improve the solubility of the compound.

Quantitative Data Summary

ParameterCell TypeValueReference
Working Concentration Primary Human Bronchial Epithelial Cells5 µM (for eRF1 depletion)[6][8]
Cytotoxicity (CC50) FRT and 16BE14o- cells>50 µM[6][8]
Synergistic Agent Primary Human Bronchial Epithelial CellsG418 (100 µg/mL)[5]
Treatment Duration Cell Lines20-24 hours (for eRF1 depletion)[1]

Experimental Protocols

Protocol 1: Assessment of eRF1 Degradation by Western Blot

This protocol outlines the steps to verify the activity of this compound by measuring the reduction in eRF1 protein levels in primary cells.

  • Cell Seeding and Treatment:

    • Seed primary cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

    • Allow cells to adhere and grow for 24-48 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for 20-24 hours.

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

    • Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against eRF1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Functional Assay for CFTR Activity in Primary Human Bronchial Epithelial (HBE) Cells

This protocol describes a method to assess the functional restoration of CFTR in primary HBE cells harboring a nonsense mutation, using an Ussing chamber.

  • Cell Culture:

    • Culture primary HBE cells on permeable supports until fully differentiated and a high transepithelial electrical resistance (TEER) is achieved.

  • Treatment:

    • Treat the cells with this compound (e.g., 5 µM) alone, G418 (e.g., 100 µg/mL) alone, a combination of this compound and G418, or a vehicle control (DMSO) for 48 hours.

  • Ussing Chamber Assay:

    • Mount the permeable supports in an Ussing chamber.

    • Bathe the apical and basolateral surfaces with appropriate physiological solutions.

    • Measure the short-circuit current (Isc).

    • Sequentially add the following reagents and record the change in Isc:

      • Amiloride (to inhibit the epithelial sodium channel, ENaC).

      • Forskolin (to activate CFTR through cAMP stimulation).

      • A CFTR potentiator (e.g., VX-770) to maximally open the CFTR channels.

      • A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-specific.

  • Data Analysis:

    • Calculate the change in Isc in response to forskolin and the CFTR potentiator. An increase in this current in treated cells compared to control cells indicates a restoration of CFTR function.

Visualizations

SRI41315_Mechanism_of_Action cluster_ribosome Ribosome Ribosome Ribosome Ub Ubiquitin Ribosome->Ub Ubiquitination of eRF1 PTC Premature Termination Codon Readthrough Translational Readthrough PTC->Readthrough Allows SRI41315 This compound SRI41315->Ribosome Acts as a 'molecular glue' eRF1 eRF1 eRF1->Ribosome Proteasome Proteasome Ub->Proteasome Targeting for Degradation Degraded_eRF1 Degraded eRF1 Fragments Proteasome->Degraded_eRF1 Full_Length_Protein Full-Length Protein Readthrough->Full_Length_Protein

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_compound_activity Compound Activity Issues cluster_biological_response Biological Response Issues start Start: Low efficacy of This compound q1 Is eRF1 level reduced? start->q1 q2 Check: - Concentration (dose-response) - Treatment duration (≥20h) - Compound stability/solubility q1->q2 No q3 Consider: - Co-treatment with G418 - Primary cell health/passage - Assay sensitivity q1->q3 Yes a1_yes Yes a1_no No end Re-evaluate Experiment q2->end q3->end

Caption: Troubleshooting workflow for low this compound efficacy.

References

Technical Support Center: Addressing SRI-41315-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cytotoxicity issues that may arise during experiments with SRI-41315.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that functions as a "molecular glue" to stabilize the eukaryotic translation release factor 1 (eRF1) at the ribosomal decoding center.[1][2] This prolonged interaction leads to ribosome collisions, ubiquitination, and subsequent proteasomal degradation of eRF1.[3][4] The resulting depletion of eRF1 reduces the efficiency of translation termination at premature termination codons (PTCs), thereby promoting the readthrough and synthesis of full-length proteins from nonsense-mutated transcripts.[3][5]

Q2: What are the known causes of this compound-induced cytotoxicity?

A2: this compound-induced cytotoxicity can stem from two main sources:

  • On-target effects: The primary mechanism of action, which involves stalling ribosomes, can trigger cellular stress responses. If the Ribosome-associated Quality Control (RQC) pathway is overwhelmed by a high number of stalled ribosomes, it can lead to a reduction in cell viability.[6]

  • Off-target effects: this compound has been observed to have a deleterious effect on the ion conductance mediated by the epithelial sodium channel (ENaC).[7] This off-target activity can contribute significantly to cytotoxicity, particularly in cell types where ENaC plays a crucial physiological role, such as bronchial epithelial cells.

Q3: At what concentrations does this compound typically exhibit cytotoxicity?

A3: The cytotoxic concentration of this compound can vary depending on the cell line and experimental conditions. Published data indicates that the 50% cytotoxic concentration (CC50) is greater than 50 µM in both Fisher Rat Thyroid (FRT) and human bronchial epithelial (16HBE14o-) cells.[8][9] However, researchers should determine the optimal concentration range for their specific cell type to balance readthrough efficacy and cell viability.

Q4: Does this compound induce apoptosis or necrosis?

A4: The precise mode of cell death (apoptosis or necrosis) induced by this compound has not been extensively detailed in published literature. However, prolonged cellular stress due to overwhelmed RQC pathways can potentially lead to apoptosis. Off-target effects, such as the disruption of ion channel function, could lead to either apoptosis or necrosis depending on the severity and the cellular context. Researchers experiencing significant cell death are encouraged to perform assays to distinguish between these two modes of cell death (see Experimental Protocols section).

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to this compound-induced cytotoxicity.

Issue 1: High Levels of Cell Death Observed at Expected Efficacious Concentrations

Possible Causes and Solutions:

CauseRecommended Action
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.Solution: Perform a dose-response curve to determine the optimal concentration that provides significant readthrough with minimal cytotoxicity for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess both readthrough efficiency and cell viability.
Off-Target ENaC Inhibition: The cytotoxic effects may be dominated by the inhibition of the epithelial sodium channel (ENaC), especially in airway epithelial cells.Solution: If working with cells expressing ENaC, consider measuring ENaC activity to assess the extent of off-target inhibition (see Experimental Protocols). If ENaC inhibition is confirmed, a lower concentration of this compound or a shorter treatment duration may be necessary.
Compound Purity and Solvent Effects: Impurities in the this compound compound or high concentrations of the solvent (e.g., DMSO) can contribute to cytotoxicity.Solution: Ensure the use of high-purity this compound. Prepare fresh stock solutions and ensure the final solvent concentration in the cell culture medium is well below the cytotoxic threshold for your cells (typically <0.5% for DMSO).
Overwhelmed Ribosome-associated Quality Control (RQC): High concentrations of this compound can lead to an accumulation of stalled ribosomes that overwhelms the cell's RQC machinery, triggering cell death pathways.Solution: Consider a time-course experiment to determine the shortest treatment duration that achieves the desired level of eRF1 knockdown and PTC readthrough. This can minimize the duration of cellular stress.
Issue 2: Inconsistent Readthrough Efficacy and/or Cytotoxicity Between Experiments

Possible Causes and Solutions:

CauseRecommended Action
Variability in Cell Culture Conditions: Cell density, passage number, and media composition can influence cellular responses to drug treatment.Solution: Maintain consistent cell culture practices. Seed cells at a consistent density for all experiments and use cells within a defined passage number range. Ensure media and supplements are consistent between experiments.
Instability of this compound in Solution: The compound may degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles.Solution: Prepare fresh working solutions of this compound from a recent stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and store them as recommended by the supplier.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayEndpointResultReference
FRT (Fisher Rat Thyroid)Not specifiedCC50>50 µM[8][9]
16HBE14o- (Human Bronchial Epithelial)Not specifiedCC50>50 µM[8][9]

Table 2: Potency of this compound

TargetActionCell LineAssayEndpointResultReference
eRF1DegradationNot specifiedNot specifiedEffective Concentration5 µM (for eRF1 depletion)[8]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V Staining

This protocol allows for the detection of apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired duration in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI/7-AAD-negative: Live cells

    • Annexin V-positive, PI/7-AAD-negative: Early apoptotic cells

    • Annexin V-positive, PI/7-AAD-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI/7-AAD-positive: Necrotic cells

Protocol 3: Assessment of Necrosis using LDH Release Assay

This protocol quantifies necrosis by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the maximum LDH release control.

Protocol 4: Measurement of ENaC Activity in Bronchial Epithelial Cells

This protocol describes the measurement of ENaC-mediated short-circuit current (Isc) in polarized bronchial epithelial cells grown on permeable supports, using an Ussing chamber.

  • Cell Culture: Culture human bronchial epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system. Bathe the apical and basolateral surfaces with appropriate Ringer's solutions.

  • Baseline Isc Measurement: Measure the baseline short-circuit current (Isc).

  • This compound Treatment: Add this compound to the apical or basolateral chamber at the desired concentration and record the change in Isc over time.

  • ENaC Inhibition: Add a known ENaC inhibitor, such as amiloride, to the apical chamber to determine the amiloride-sensitive portion of the Isc, which represents ENaC activity.

  • Data Analysis: Calculate the change in amiloride-sensitive Isc in the presence and absence of this compound to quantify its effect on ENaC activity.

Visualizations

cluster_SRI41315 This compound cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway cluster_Cytotoxicity Cytotoxicity SRI41315 This compound eRF1 eRF1 on Ribosome SRI41315->eRF1 Binds and stabilizes ENaC Epithelial Sodium Channel (ENaC) SRI41315->ENaC Inhibits RibosomeStalling Ribosome Stalling & Collisions eRF1->RibosomeStalling RQC Ribosome-associated Quality Control (RQC) RibosomeStalling->RQC Activates OverwhelmedRQC Overwhelmed RQC RibosomeStalling->OverwhelmedRQC Can lead to eRF1Degradation eRF1 Degradation RQC->eRF1Degradation Leads to PTCReadthrough PTC Readthrough eRF1Degradation->PTCReadthrough Enables CellStress Cellular Stress OverwhelmedRQC->CellStress Cytotoxicity Cytotoxicity CellStress->Cytotoxicity IonImbalance Ion Homeostasis Disruption ENaC->IonImbalance Leads to IonImbalance->Cytotoxicity

Caption: Signaling pathways of this compound leading to therapeutic effect and cytotoxicity.

Start Start: Unexpected Cytotoxicity Observed CheckConcentration Is the this compound concentration optimized? Start->CheckConcentration DoseResponse Perform Dose-Response (MTT/LDH Assay) CheckConcentration->DoseResponse No CheckDuration Is the treatment duration optimized? CheckConcentration->CheckDuration Yes DoseResponse->CheckDuration TimeCourse Perform Time-Course Experiment CheckDuration->TimeCourse No CheckOffTarget Is the cell line known to express ENaC? CheckDuration->CheckOffTarget Yes TimeCourse->CheckOffTarget ENaCAssay Measure ENaC Activity (Ussing Chamber) CheckOffTarget->ENaCAssay Yes AssessCellDeath Determine Mode of Cell Death (Annexin V/LDH) CheckOffTarget->AssessCellDeath No ENaCAssay->AssessCellDeath ConsiderAlternatives Consider Alternative Cell Line or Compound ENaCAssay->ConsiderAlternatives If ENaC effect is severe Optimize Optimize Concentration and Duration AssessCellDeath->Optimize

Caption: Experimental workflow for troubleshooting this compound-induced cytotoxicity.

cluster_Problem Problem cluster_Questions Key Questions cluster_Solutions Potential Solutions Problem High Cytotoxicity Q1 Is the concentration too high? Problem->Q1 Q2 Is the treatment too long? Problem->Q2 Q3 Is it an on-target or off-target effect? Problem->Q3 Q4 Is the cell line appropriate? Problem->Q4 S1 Titrate Concentration Q1->S1 S2 Optimize Treatment Duration Q2->S2 S3 Assess ENaC Activity Q3->S3 S4 Choose a Different Cell Line Q4->S4

Caption: Logical relationships in addressing high cytotoxicity with this compound.

References

Technical Support Center: Overcoming In Vivo Limitations of SRI-41315

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo application of SRI-41315. Our resources are designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that functions as a molecular glue, promoting the degradation of the eukaryotic release factor 1 (eRF1).[1][2] It achieves this by stabilizing the interaction between eRF1 and the ribosome in a metal-dependent manner.[1][2] This prolonged interaction, or "stalling," at a stop codon triggers a cellular quality control pathway involving the proteins GCN1, RNF14, and RNF25, which leads to the ubiquitination and subsequent proteasomal degradation of eRF1.[2][3][4] The resulting depletion of eRF1 reduces the efficiency of translation termination at premature termination codons (PTCs), thereby allowing for the readthrough and synthesis of a full-length, functional protein.[3][5]

Q2: What are the primary in vivo limitations of this compound?

A2: The primary limitation of this compound observed in preclinical studies is its off-target effect on the epithelial sodium channel (ENaC), which can disrupt ion homeostasis.[6] This adverse effect currently limits its direct therapeutic development for conditions like cystic fibrosis in its present form.[6] Additionally, as with many small molecules, optimizing in vivo delivery to achieve sufficient bioavailability and exposure at the target tissue can be a challenge.

Q3: Can this compound be used in combination with other compounds?

A3: Yes, studies have shown that this compound acts synergistically with aminoglycoside antibiotics, such as G418.[6][7] This combination can lead to a more significant increase in the function of proteins affected by nonsense mutations, like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), than either compound alone.[6]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Poor in vivo efficacy despite proven in vitro activity Inadequate Bioavailability: The formulation of this compound may not be suitable for the chosen route of administration, leading to poor absorption.Formulation Optimization: For oral administration in rodent models, consider formulating this compound in a vehicle known to improve the solubility and absorption of poorly soluble compounds. A common starting point is a mixture of PEG400 and Labrasol® (e.g., 1:1 v/v).[8] It is crucial to perform pilot pharmacokinetic studies to determine the optimal formulation and dosing regimen.
Metabolic Instability: The compound may be rapidly metabolized in vivo, preventing it from reaching therapeutic concentrations at the target tissue.Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the half-life and clearance rate of this compound in your animal model. If rapid metabolism is confirmed, consider more frequent dosing or a different route of administration (e.g., intraperitoneal injection) to maintain effective concentrations.
Adverse effects observed in animal models (e.g., related to ion channel disruption) Off-target Inhibition of ENaC: this compound has been shown to have a deleterious effect on the epithelial sodium channel (ENaC).[6]Dose-Response Studies: Conduct careful dose-response studies to identify the minimum effective dose that promotes readthrough without causing significant toxicity. Monitor Electrolyte Balance: In long-term studies, it is advisable to monitor serum electrolytes to detect any imbalances resulting from ENaC inhibition. Combination Therapy: Consider using this compound at a lower, non-toxic dose in combination with another readthrough agent, such as an aminoglycoside, to achieve the desired therapeutic effect while minimizing off-target effects.[6]
Variability in experimental results Inconsistent Drug Preparation: this compound has limited aqueous solubility and may precipitate out of solution if not prepared correctly.Standardized Preparation Protocol: Develop and adhere to a strict, standardized protocol for preparing the dosing solution. Ensure the compound is fully dissolved before administration. For example, sonication is recommended when dissolving in DMSO. Visual Inspection: Always visually inspect the solution for any precipitate before administration.
Animal-to-Animal Variability: Biological differences between animals can lead to variations in drug metabolism and response.Sufficient Sample Size: Use a sufficient number of animals per group to ensure statistical power and account for individual variability. Randomization: Randomize animals into treatment groups to minimize bias.

Quantitative Data

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
Target Cell Cytotoxicity (CC50)FRT and 16BE14o- cells>50 µM[9]
eRF1 Depletion Concentration16HBE14o- cells5 µM (after 20 hours)[9]

Note: Comprehensive in vivo quantitative data on the efficacy, toxicity (e.g., LD50), and pharmacokinetics of this compound are not extensively available in the public domain. Researchers are advised to perform their own dose-finding and pharmacokinetic studies in their specific animal models.

Experimental Protocols

Protocol 1: Western Blot Analysis of eRF1 Protein Levels

This protocol provides a method to quantify the in vivo degradation of eRF1 in tissue samples following treatment with this compound.

1. Sample Preparation:

  • Euthanize animals at the desired time point after this compound administration.

  • Promptly harvest target tissues (e.g., lung, intestine) and snap-freeze in liquid nitrogen.

  • Store samples at -80°C until analysis.

2. Protein Extraction:

  • Homogenize frozen tissue samples in ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples with lysis buffer.

  • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for eRF1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensity for eRF1 and a loading control (e.g., β-actin or GAPDH).

  • Normalize the eRF1 band intensity to the loading control to determine the relative eRF1 protein levels between different treatment groups.

Protocol 2: In Vivo Efficacy Assessment of this compound in a Cystic Fibrosis Mouse Model Using Nasal Potential Difference (NPD) Measurement

This protocol outlines a procedure to evaluate the ability of this compound to restore CFTR function in a cystic fibrosis mouse model.

1. Animal Model and Acclimatization:

  • Use a validated cystic fibrosis mouse model (e.g., F508del-CFTR mice) and wild-type littermates as controls.

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. This compound Formulation and Administration:

  • Prepare the this compound formulation for the chosen route of administration (e.g., oral gavage). A potential formulation is a solution in a 1:1 (v/v) mixture of PEG400 and Labrasol®.[8]

  • Administer this compound or vehicle control to the mice according to the predetermined dosing schedule.

3. Nasal Potential Difference (NPD) Measurement:

  • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Place the mouse on a temperature-controlled platform to maintain body temperature.

  • Insert a double-lumen catheter into one nostril. One lumen is for perfusion of different solutions, and the other is connected to a high-impedance voltmeter to measure the potential difference.

  • Insert a reference electrode subcutaneously.

  • Perfuse the nasal cavity sequentially with the following solutions, allowing the potential difference to stabilize at each step: a. Basal Ringer's solution. b. Ringer's solution containing amiloride (to block ENaC). c. A low-chloride Ringer's solution containing amiloride (to create a chloride gradient). d. A low-chloride Ringer's solution with amiloride and a CFTR activator (e.g., forskolin) to measure CFTR-dependent chloride secretion.

  • Record the potential difference throughout the perfusion process.

4. Data Analysis:

  • Calculate the change in potential difference (ΔPD) in response to the low-chloride and forskolin-containing solutions.

  • A significant increase in the chloride-conductive ΔPD in the this compound-treated CF mice compared to the vehicle-treated CF mice indicates a restoration of CFTR function.

  • Compare the results to those obtained from wild-type mice to determine the extent of functional rescue.

Visualizations

G cluster_ribosome Ribosome ribosome Ribosome at PTC eRF1_bound eRF1 bound to Ribosome ribosome->eRF1_bound GCN1 GCN1 eRF1_bound->GCN1 Stalled ribosome detected by Proteasome Proteasome eRF1_bound->Proteasome Targeted for degradation SRI41315 This compound SRI41315->eRF1_bound Acts as molecular glue, stabilizing interaction eRF1 eRF1 eRF1->ribosome Normal Termination eRF1->eRF1_bound RNF14 RNF14 (E3 Ligase) GCN1->RNF14 Recruits RNF25 RNF25 (E3 Ligase) GCN1->RNF25 Recruits RNF14->eRF1_bound Ubiquitinates eRF1 RNF25->eRF1_bound Ubiquitinates eRF1 Ub Ubiquitin Ub->RNF14 Ub->RNF25 Degradation eRF1 Degradation Proteasome->Degradation Readthrough Translational Readthrough Degradation->Readthrough Leads to

Caption: Signaling pathway of this compound-induced eRF1 degradation.

G animal_model Select Animal Model (e.g., CF Mouse) formulation Formulate this compound (e.g., in PEG400/Labrasol) animal_model->formulation dosing Determine Dosing Regimen (Dose & Frequency) formulation->dosing randomization Randomize Animals into Treatment & Control Groups dosing->randomization administration Administer this compound or Vehicle randomization->administration monitoring Monitor Animal Health & Record Observations administration->monitoring endpoint Endpoint Measurement (e.g., Nasal Potential Difference) monitoring->endpoint tissue_collection Tissue Collection for Biomarker Analysis endpoint->tissue_collection western_blot Western Blot for eRF1 Levels tissue_collection->western_blot data_analysis Statistical Analysis of Results western_blot->data_analysis

Caption: General workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Enhancing SRI-41315-Mediated Readthrough

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving SRI-41315.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule that enhances the readthrough of premature termination codons (PTCs).[1][2][3] It functions as a "molecular glue," stabilizing the eukaryotic release factor 1 (eRF1) on the ribosome.[4][5][6] This stabilization leads to ribosome collisions, which in turn triggers the ubiquitylation and subsequent proteasomal degradation of eRF1.[4][7] The resulting depletion of eRF1 reduces the efficiency of translation termination at PTCs, allowing for the incorporation of a near-cognate aminoacyl-tRNA and the synthesis of a full-length protein.[8][9]

Q2: What is the optimal concentration and treatment duration for this compound?

The optimal concentration and duration of this compound treatment are cell-type and context-dependent. However, a common starting point is a concentration of 5 µM for 24 to 72 hours.[10][11] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: Can this compound be used in combination with other readthrough agents?

Yes, this compound has been shown to act synergistically with aminoglycoside antibiotics, such as G418.[7][9][12] This is because they enhance readthrough through different mechanisms. While this compound depletes eRF1, aminoglycosides directly interact with the ribosomal decoding center to promote misreading of the stop codon.[1] Combining these agents can lead to a more significant increase in full-length protein expression.[7][13]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid powder. For in vitro experiments, it is soluble in DMSO. A stock solution can be prepared in DMSO at a concentration of 16 mg/mL (44.77 mM); sonication may be required for complete dissolution.[4] The powder form is stable for up to 3 years when stored at -20°C.[4] In solvent, it should be stored at -80°C for up to 1 year.[4]

Q5: What are the known off-target effects or cytotoxicity of this compound?

This compound has shown target cell cytotoxicity (CC50) values greater than 50 µM in both FRT and 16HBE14o- cells.[4][14] However, some studies have noted that at higher concentrations or in combination with other compounds, undesirable off-target effects on ion conductance have been observed, which may limit its current form for therapeutic development in specific diseases like cystic fibrosis.[7] Researchers should always assess the cytotoxicity of this compound in their specific cell system.

Troubleshooting Guides

Low Readthrough Efficiency
Potential Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response curve (e.g., 0.1 µM to 25 µM) to identify the optimal concentration for your cell line and reporter system.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for maximal readthrough.
Cell Line-Specific Effects Different cell lines may have varying sensitivities to this compound. Consider testing different cell lines if possible.
Reporter Construct Issues Ensure your reporter construct (e.g., luciferase, GFP) with the PTC is correctly designed and expressed. Verify the presence of the PTC sequence.
Low eRF1 Degradation Confirm eRF1 degradation via Western blot. If degradation is inefficient, consider issues with the proteasome pathway in your cells. A proteasome inhibitor like MG132 can be used as a control to confirm the degradation pathway.[15]
Lack of Synergistic Partner If using this compound alone, consider co-treatment with an aminoglycoside like G418 to enhance readthrough efficiency.[7][12]
Inconsistent Western Blot Results for eRF1 Degradation
Potential Cause Suggested Solution
Poor Antibody Quality Use a validated antibody specific for eRF1. Check the manufacturer's datasheet for recommended dilutions and protocols.
Inefficient Protein Extraction Use a lysis buffer containing protease inhibitors to prevent protein degradation during sample preparation. Ensure complete cell lysis.
Suboptimal Gel Electrophoresis and Transfer Optimize gel percentage and transfer conditions for the molecular weight of eRF1 (~49 kDa). Use a positive control (e.g., lysate from untreated cells) and a loading control (e.g., β-actin, GAPDH) to normalize results.
Proteasome Inhibition If using proteasome inhibitors as a control, ensure the concentration and incubation time are appropriate to block eRF1 degradation.
Timing of Analysis eRF1 depletion is a dynamic process. Analyze protein levels at different time points after this compound treatment to capture the maximal effect.

Quantitative Data Summary

Compound Cell Line Assay Concentration Treatment Duration Effect Reference
This compoundFRT and 16HBE14o-Cytotoxicity (CC50)>50 µM-Low cytotoxicity[4][14]
This compound16HBEge G542X cellseRF1 Degradation5 µM20 hoursDepletion of eRF1 levels[11]
This compound + G418Primary human bronchial epithelial cells (CFTR PTCs)CFTR FunctionNot specified-Significant increase in CFTR function[7]
This compoundHurler rat modelIn vivo readthrough40mg/kg/day14 daysPromotes readthrough of PTCs[10]

Experimental Protocols

Protocol 1: Assessing Readthrough Efficiency using a Dual-Luciferase Reporter Assay

This protocol is adapted from standard dual-luciferase reporter assay methodologies.[8][10][16]

Materials:

  • Cells cultured in appropriate growth medium

  • Dual-luciferase reporter plasmid containing a PTC in the first cistron (e.g., Renilla luciferase) and a second reporter (e.g., Firefly luciferase) for normalization.

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • G418 stock solution (optional)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: Transfect cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., G418). If testing for synergy, include wells with both this compound and G418.

  • Incubation: Incubate the cells for 24-72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminometry: Measure the activity of both luciferases sequentially in a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Calculate the ratio of the readthrough reporter (e.g., Renilla) to the normalization reporter (e.g., Firefly). Normalize the results to the vehicle control to determine the fold-change in readthrough efficiency.

Protocol 2: Western Blot Analysis of eRF1 Degradation

This protocol is a general guideline for Western blotting.[17][18][19]

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against eRF1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the desired duration. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli buffer and boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-eRF1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the eRF1 signal to the loading control. Compare the eRF1 levels in treated samples to the vehicle control.

Visualizations

SRI_41315_Mechanism cluster_ribosome Ribosome Ribosome Ribosome with PTC Ubiquitin Ubiquitin Ribosome->Ubiquitin Ribosome collision recruits E3 ligases Readthrough Translation Readthrough (Full-length protein) Ribosome->Readthrough eRF1 depletion allows eRF1 eRF1 eRF1->Ribosome Stalls at PTC Proteasome Proteasome eRF1->Proteasome Targeted for degradation This compound This compound This compound->eRF1 Binds and stabilizes Ubiquitin->eRF1 Ubiquitylates Degraded_eRF1 Degraded eRF1 Fragments Proteasome->Degraded_eRF1

Caption: Mechanism of this compound-mediated readthrough.

Troubleshooting_Workflow Start Low Readthrough Efficiency Concentration Optimize this compound Concentration Start->Concentration Duration Optimize Treatment Duration Concentration->Duration Synergy Add Synergistic Agent (e.g., G418) Duration->Synergy Western Check eRF1 Degradation (Western Blot) Synergy->Western Proteasome Check Proteasome Function Western->Proteasome No Degradation Success Improved Readthrough Western->Success Degradation OK Reporter Verify Reporter Construct Proteasome->Reporter Reporter->Success

Caption: Troubleshooting workflow for low readthrough.

Signaling_Pathway SRI41315 This compound eRF1_Ribosome eRF1 Stalled on Ribosome SRI41315->eRF1_Ribosome Ribosome_Collision Ribosome Collision eRF1_Ribosome->Ribosome_Collision GCN1 GCN1 Sensor Ribosome_Collision->GCN1 RNF14_RNF25 RNF14/RNF25 (E3 Ubiquitin Ligases) GCN1->RNF14_RNF25 Ub_eRF1 Ubiquitylated eRF1 RNF14_RNF25->Ub_eRF1 Ubiquitylates eRF1 Proteasomal_Degradation Proteasomal Degradation Ub_eRF1->Proteasomal_Degradation eRF1_Depletion eRF1 Depletion Proteasomal_Degradation->eRF1_Depletion Readthrough PTC Readthrough eRF1_Depletion->Readthrough

Caption: this compound signaling pathway to readthrough.

References

Technical Support Center: Utilizing SRI-41315 in Translation Termination Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving SRI-41315. Here you will find troubleshooting guidance and frequently asked questions to help minimize the impact of this compound on normal translation termination and effectively harness its potential in studying premature termination codon (PTC) readthrough.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a molecular glue, stabilizing the eukaryotic release factor 1 (eRF1) on the ribosome at the ribosomal decoding center. This retention of eRF1 leads to ribosome collisions, triggering the ubiquitylation and subsequent proteasomal degradation of eRF1.[1] The reduction in cellular eRF1 levels promotes the readthrough of premature termination codons (PTCs) without significantly affecting the termination at normal stop codons.[1][2]

Q2: How does this compound selectively promote readthrough of premature stop codons over normal stop codons?

A2: While the precise mechanism for this selectivity is still under investigation, it is believed to be related to the kinetic differences between termination at PTCs and normal stop codons. Ribosome profiling studies have shown that this compound induces a prolonged pause at stop codons, but this does not lead to an increase in readthrough at normal termination codons.[1] This suggests that the cellular machinery can still efficiently terminate translation at authentic stop codons even with reduced eRF1 levels, whereas the less efficient termination at PTCs becomes more susceptible to readthrough.

Q3: Can this compound be used in combination with other compounds to enhance PTC readthrough?

A3: Yes, this compound has been shown to act synergistically with aminoglycoside antibiotics, such as G418.[2][3] Combining this compound, which reduces eRF1 levels, with a compound that directly promotes readthrough at the ribosomal A-site can lead to a more significant increase in the expression of the full-length protein from a gene containing a PTC.[2]

Q4: What is the signaling pathway leading to eRF1 degradation upon this compound treatment?

A4: The degradation of eRF1 induced by this compound is a sophisticated cellular process. After this compound stabilizes eRF1 on the ribosome, it leads to the stalling of subsequent ribosomes, creating a "ribosome collision" event. This collision is recognized by the ribosome collision sensor GCN1, which in turn recruits the E3 ubiquitin ligases RNF14 and RNF25. RNF14 is then responsible for the ubiquitylation of the trapped eRF1, marking it for degradation by the proteasome.

Troubleshooting Guides

Experiment: In Vitro Translation Assay
Problem Possible Cause Troubleshooting Steps
No or low protein synthesis in the control (DMSO-treated) sample. 1. Inactive cell-free extract. 2. Degraded mRNA template. 3. Suboptimal reaction conditions (temperature, time).1. Use a fresh batch of cell-free extract or test with a control mRNA known to translate efficiently. 2. Verify mRNA integrity via gel electrophoresis. Prepare fresh mRNA if necessary. 3. Optimize incubation time and temperature according to the manufacturer's protocol for the cell-free system.
No observable difference in protein product size between PTC-containing and wild-type constructs in the presence of this compound. 1. Insufficient concentration of this compound. 2. The specific PTC is not efficiently readthrough. 3. Low sensitivity of detection method.1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM). 2. The efficiency of readthrough can be context-dependent (stop codon identity and surrounding sequence). Consider testing different PTCs. 3. Use a more sensitive detection method, such as autoradiography with radiolabeled amino acids or a luciferase-based reporter assay.
Increased smearing or multiple bands in the this compound treated lane. 1. Proteolytic degradation of the readthrough product. 2. Ribosome stalling and premature termination at other sites.1. Add protease inhibitors to the reaction mix. 2. This can be an effect of this compound. Analyze the products carefully; the full-length readthrough product should be the highest molecular weight band.
Experiment: Western Blot for eRF1 Levels
Problem Possible Cause Troubleshooting Steps
No decrease in eRF1 levels after this compound treatment. 1. Insufficient treatment time or concentration of this compound. 2. Inefficient proteasomal activity in the cell line. 3. Poor antibody quality.1. Optimize treatment duration (e.g., 4, 8, 12, 24 hours) and this compound concentration. 2. As a positive control for proteasome activity, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound; this should rescue eRF1 degradation. 3. Validate the eRF1 antibody with a positive control lysate and by observing a single band at the correct molecular weight.
High background on the western blot membrane. 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST.
Multiple non-specific bands are detected. 1. Non-specific antibody binding. 2. Protein degradation.1. Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. 2. Prepare fresh cell lysates and add protease inhibitors.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effect of this compound from published studies. Note that specific values can vary depending on the experimental system and conditions.

Parameter This compound Treatment Observed Effect Reference
eRF1 Protein Levels 30 µM for 20 hours in Flp-In 293 T-REx cellsSignificant reduction in eRF1 levels[4]
CFTR Function (in cells with PTC) 5µM for 24 hours in human bronchial epithelial cellsRestoration of CFTR expression and function[5]
In Vitro Protein Synthesis Titration up to 100 µMDose-dependent inhibition of overall protein synthesis
eRF1 Ubiquitylation 100 µM in an in vitro translation systemInduction of eRF1 ubiquitylation

Experimental Protocols

Dual-Luciferase Reporter Assay for Measuring PTC Readthrough

This protocol is designed to quantify the efficiency of premature termination codon (PTC) readthrough induced by this compound. A dual-luciferase reporter vector is used, where a Renilla luciferase gene is followed by a PTC and then a firefly luciferase gene in the same reading frame.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Transfect cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • As a control for 100% readthrough, transfect a similar vector where the PTC is replaced with a sense codon.

  • Compound Treatment:

    • 24 hours post-transfection, remove the medium and add fresh medium containing this compound at the desired final concentration (e.g., 10 µM). Include a DMSO-treated control.

    • Incubate the cells for an additional 24-48 hours.

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Use a dual-luciferase assay kit (e.g., from Promega) and a luminometer to measure the firefly and Renilla luciferase activities sequentially in each well.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well.

    • Normalize the ratios of the this compound-treated wells to the DMSO-treated control to determine the fold-change in readthrough.

    • Express the readthrough efficiency as a percentage of the control vector with the sense codon.

Visualizations

SRI41315_Mechanism cluster_ribosome Ribosome cluster_degradation Degradation Pathway Ribosome Translating Ribosome Stalled_Complex eRF1-Ribosome Stalled Complex Ribosome->Stalled_Complex eRF1 eRF1 eRF1->Stalled_Complex Proteasome Proteasome eRF1->Proteasome Targeted to SRI41315 This compound SRI41315->Stalled_Complex Acts as molecular glue Collision Ribosome Collision Stalled_Complex->Collision Causes GCN1 GCN1 Sensor Collision->GCN1 Recruits RNF14_25 RNF14/RNF25 (E3 Ligases) GCN1->RNF14_25 Recruits RNF14_25->eRF1 Ubiquitinates Ub Ubiquitin Ub->eRF1 Degraded_eRF1 Degraded eRF1 Proteasome->Degraded_eRF1 Degrades

Caption: Mechanism of this compound-induced eRF1 degradation.

experimental_workflow cluster_cell_culture Cell-based Assay cluster_analysis Analysis A Seed cells with PTC reporter construct B Treat with this compound or DMSO A->B C Incubate for 24-48 hours B->C D Cell Lysis C->D E Dual-Luciferase Assay D->E F Western Blot for eRF1 D->F G Data Analysis: Calculate Readthrough & eRF1 levels E->G F->G

Caption: Experimental workflow for assessing this compound activity.

References

Strategies to reduce deleterious effects of SRI-41315 on ion channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the deleterious effects of SRI-41315 on ion channels. The following information is intended to support in-vitro and pre-clinical experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on its known off-target effects on the epithelial sodium channel (ENaC).

Issue Potential Cause Suggested Action
Altered ion conductance in epithelial cells not expressing the target premature termination codon (PTC). This compound has a known deleterious effect on ion conductance mediated by the epithelial sodium channel (ENaC).[1]1. Confirm ENaC expression: Verify the expression of ENaC subunits in your cell model. 2. Dose-response analysis: Perform a dose-response curve to determine the lowest effective concentration of this compound for PTC readthrough with the minimal effect on ENaC. 3. Use of ENaC inhibitors: In mechanistic studies, consider co-administration with a specific ENaC inhibitor (e.g., amiloride) to isolate the effects of this compound on the target protein.
Unexpected changes in cellular membrane potential. Off-target effects on ENaC can lead to changes in sodium influx, thereby altering the cell's membrane potential.1. Electrophysiological monitoring: Use patch-clamp or other electrophysiological techniques to monitor changes in membrane potential upon this compound application. 2. Control experiments: Run parallel experiments on cells with low or no ENaC expression to differentiate between on-target and off-target effects.
Synergistic toxicity with other compounds. When used in combination with other drugs, such as aminoglycosides (e.g., G418), the off-target effects of this compound on ion channels may be exacerbated.[1]1. Evaluate individual and combined effects: Test each compound individually before assessing their synergistic effects on both PTC readthrough and ENaC function. 2. Optimize concentrations: Carefully titrate the concentrations of both this compound and the co-administered drug to maximize synergy on the target while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that acts as a molecular glue, triggering the degradation of the eukaryotic release factor 1 (eRF1).[2][3] By reducing the abundance of eRF1, this compound promotes the translational readthrough of premature termination codons (PTCs), allowing for the synthesis of a full-length protein.[4][5][6]

Q2: What are the known deleterious effects of this compound on ion channels?

A2: this compound has been shown to have a deleterious effect on the ion conductance mediated by the epithelial sodium channel (ENaC).[1][5] This off-target effect is a significant consideration for its therapeutic development, particularly for diseases like cystic fibrosis where ENaC activity is already dysregulated.[1]

Q3: How can I monitor the off-target effects of this compound on ENaC in my experiments?

A3: Standard electrophysiological techniques, such as two-electrode voltage clamp (TEVC) for oocyte expression systems or patch-clamp for mammalian cells, can be used to measure ENaC-mediated currents in the presence and absence of this compound.

Q4: Are there any known strategies to reduce the adverse effects of this compound on ENaC?

A4: Current research suggests that further medicinal chemistry is needed to identify derivatives of this compound with a better therapeutic window.[1][7] For experimental purposes, using the lowest effective concentration and being aware of the potential for off-target effects are the primary strategies. For mechanistic studies, co-incubation with ENaC-specific inhibitors can help to isolate the on-target effects.

Q5: Does this compound affect other ion channels?

A5: The currently available literature primarily highlights the off-target effects of this compound on ENaC.[1][5] However, as with any small molecule, it is advisable to perform a broader ion channel screening panel to fully characterize its selectivity profile, especially if unexpected cellular effects are observed.

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on ENaC Function using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the epithelial sodium channel (α, β, and γ ENaC). Incubate for 24-48 hours to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the oocyte at a holding potential of -60 mV.

    • Record baseline ENaC currents.

  • This compound Application: Perfuse the chamber with the recording solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in current for several minutes until a steady state is reached.

  • Washout: Perfuse with the standard recording solution to determine the reversibility of the effect.

  • Data Analysis: Compare the current amplitude before, during, and after the application of this compound.

Visualizations

SRI41315_Mechanism_of_Action cluster_ribosome Ribosome Premature_Termination_Codon Premature Termination Codon (PTC) eRF1 eRF1 Premature_Termination_Codon->eRF1 recruits Full_Length_Protein Full-Length Protein Premature_Termination_Codon->Full_Length_Protein readthrough to Truncated_Protein Truncated Protein eRF1->Truncated_Protein leads to Proteasomal_Degradation Proteasomal Degradation eRF1->Proteasomal_Degradation SRI_41315 This compound SRI_41315->eRF1 binds to

Caption: Mechanism of action of this compound in promoting PTC readthrough.

SRI41315_Off_Target_Effect cluster_cell_membrane Cell Membrane SRI_41315 This compound ENaC Epithelial Sodium Channel (ENaC) SRI_41315->ENaC deleterious effect on Altered_Ion_Conductance Altered Ion Conductance ENaC->Altered_Ion_Conductance leads to Changes_in_Membrane_Potential Changes in Membrane Potential Altered_Ion_Conductance->Changes_in_Membrane_Potential results in

Caption: Off-target effect of this compound on the epithelial sodium channel (ENaC).

Experimental_Workflow Start Start: Hypothesis involving This compound Cell_Model Select appropriate cell model (with and without ENaC expression) Start->Cell_Model Dose_Response Perform dose-response for PTC readthrough Cell_Model->Dose_Response Electrophysiology Assess ENaC function via electrophysiology Dose_Response->Electrophysiology Decision Off-target effect acceptable? Electrophysiology->Decision Proceed Proceed with primary experiment Decision->Proceed Yes Optimize Optimize concentration or consider co-administration with ENaC inhibitor Decision->Optimize No Optimize->Dose_Response

Caption: Decision workflow for experiments involving this compound.

References

Validation & Comparative

A Head-to-Head Comparison of SRI-41315 and G418 for CFTR Rescue in Nonsense Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SRI-41315 and G418 in the context of rescuing Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) function compromised by nonsense mutations. This report synthesizes available experimental data on their efficacy, mechanisms of action, and synergistic potential.

Nonsense mutations in the CFTR gene introduce premature termination codons (PTCs), leading to the production of truncated, non-functional proteins and are responsible for a significant percentage of cystic fibrosis (CF) cases. Therapeutic strategies aimed at overcoming these PTCs, known as translational readthrough, are a promising avenue for restoring CFTR function. This guide focuses on two such agents: the well-established aminoglycoside G418 and the novel small molecule this compound.

Mechanism of Action: A Tale of Two Strategies

This compound and G418 employ distinct mechanisms to induce the translational machinery to read through PTCs.

This compound , a more recent discovery, operates through a novel mechanism of action. It selectively reduces the abundance of the eukaryotic release factor 1 (eRF1), a key protein responsible for recognizing stop codons and terminating protein synthesis.[1][2] By promoting the proteasomal degradation of eRF1, this compound effectively lowers the probability of translation termination at a PTC, thereby allowing the ribosome to continue translation and produce a full-length CFTR protein.[1][2]

G418 , an aminoglycoside antibiotic, has long been known for its ability to induce translational readthrough. Its mechanism involves binding to the ribosomal RNA, which is thought to decrease the accuracy of codon recognition. This leads to the misincorporation of a near-cognate aminoacyl-tRNA at the stop codon, allowing the ribosome to bypass the PTC and continue protein synthesis.

Performance Comparison: Efficacy and Synergy

Experimental data indicates that while both compounds can promote CFTR rescue, their efficacy, particularly when used in combination, is a key area of interest.

dot

Caption: Mechanism of this compound in CFTR Rescue.

Studies have shown that this compound on its own may not significantly increase CFTR function in primary human bronchial epithelial cells.[2] However, a potent synergistic effect is observed when this compound is combined with G418.[1][2] This synergy is attributed to their complementary mechanisms of action.

In a NanoLuc reporter gene assay, this compound demonstrated significantly greater readthrough efficiency compared to its precursor, SRI-37240, and this effect was further enhanced by the addition of G418.[2]

Compound/Combination Cell Line Metric Result Reference
SRI-37240 (10 µM) + G418 (100 µg/mL)FRT (G542X-CFTR)Mature CFTR Protein (Band C)~25% of wild-type levels[3]
This compound (5 µM) + G418 (100 µM)16HBEge (G542X-CFTR)CFTR-specific channel activityMarkedly improved protein expression and function[4]
This compoundHuman cell lines with NanoLuc reporterReadthrough efficiencyGreater than SRI-37240[5]
This compound + G418Human cell lines with NanoLuc reporterReadthrough efficiencySynergistic increase[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound and G418.

dot

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Expression Analysis Cell_Lines CFTR-mutant cells (e.g., FRT, 16HBEo-) Treatment Incubate with: - this compound - G418 - Combination Cell_Lines->Treatment Ussing_Chamber Ussing Chamber Assay (CFTR Channel Activity) Treatment->Ussing_Chamber Western_Blot Western Blot (CFTR Protein Expression) Treatment->Western_Blot NanoLuc_Assay NanoLuc Reporter Assay (Readthrough Efficiency) Treatment->NanoLuc_Assay

Caption: General Experimental Workflow.

CFTR Function Assessment via Ussing Chamber

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing G542X-CFTR or gene-edited 16HBEge cells are cultured on permeable supports until a polarized monolayer is formed.

  • Treatment: Cells are treated with this compound, G418, or a combination of both for a specified period (e.g., 48-72 hours).

  • Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, separating the apical and basolateral chambers. The chambers are filled with appropriate Ringer's solution and maintained at 37°C.

  • Measurement: Short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Stimulation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding forskolin (to increase intracellular cAMP) and potentiated with a CFTR potentiator like ivacaftor. CFTR-specific current is confirmed by inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172).

  • Data Analysis: The change in Isc upon stimulation and inhibition is quantified to determine CFTR channel activity.

CFTR Protein Expression Analysis by Western Blot

Western blotting is used to detect and quantify the amount of full-length, mature CFTR protein.

  • Cell Lysis: Treated cells are washed with PBS and then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to the immature (Band B) and mature, fully glycosylated (Band C) forms of CFTR are visualized.

  • Quantification: The intensity of the bands is quantified using densitometry and normalized to a loading control (e.g., tubulin or GAPDH).

Translational Readthrough Efficiency using NanoLuc Reporter Assay

This assay provides a quantitative measure of a compound's ability to induce readthrough of a PTC.

  • Reporter Construct: A reporter gene, such as NanoLuc luciferase, is engineered to contain a PTC within its coding sequence.

  • Cell Transfection: Cells are transfected with the NanoLuc reporter construct.

  • Treatment: The transfected cells are treated with the test compounds (this compound, G418, or combination).

  • Lysis and Luciferase Assay: After the treatment period, the cells are lysed, and the luciferase substrate is added.

  • Luminescence Measurement: The amount of light produced, which is proportional to the amount of full-length luciferase synthesized via readthrough, is measured using a luminometer.

  • Data Analysis: The luminescence signal from treated cells is compared to that of untreated or vehicle-treated cells to determine the fold-increase in readthrough activity.

Conclusion

This compound represents a promising new class of CFTR rescue agents with a distinct and novel mechanism of action. While its standalone efficacy may be limited in some contexts, its strong synergistic activity with the established readthrough agent G418 highlights a powerful combination therapy strategy. The depletion of eRF1 by this compound, coupled with the ribosome-modulating effects of G418, provides a multi-pronged attack on the premature termination of CFTR translation. Further research is warranted to optimize this combination and explore its therapeutic potential for CF patients with nonsense mutations. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and build upon these important findings.

References

Unraveling the Molecular Glue Mechanism of SRI-41315: A Comparative Guide to Premature Stop Codon Readthrough Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of SRI-41315, a novel small molecule that induces the degradation of eukaryotic release factor 1 (eRF1), with other therapeutic alternatives aimed at overcoming premature termination codons (PTCs). This document outlines the mechanism of action of this compound, presents comparative experimental data, and provides detailed protocols for key validation assays.

Abstract

Premature termination codons (PTCs) are responsible for a significant portion of genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy is the induction of translational readthrough, where the ribosome bypasses the PTC, allowing for the synthesis of a full-length protein. This compound has emerged as a potent inducer of PTC readthrough through a novel mechanism of action. Unlike traditional readthrough agents, this compound functions as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome, which subsequently leads to eRF1 ubiquitination and proteasomal degradation.[1][2][3] This guide will delve into the molecular intricacies of this compound's action, compare its efficacy and mechanism with those of its precursor SRI-37240 and the aminoglycoside G418, and provide the necessary experimental details for its validation.

Mechanism of Action of this compound

This compound's unique mechanism of action sets it apart from other PTC readthrough agents. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound acts as a molecular glue at the ribosomal decoding center.[3] It intercalates between the N-domain of eRF1 and the ribosomal RNA, stabilizing eRF1 on the ribosome even after peptide release.[3] This prolonged stalling of the ribosome triggers a cellular quality control pathway. The ribosome collision sensor GCN1, along with the E3 ubiquitin ligases RNF14 and RNF25, are recruited to the stalled ribosome, leading to the ubiquitination and subsequent degradation of eRF1 by the proteasome.[1][2] The resulting depletion of cellular eRF1 levels reduces the efficiency of translation termination at PTCs, thereby increasing the probability of near-cognate tRNA incorporation and readthrough.[4][5]

Signaling Pathway of this compound-Induced eRF1 Degradation

SRI41315_Pathway cluster_ribosome Ribosome cluster_degradation Degradation Machinery SRI41315 This compound eRF1 eRF1 SRI41315->eRF1 binds & stabilizes Ribosome Ribosome @ PTC eRF1->Ribosome stalls GCN1 GCN1 (Collision Sensor) eRF1->GCN1 recruits Proteasome Proteasome eRF1->Proteasome degradation RNF14_25 RNF14/RNF25 (E3 Ligases) GCN1->RNF14_25 recruits RNF14_25->eRF1 ubiquitinates Ub Ubiquitin

Caption: this compound-mediated eRF1 degradation pathway.

Comparative Analysis of Readthrough Agents

The efficacy of this compound has been evaluated in comparison to its structural analog, SRI-37240, and the well-characterized aminoglycoside, G418.[4][5]

CompoundMechanism of ActionRelative PotencySynergism with G418Off-Target Effects
This compound eRF1 degrader (molecular glue)[3]High[4]Synergistic[4]Deleterious effect on epithelial sodium channel (ENaC) conductance[4]
SRI-37240 eRF1 degrader[4]Lower than this compound[4]Synergistic[4]Deleterious effect on ENaC conductance[4]
G418 (Aminoglycoside) Binds to the ribosomal A-site, promoting misreading of the stop codon[6]Varies with PTC contextN/AOtotoxicity and nephrotoxicity[4]
NVS1.1/NVS2.1 eRF1 degraders[1][2]Potent[1][2]Not reportedNot reported
Quantitative Comparison of Readthrough Efficiency

Studies utilizing a NanoLuc reporter system have demonstrated the superior potency of this compound compared to SRI-37240. Furthermore, a significant synergistic effect is observed when this compound is co-administered with G418, suggesting that their distinct mechanisms of action can be leveraged for enhanced therapeutic benefit.[4][7] When used in combination, SRI-37240 and G418 were able to restore wild-type levels of full-length CFTR protein by approximately 25%.[7]

Experimental Protocols

Validation of this compound's mechanism of action relies on a combination of biochemical, cellular, and structural biology techniques.

NanoLuc Luciferase Reporter Assay for Readthrough Efficiency

This assay is a high-throughput method to screen for and quantify the readthrough efficiency of small molecules.[6][8]

Experimental Workflow:

NanoLuc_Workflow start Start construct Transfect cells with NanoLuc reporter (containing a PTC) start->construct treat Treat cells with This compound or other compounds construct->treat lyse Lyse cells treat->lyse measure Measure luciferase activity (luminescence) lyse->measure analyze Analyze data: Normalize to control and determine readthrough % measure->analyze end End analyze->end

Caption: Workflow for NanoLuc luciferase reporter assay.

Protocol:

  • Cell Culture and Transfection: Plate human embryonic kidney (HEK293) cells or other suitable cell lines in 96-well plates. Transfect cells with a plasmid encoding a NanoLuc luciferase reporter containing a PTC of interest (e.g., from a disease-relevant gene).

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound, G418, or other test compounds. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After a 24-48 hour incubation period, lyse the cells using a suitable lysis buffer (e.g., Glo Lysis Buffer).

  • Luminescence Measurement: Add a luciferase substrate (e.g., Nano-Glo® Luciferase Assay Reagent) to the cell lysates and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to a co-transfected control reporter (e.g., firefly luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency. Calculate the percentage of readthrough relative to a wild-type reporter construct.

Western Blot for eRF1 Degradation

This technique is used to quantify the amount of eRF1 protein in cells following treatment with this compound.[9]

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293) and treat with this compound or control compounds for a specified time course (e.g., 0, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against eRF1 overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of eRF1 protein.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-SRI-41315-eRF1 Complex

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the complex at near-atomic resolution, providing direct evidence for the molecular glue mechanism.[3][11]

Protocol:

  • Complex Formation: Prepare ribosome-nascent chain complexes stalled at a PTC in an in vitro translation system. Add this compound and purified eRF1 to form the ternary complex.

  • Grid Preparation: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.[12]

  • Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to obtain a high-resolution density map of the complex.

  • Model Building and Analysis: Build an atomic model into the cryo-EM density map to visualize the interactions between this compound, eRF1, and the ribosome.[3]

Logical Comparison of Readthrough Mechanisms

Mechanism_Comparison cluster_sri This compound cluster_g418 G418 (Aminoglycoside) cluster_trna Suppressor tRNA sri_start Binds to eRF1-Ribosome complex sri_glue Acts as molecular glue, stalls ribosome sri_start->sri_glue sri_degrade Triggers eRF1 degradation sri_glue->sri_degrade sri_read Promotes PTC readthrough sri_degrade->sri_read g418_start Binds to ribosomal A-site g418_misread Induces conformational change, promotes misreading of PTC g418_start->g418_misread g418_read Promotes PTC readthrough g418_misread->g418_read trna_start Engineered tRNA with anticodon complementary to PTC trna_compete Competes with eRF1 for binding to the A-site trna_start->trna_compete trna_read Promotes PTC readthrough trna_compete->trna_read

Caption: Comparison of readthrough mechanisms.

Conclusion and Future Directions

This compound represents a significant advancement in the field of PTC readthrough therapeutics due to its novel mechanism of action as an eRF1 degrader. Its high potency and synergistic effects with aminoglycosides make it a promising candidate for further development.[4] However, the off-target effects on ENaC highlight the need for medicinal chemistry efforts to optimize its therapeutic window.[4] Future research should focus on identifying and characterizing more specific eRF1 degraders with improved safety profiles and exploring their efficacy in a wider range of genetic diseases caused by nonsense mutations. The detailed experimental protocols provided in this guide will aid researchers in the validation and comparison of next-generation PTC readthrough agents.

References

Quantitative Analysis of eRF1 Degradation by SRI-41315: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SRI-41315, a novel small molecule that induces the degradation of eukaryotic release factor 1 (eRF1), with other therapeutic strategies aimed at overcoming premature termination codons (PTCs). The information presented herein is compiled from recent studies and is intended to offer an objective overview supported by experimental data to inform research and development efforts in the field of nonsense suppression.

Introduction to this compound and eRF1 Degradation

Premature termination codons, arising from nonsense mutations, are responsible for a significant number of genetic diseases, leading to the production of truncated, non-functional proteins. A promising therapeutic approach is to promote translational readthrough of these PTCs. This compound has emerged as a potent inducer of such readthrough by targeting eRF1, the factor responsible for recognizing stop codons and terminating protein synthesis.[1][2]

This compound acts as a "molecular glue," stabilizing eRF1 on the ribosome at the decoding center.[3][4][5] This prolonged association leads to ribosome collisions, which in turn trigger a ribosome-associated quality control (RQC) pathway. This pathway involves the GCN1 sensor and the E3 ubiquitin ligases RNF14 and RNF25, ultimately leading to the ubiquitylation and subsequent proteasomal degradation of eRF1.[3][6][7][8][9] The resulting depletion of cellular eRF1 levels reduces the efficiency of translation termination at PTCs, allowing for the incorporation of a near-cognate tRNA and the synthesis of a full-length protein.[1]

Mechanism of Action of this compound

The mechanism of this compound-induced eRF1 degradation is a multi-step process initiated by its binding to the eRF1-ribosome complex. This process is distinct from other readthrough agents that typically target the ribosome directly.

SRI41315 This compound Complex eRF1-Ribosome-SRI-41315 Complex (Stalled) SRI41315->Complex eRF1 eRF1 eRF1->Complex Ribosome Ribosome with PTC Ribosome->Complex Collision Ribosome Collision Complex->Collision Ub Ubiquitination of eRF1 Complex->Ub Substrate GCN1 GCN1 Sensor Collision->GCN1 RNF14_25 RNF14/RNF25 (E3 Ubiquitin Ligases) GCN1->RNF14_25 RNF14_25->Ub Proteasome Proteasome Ub->Proteasome Degradation eRF1 Degradation Proteasome->Degradation Readthrough PTC Readthrough Degradation->Readthrough Promotes

Caption: Signaling pathway of this compound-induced eRF1 degradation and PTC readthrough.

Comparative Quantitative Data

The efficacy of this compound has been evaluated in various cellular models, often in comparison to or in combination with other readthrough-promoting agents. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Efficacy of this compound and Comparators
Compound/TreatmentCell LineTarget PTCReadthrough Efficiency/Protein Function RestorationSynergistic EffectsReference
This compound Human Bronchial Epithelial CellsCFTR nonsense mutationsModest increase in CFTR expression alone.Synergistic increase in CFTR activity with G418.[2][5][6][10]
SRI-37240 (analog)Immortalized and Primary Human Bronchial Epithelial CellsCFTR nonsense mutationsInduces readthrough and restores CFTR expression and function.Acts synergistically with G418.[2][10][11]
G418 (Aminoglycoside)VariousVariousInduces readthrough but can also affect normal stop codons.Synergistic with this compound and SRI-37240.[1][10][11]
NVS1.1 / NVS2.1 Hurler Syndrome Patient FibroblastsIDUA-W402XSubstantially restores IDUA levels.Not specified with this compound.[7][9]
CC-90009 / SJ6986 (eRF3a degraders)Airway Epithelial CellsCFTR nonsense mutationsRestores CFTR function to ~20% of wild-type.Synergistic with G418, reaching up to 50% rescue.[12]
siRNA/antisense oligos against eRF1 HEK293 cellsReporter construct (UAG)Significant increase in readthrough of the UAG stop codon.Not applicable.[13]
Table 2: In Vivo Efficacy of eRF1 Degraders
CompoundAnimal ModelTarget GeneOutcomeReference
This compound Hurler Syndrome Rat ModelIDUAPromotes readthrough of premature termination codons.[6]
NVS1.1 / NVS2.1 Hurler Syndrome Rat ModelIDUASubstantially restores IDUA levels and reduces glycosaminoglycan (GAG) storage.[9]

Experimental Protocols

The quantitative analysis of eRF1 degradation and PTC readthrough relies on a set of established molecular and cellular biology techniques.

Western Blotting for eRF1 Quantification

This method is used to determine the relative abundance of eRF1 protein in cells following treatment with this compound or other compounds.

cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Treat cells with This compound/control B Lyse cells to extract proteins A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Probe with primary antibody (anti-eRF1) D->E F Incubate with secondary antibody (HRP-conjugated) E->F G Detect signal with chemiluminescence F->G H Quantify band intensity G->H I Normalize to loading control (e.g., GAPDH) H->I

Caption: Workflow for Western blot analysis of eRF1 protein levels.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of this compound or control vehicle for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for eRF1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize eRF1 band intensity to a loading control (e.g., GAPDH or β-actin).

Reporter Assays for Readthrough Quantification

Luciferase-based reporter assays are commonly used to quantify the efficiency of PTC readthrough.

Methodology:

  • Construct Design: A reporter construct is created, typically containing a luciferase gene (e.g., NanoLuc) with an in-frame PTC. A second reporter (e.g., β-galactosidase) can be included as an internal control.

  • Cell Transfection: Cells are transfected with the reporter plasmid.

  • Compound Treatment: Transfected cells are treated with this compound or other test compounds.

  • Lysis and Luminescence Measurement: Cells are lysed, and the activities of both luciferases are measured using a luminometer.

  • Data Analysis: The readthrough efficiency is calculated as the ratio of the PTC-downstream reporter activity to the upstream reporter activity.

Ribosome Profiling

This is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level, providing insights into the effects of this compound on translation termination.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNAs.

  • Nuclease Digestion: Digest the cell lysate with RNase to degrade mRNA not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and then extract the RPFs.

  • Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to determine the density of ribosomes at stop codons and throughout the transcriptome. An increase in ribosome density downstream of PTCs indicates enhanced readthrough.

Conclusion

This compound represents a novel and promising strategy for the treatment of genetic diseases caused by nonsense mutations. Its unique mechanism of inducing eRF1 degradation via a ribosome-associated quality control pathway sets it apart from other readthrough agents. Quantitative analyses demonstrate its efficacy, particularly in synergy with other compounds like aminoglycosides. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation nonsense suppression therapies. Further research is needed to optimize the therapeutic window and minimize off-target effects for clinical translation.

References

A Head-to-Head Comparison of SRI-41315 and PTC124 (Ataluren) for Nonsense Mutation Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecules in the field of nonsense mutation suppression: SRI-41315 and PTC124 (ataluren). Nonsense mutations introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, non-functional proteins and causing a variety of genetic diseases. Both this compound and PTC124 aim to overcome this defect by promoting translational readthrough of these PTCs, thereby restoring the synthesis of full-length, functional proteins. This guide will delve into their distinct mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and PTC124 lies in their molecular mechanisms for inducing translational readthrough.

This compound: The eRF1 Degrader

This compound employs a novel mechanism centered on the depletion of the eukaryotic release factor 1 (eRF1).[1][2][3] eRF1 is a key protein that recognizes all three stop codons (UAA, UAG, and UGA) and facilitates the termination of translation. This compound acts as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome.[4][5] This prolonged association triggers the ubiquitination and subsequent proteasomal degradation of eRF1.[2][4] The resulting reduction in cellular eRF1 levels decreases the efficiency of translation termination at PTCs, allowing near-cognate transfer RNAs (tRNAs) to be incorporated instead, thus promoting readthrough and the synthesis of a full-length protein. A key characteristic of this compound is its ability to potentiate the readthrough activity of other agents, such as aminoglycoside antibiotics.[1][3]

PTC124 (Ataluren): The Ribosome Modulator

The precise mechanism of action for PTC124, also known as ataluren, has been a subject of scientific discussion. It is generally understood to promote the readthrough of PTCs by modulating the ribosome's decoding center.[6][7][8] This modulation is thought to decrease the ribosome's sensitivity to the premature stop codon, thereby increasing the likelihood of a near-cognate tRNA being incorporated at the PTC site, leading to the continuation of translation.[9] Unlike this compound, PTC124 does not act by depleting termination factors. Some studies have suggested that ataluren's activity in certain reporter assays might be influenced by off-target effects on the reporter protein itself, such as luciferase, which warrants careful consideration in experimental design.

Signaling Pathway and Mechanism of Action Diagrams

This compound Mechanism of Action cluster_ribosome Ribosome mRNA mRNA with PTC Ribosome Ribosome Ribosome->mRNA Translates Readthrough Translational Readthrough Ribosome->Readthrough Reduced eRF1 leads to eRF1 eRF1 eRF1->Ribosome Binds Ubiquitin Ubiquitin eRF1->Ubiquitin Ubiquitination SRI41315 This compound SRI41315->eRF1 Binds to eRF1-Ribosome complex Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Degraded_eRF1 Degraded eRF1 Proteasome->Degraded_eRF1 Full_Length_Protein Full-Length Protein Readthrough->Full_Length_Protein PTC124 Mechanism of Action cluster_ribosome Ribosome mRNA_PTC mRNA with PTC Ribosome_A_Site Ribosome A-Site Ribosome_A_Site->mRNA_PTC Decodes nc_tRNA Near-cognate tRNA Ribosome_A_Site->nc_tRNA Increased incorporation of PTC124 PTC124 PTC124->Ribosome_A_Site Modulates Readthrough_PTC Translational Readthrough nc_tRNA->Readthrough_PTC Leads to Full_Length_Protein_PTC Full-Length Protein Readthrough_PTC->Full_Length_Protein_PTC Luciferase Reporter Assay Workflow A Cell Culture B Co-transfection (Reporter + Control Plasmids) A->B C Compound Treatment B->C D Cell Lysis C->D E Dual-Luciferase Assay D->E F Data Analysis (Normalize to Control) E->F Western Blot Workflow A Cell Culture & Treatment B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection & Quantification E->F

References

Unlocking New Potential in Aminoglycoside Therapy: The Synergistic Effect of SRI-41315

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel therapeutic agents that modulate protein translation offers a promising frontier in the treatment of genetic diseases and potentially complex bacterial infections. One such agent, SRI-41315, a small molecule that promotes the degradation of eukaryotic release factor 1 (eRF1), has demonstrated a significant synergistic effect when combined with aminoglycoside antibiotics. This guide provides an objective comparison of the performance of this combination, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Synergy: A Two-Pronged Attack on Premature Translation Termination

The synergistic relationship between this compound and aminoglycosides stems from their distinct yet complementary mechanisms of action that target the cellular machinery of protein synthesis. This dual approach is particularly effective in overcoming premature termination codons (PTCs), which are nonsense mutations that halt the production of a full-length, functional protein. Such mutations are the underlying cause of numerous genetic disorders, including cystic fibrosis (CF).

This compound: This small molecule acts as a "molecular glue," inducing the degradation of eukaryotic release factor 1 (eRF1).[1] eRF1 is a critical protein that recognizes stop codons on messenger RNA (mRNA) and terminates protein synthesis. By reducing the cellular levels of eRF1, this compound lowers the probability of premature termination at a PTC, thereby increasing the chance for the ribosome to read through the mutation and synthesize a full-length protein.[2][3][4]

Aminoglycosides: This class of antibiotics, including agents like G418 and gentamicin, binds to the 30S subunit of the ribosome.[3][5][6] This binding event induces a conformational change in the ribosome, which leads to the misreading of the genetic code.[5][6] In the context of a PTC, this "infidelity" allows for the incorporation of a near-cognate aminoacyl-tRNA at the site of the nonsense mutation, enabling the ribosome to continue translation and produce a full-length protein.

The synergy arises from this compound creating a more favorable environment for aminoglycoside-mediated readthrough. With reduced eRF1 competition, the ribosome has a greater opportunity to incorporate an amino acid, guided by the aminoglycoside, and bypass the premature stop signal.

Performance Data: Enhanced Restoration of CFTR Function

The synergistic activity of this compound and aminoglycosides has been notably demonstrated in the context of cystic fibrosis, a genetic disease often caused by PTCs in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The following data, derived from studies on human bronchial epithelial cells with the G542X nonsense mutation, illustrates the enhanced efficacy of the combination therapy.

Table 1: Restoration of Full-Length CFTR Protein
TreatmentConcentrationFull-Length CFTR Protein Level (% of Wild-Type)
Vehicle (DMSO)-Negligible
SRI-37240 (this compound precursor)10 µM~6%[6]
G418100 µM~9%[6]
SRI-37240 + G418 10 µM + 100 µM ~25% [6]

Note: SRI-37240 is a less potent precursor to this compound. The data indicates a significant increase in full-length protein restoration with the combination therapy.

Table 2: Functional Restoration of CFTR Channel Activity
TreatmentConcentrationCFTR-Specific Channel Activity (Area Under Curve - AUC)
Vehicle (DMSO)-Baseline
This compound5 µMNo significant increase
G418100 µMModest increase
This compound + G418 5 µM + 100 µM Significant increase (****p < 0.0001) [5]

This data, derived from Ussing chamber experiments, demonstrates a statistically significant and synergistic increase in the functional activity of the restored CFTR protein with the combination treatment.[5]

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This electrophysiological technique is the gold standard for measuring ion transport across epithelial tissues.

Protocol:

  • Cell Culture: Human bronchial epithelial cells with a CFTR nonsense mutation (e.g., G542X) are cultured on permeable supports at an air-liquid interface until fully differentiated.

  • Treatment: Cells are treated with this compound, an aminoglycoside (e.g., G418), or the combination for a specified period (e.g., 72 hours).[5] A vehicle control (DMSO) is also included.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers. The chambers are filled with a physiological salt solution and maintained at 37°C.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.

  • Pharmacological Manipulation:

    • Amiloride is added to block the epithelial sodium channel (ENaC).

    • Forskolin is added to activate CFTR channels through a cAMP-mediated pathway.[7][8][9]

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.[5][7]

  • Data Analysis: The change in Isc in response to forskolin stimulation, followed by inhibition with a CFTR inhibitor, is calculated. The area under the curve (AUC) of the Isc tracing provides a quantitative measure of CFTR channel activity.[5]

Western Blotting for Full-Length CFTR Protein

This technique is used to detect and quantify the amount of full-length CFTR protein produced.

Protocol:

  • Cell Lysis: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the band corresponding to full-length CFTR is quantified and normalized to a loading control (e.g., tubulin) to ensure equal protein loading.[5]

Visualizing the Synergy

The following diagrams illustrate the mechanisms of action and the experimental workflow.

Synergistic_Mechanism Mechanism of Synergistic Action cluster_0 Ribosome and mRNA cluster_1 This compound Action cluster_2 Aminoglycoside Action cluster_3 Synergistic Outcome mRNA mRNA with Premature Termination Codon (PTC) Ribosome Ribosome mRNA->Ribosome Translation SRI41315 This compound eRF1 eRF1 (Termination Factor) SRI41315->eRF1 Induces Degradation eRF1 Degradation eRF1->Degradation Readthrough Increased Translational Readthrough Degradation->Readthrough Reduces Termination Aminoglycoside Aminoglycoside Ribosome_AG Ribosome Aminoglycoside->Ribosome_AG Binds to 30S Subunit Codon_Misreading Codon Misreading at PTC Ribosome_AG->Codon_Misreading Codon_Misreading->Readthrough Promotes Amino Acid Insertion FullLengthProtein Full-Length Functional Protein Readthrough->FullLengthProtein Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow A 1. Culture HBE cells on permeable supports B 2. Treat with this compound, Aminoglycoside, or Combo A->B C 3. Mount in Ussing Chamber B->C D 4. Measure baseline Short-Circuit Current (Isc) C->D E 5. Add Amiloride (Block ENaC) D->E F 6. Add Forskolin (Activate CFTR) E->F G 7. Add CFTRinh-172 (Inhibit CFTR) F->G H 8. Analyze change in Isc to quantify CFTR function G->H

References

Assessing the Specificity of SRI-41315 for eRF1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SRI-41315 has emerged as a promising small molecule for the treatment of genetic diseases caused by premature termination codons (PTCs). Its mechanism of action, the targeted degradation of eukaryotic release factor 1 (eRF1), presents a novel therapeutic strategy. This guide provides a comprehensive comparison of this compound's specificity for eRF1 against other potential targets and alternative therapeutic approaches, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Novel Molecular Glue

This compound functions as a molecular glue that stabilizes the interaction between eRF1 and the ribosome at the decoding center.[1][2][3] This prolonged association triggers a cellular quality control pathway, leading to the ubiquitination of eRF1 and its subsequent degradation by the proteasome.[4][5] The resulting depletion of eRF1 reduces the efficiency of translation termination at PTCs, thereby promoting the readthrough and synthesis of a full-length, functional protein. This mechanism is distinct from other readthrough agents like aminoglycosides, which act on the ribosome to decrease decoding fidelity.[1]

Specificity of this compound for eRF1

Current research indicates a high degree of specificity of this compound for eRF1. In a study examining the abundance of seven ribosome-associated proteins, this compound was found to dramatically and selectively reduce the levels of eRF1.[4][6] This suggests that the compound's primary mode of action is through the specific degradation of this termination factor.

However, it is important to note that comprehensive, proteome-wide off-target profiling data for this compound is not yet publicly available. While the targeted effect on eRF1 is well-documented, the full spectrum of its interactions with other cellular proteins has not been exhaustively characterized.

Comparison with Alternative eRF1 Inhibitors

This compound's primary alternatives for modulating eRF1 activity are compounds that function through different mechanisms. A direct comparison of their key features is presented below.

FeatureThis compoundAminoglycosides (e.g., G418)PTC124 (Ataluren)
Primary Target eRF1 (induces degradation)[4][5]Ribosome (decreases decoding fidelity)[1]Ribosome (promotes readthrough)
Mechanism Molecular glue, promotes eRF1 ubiquitination and proteasomal degradation[2]Binds to the ribosomal A-site, allowing near-cognate tRNA incorporation[1]Modulates ribosomal proofreading
Specificity High for eRF1 among tested ribosomal proteins[4][6]Broad effects on translation, potential for off-target readthrough of normal stop codons[1]Generally considered to have a favorable safety profile
Synergy Acts synergistically with aminoglycosides like G418[5][6]Can be used in combination with this compound for enhanced effect[6]N/A
Known Off-Target Effects Deleterious effect on epithelial sodium channel (ENaC) ion conductance[4][6]Ototoxicity and nephrotoxicity[1]Generally well-tolerated

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's specificity and efficacy. Below are outlines of the key experimental protocols used to characterize this compound.

NanoLuc®-Based Translational Readthrough Assay

This assay is used to quantify the efficiency of PTC readthrough induced by a compound.

Principle: A reporter construct is engineered to contain a PTC within the coding sequence of a highly sensitive luciferase, such as NanoLuc®. In the absence of readthrough, a truncated, non-functional luciferase is produced. When a compound like this compound promotes readthrough of the PTC, a full-length, active luciferase is synthesized, resulting in a measurable luminescent signal.

General Protocol:

  • Cell Culture and Transfection: Human cell lines (e.g., HEK293) are cultured and stably transfected with a plasmid expressing the NanoLuc® reporter gene containing a specific PTC.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or other test compounds for a defined period (e.g., 24-48 hours).

  • Lysis and Luminescence Measurement: Cells are lysed, and the NanoLuc® substrate (e.g., furimazine) is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: Luminescence values are normalized to a control (e.g., untreated cells) to determine the percentage of readthrough.

eRF1 Proteasomal Degradation Assay

This assay confirms that the reduction in eRF1 levels is due to proteasomal degradation.

Principle: Cells are treated with the compound of interest in the presence or absence of a proteasome inhibitor. If the compound induces degradation via the proteasome, the inhibitor will block this process and "rescue" the protein from degradation.

General Protocol:

  • Cell Culture and Treatment: Cells are treated with this compound. A parallel set of cells is co-treated with this compound and a proteasome inhibitor (e.g., MG132).

  • Cell Lysis: After the treatment period, cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for eRF1.

  • Analysis: The abundance of eRF1 in the different treatment groups is compared. A stabilization of eRF1 levels in the presence of the proteasome inhibitor confirms degradation via this pathway.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound-mediated eRF1 degradation and the experimental workflow for its assessment.

SRI41315_Mechanism cluster_ribosome Ribosome Ribosome Ribosome Ubiquitination Ubiquitination Ribosome->Ubiquitination Stalls & Recruits E3 Ligase eRF1 eRF1 eRF1->Ribosome Binds This compound This compound This compound->Ribosome Binds Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Degraded eRF1 Degraded eRF1 Proteasome->Degraded eRF1 Readthrough Readthrough Degraded eRF1->Readthrough Enables Ubiquitination->Proteasome Targets for Degradation

Caption: Mechanism of this compound-induced eRF1 degradation and translational readthrough.

Experimental_Workflow cluster_readthrough Readthrough Assay cluster_degradation Degradation Assay Cells_NanoLuc Cells with PTC-NanoLuc Reporter Treat_SRI Treat with this compound Cells_NanoLuc->Treat_SRI Measure_Luminescence Measure Luminescence Treat_SRI->Measure_Luminescence Assess_Specificity Assess Specificity Measure_Luminescence->Assess_Specificity Cells_WT Wild-Type Cells Treat_SRI_Inhibitor Treat with this compound +/- Proteasome Inhibitor Cells_WT->Treat_SRI_Inhibitor Western_Blot Western Blot for eRF1 Treat_SRI_Inhibitor->Western_Blot Western_Blot->Assess_Specificity

Caption: Experimental workflow for assessing the activity and specificity of this compound.

References

A Comparative Analysis of SRI-41315 and Other Molecular Glues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality. These small molecules induce or stabilize interactions between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a comparative analysis of SRI-41315, a novel eRF1 degrader, with other well-characterized molecular glues, including the immunomodulatory imide drugs (IMiDs) and indisulam. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.

Overview of Molecular Glues

Molecular glues represent a distinct class of protein degraders. Unlike PROTACs (PROteolysis TArgeting Chimeras), which are bifunctional molecules with separate warheads for the target protein and an E3 ligase, molecular glues are typically smaller molecules that induce a novel protein-protein interaction. This guide focuses on a comparative analysis of this compound and other prominent molecular glues.

Mechanism of Action: A Comparative Look

The molecular glues discussed herein employ distinct mechanisms to achieve targeted protein degradation, co-opting different E3 ligase complexes to eliminate their respective target proteins.

This compound: This molecule operates through a unique mechanism by acting as a molecular glue between the eukaryotic translation release factor 1 (eRF1) and the ribosome.[1][2][3][4][5][6][7] This stabilization of eRF1 on the ribosome leads to ribosome collisions, which are sensed by the cell's quality control machinery.[1][2][4] This triggers the ubiquitination of eRF1 by the E3 ligase RNF14 and its subsequent degradation by the proteasome.[1] The degradation of eRF1 enhances the translational readthrough of premature termination codons (PTCs), offering a therapeutic strategy for genetic diseases caused by nonsense mutations.[1][2][3][4][6][7]

Immunomodulatory imide Drugs (IMiDs): Thalidomide, Lenalidomide, and Pomalidomide: These well-known molecular glues recruit neosubstrate proteins to the CRL4-CRBN E3 ubiquitin ligase complex for degradation.[3][8][9][10][11][12][13][14][15] Their primary targets include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the casein kinase 1 alpha (CK1α) and G1 to S phase transition 1 (GSPT1).[3][8][9][10][11][12][13][14][15] The degradation of these substrates underlies the anti-myeloma, immunomodulatory, and unfortunately, the teratogenic effects of these drugs.[8][12]

Indisulam: This sulfonamide-based molecular glue induces the degradation of the RNA-binding protein RBM39.[14][16][17][18][19] Indisulam facilitates the formation of a ternary complex between RBM39 and the DCAF15 E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of RBM39.[14][16][17][18][19] The degradation of this key splicing factor leads to aberrant pre-mRNA splicing and exhibits potent anti-cancer activity.[14][18]

Quantitative Performance Comparison

A direct quantitative comparison of these molecular glues is challenging due to the lack of head-to-head studies under identical experimental conditions. The following tables summarize available data on their degradation potency (DC50) and efficacy (Dmax). It is important to note that these values are highly dependent on the cell line, treatment duration, and the specific assay used.

Molecular GlueTarget ProteinE3 LigaseCell LineDC50DmaxReference
This compound eRF1RNF14 (indirect)Not ReportedNot ReportedNot Reported[1]
Lenalidomide IKZF1CRBNMM.1SNot ReportedNot Reported[11]
Pomalidomide IKZF1CRBNMM.1S8.7 nM>95%[10]
Indisulam RBM39DCAF15HCT-116~0.56 µM (IC50)Not Reported

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

SRI41315_Mechanism cluster_ribosome Ribosome cluster_ubiquitination Ubiquitination & Degradation ribosome Ribosome RNF14 RNF14 (E3 Ligase) ribosome->RNF14 Ribosome Collision Recruits RNF14 Readthrough Translational Readthrough ribosome->Readthrough Enhanced eRF1 eRF1 eRF1->ribosome Binds Proteasome Proteasome eRF1->Proteasome Targeted for Degradation SRI41315 This compound SRI41315->ribosome Binds to eRF1-Ribosome Complex RNF14->eRF1 Ubiquitinates eRF1 Ub Ubiquitin Degraded_eRF1 Degraded eRF1 Proteasome->Degraded_eRF1 Degrades Degraded_eRF1->Readthrough Leads to

Caption: Mechanism of this compound-induced eRF1 degradation.

IMiD_Mechanism cluster_E3_ligase CRL4-CRBN E3 Ligase cluster_degradation Ubiquitination & Degradation CRBN CRBN CUL4 CUL4 Neosubstrate Neosubstrate (IKZF1/IKZF3/GSPT1) CRBN->Neosubstrate Recruits Neosubstrate DDB1 DDB1 ROC1 ROC1 IMiD IMiD (Lenalidomide/ Pomalidomide) IMiD->CRBN Binds to CRBN Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Degraded_Neosubstrate Degraded Neosubstrate Proteasome->Degraded_Neosubstrate Degrades

Caption: Mechanism of IMiD-induced neosubstrate degradation.

Indisulam_Mechanism cluster_E3_ligase DCAF15 E3 Ligase cluster_degradation Ubiquitination & Degradation DCAF15 DCAF15 RBM39 RBM39 DCAF15->RBM39 Recruits RBM39 Indisulam Indisulam Indisulam->DCAF15 Binds to DCAF15 Ub Ubiquitin RBM39->Ub Ubiquitination Proteasome Proteasome RBM39->Proteasome Targeted for Degradation Degraded_RBM39 Degraded RBM39 Proteasome->Degraded_RBM39 Degrades

Caption: Mechanism of Indisulam-induced RBM39 degradation.

Experimental_Workflow cluster_assays Experimental Assays start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis hibit HiBiT Assay (Degradation Kinetics) start->hibit protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western Western Blot (Protein Degradation - DC50, Dmax) protein_quant->western co_ip Co-Immunoprecipitation (Ternary Complex Formation) protein_quant->co_ip ubi_assay In Vitro Ubiquitination Assay protein_quant->ubi_assay data_analysis Data Analysis western->data_analysis co_ip->data_analysis ubi_assay->data_analysis hibit->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for molecular glue analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of molecular glue degraders.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the extent of target protein degradation (Dmax) and the concentration required for 50% degradation (DC50).

Materials:

  • Cell lines expressing the target protein

  • Molecular glue compound (e.g., this compound, lenalidomide, indisulam)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the molecular glue or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.

HiBiT-Based Protein Degradation Assay

This protocol provides a quantitative, high-throughput method for measuring protein degradation kinetics in live cells.[1][8][9][16][17]

Materials:

  • CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with HiBiT

  • LgBiT protein (for live-cell assays)

  • Nano-Glo® HiBiT Lytic Detection System (for endpoint assays)

  • Nano-Glo® Live Cell Assay System (for kinetic assays)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure (Endpoint Lytic Assay):

  • Cell Plating and Treatment: Plate HiBiT-tagged cells in a white-walled plate and treat with the molecular glue at various concentrations.

  • Cell Lysis and Detection: After the desired incubation time, add the Nano-Glo® HiBiT Lytic Detection Reagent to the wells.

  • Measurement: Shake the plate to ensure lysis and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to DMSO-treated controls to determine the percentage of remaining protein. Calculate DC50 and Dmax.

Procedure (Live-Cell Kinetic Assay):

  • Cell Transfection and Plating: Co-transfect cells with the HiBiT-tagged target and LgBiT expression vectors, or use a stable cell line co-expressing both. Plate the cells in a white-walled plate.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.

  • Compound Treatment and Measurement: Add the molecular glue and immediately begin measuring luminescence kinetically over time using a plate reader with live-cell capabilities.

  • Data Analysis: Analyze the kinetic data to determine the rate of degradation and other kinetic parameters.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay is used to demonstrate the drug-dependent interaction between the E3 ligase and the target protein.

Materials:

  • Cells treated with the molecular glue or DMSO

  • Lysis buffer (e.g., Triton X-100 based)

  • Antibody against the E3 ligase component (e.g., anti-CRBN, anti-DCAF15) or the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the treated cells with a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody targeting either the E3 ligase or the neosubstrate overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both the E3 ligase component and the target protein to detect the co-immunoprecipitated protein.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the molecular glue to induce the ubiquitination of the target protein by the specific E3 ligase.[20][21][22][23][24]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex (e.g., purified CRL4-CRBN or DCAF15 complex)

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Molecular glue compound

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

  • Compound Addition: Add the molecular glue or DMSO to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein to detect the formation of higher molecular weight ubiquitinated species.

Cryogenic Electron Microscopy (Cryo-EM) Sample Preparation and Analysis

This technique is used to visualize the three-dimensional structure of the ternary complex at high resolution.[6][7][25][26][27]

Materials:

  • Purified ternary complex (E3 ligase-molecular glue-target protein or Ribosome-SRI-41315-eRF1)

  • EM grids (e.g., copper grids with a holey carbon film)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

  • Transmission electron microscope (TEM) with a direct electron detector

Procedure:

  • Grid Preparation: Glow-discharge the EM grids to make them hydrophilic.

  • Sample Application: Apply a small volume (3-4 µL) of the purified complex solution to the grid.

  • Blotting and Plunge-Freezing: Blot away excess liquid to create a thin film of the sample and immediately plunge-freeze the grid in liquid ethane.

  • Data Collection: Transfer the frozen grid to the TEM and collect a large dataset of particle images.

  • Image Processing and 3D Reconstruction: Use specialized software to process the images, perform particle picking, 2D classification, and 3D reconstruction to obtain the final high-resolution structure.

Conclusion

This compound represents a novel class of molecular glue with a distinct mechanism of action that targets the translation termination machinery. While the IMiDs and indisulam have well-established roles in targeting key proteins in cancer and immunology through the recruitment of specific E3 ligases, this compound opens up new therapeutic avenues for diseases caused by nonsense mutations. The lack of direct comparative studies highlights a critical gap in the field. Future research should focus on head-to-head comparisons of these and other emerging molecular glues using standardized assays to build a comprehensive understanding of their relative potency, selectivity, and potential for therapeutic development. The experimental protocols and diagrams provided in this guide offer a framework for such comparative analyses, which will be instrumental in advancing the rational design and clinical translation of this exciting class of therapeutics.

References

Safety Operating Guide

Prudent Disposal of SRI-41315: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling SRI-41315 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this compound should be treated as a potentially hazardous substance. The following guidelines, synthesized from general laboratory chemical waste management best practices, provide a framework for its proper disposal.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below. This information is crucial for assessing potential hazards and ensuring compatible waste stream management.

PropertyValue
Molecular Formula C₂₂H₁₉N₃O₂[1]
CAS Registry Number 1613509-49-1[1][2]
Solubility Soluble in DMSO (16 mg/mL)[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (In Solvent) -80°C for up to 1 year[3]
Cytotoxicity (CC50) >50 µM in FRT and 16HBE14o- cells[2][4]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, both in its pure solid form and in solution, must be managed through an institution's hazardous waste program.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Disposal of Solid (Neat) this compound

Unused or expired solid this compound is to be disposed of as hazardous chemical waste.

  • Step 1: Containerization: Place the original vial or a securely sealed container holding the solid this compound into a larger, compatible waste container designated for solid chemical waste.

  • Step 2: Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Step 3: Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area should be at or near the point of generation and away from incompatible materials.[8]

  • Step 4: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

Disposal of this compound Solutions

Solutions of this compound, typically in DMSO, must be disposed of as liquid hazardous waste.

  • Step 1: Waste Collection: Collect all this compound-containing solutions in a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are generally preferred.[8]

  • Step 2: Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO).

  • Step 3: Storage: Keep the waste container securely capped and stored in the SAA.[9] Ensure it is segregated from incompatible waste streams, such as aqueous solutions, acids, and bases.[9]

  • Step 4: Arrange for Pickup: Follow your institution's procedures to have the liquid hazardous waste collected by the EHS office.

Decontamination of Empty Containers and Glassware

Containers that have held this compound must be decontaminated before being discarded as regular trash.

  • Step 1: Triple Rinsing: Rinse the empty container (e.g., vial, flask) three times with a suitable solvent that can solubilize this compound, such as DMSO or ethanol.

  • Step 2: Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous waste, as described in the section above.[5]

  • Step 3: Deface Label: After triple rinsing, deface or remove the original chemical label from the container.[5]

  • Step 4: Final Disposal: The decontaminated and defaced container can now be disposed of in the regular trash or recycled according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

SRI41315_Disposal_Workflow This compound Disposal Workflow cluster_waste_type Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials start Start: Identify this compound Waste waste_type What is the form of the waste? start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_item Empty Containers / Glassware waste_type->contaminated_item Contaminated Item package_solid Package in a sealed container. solid_waste->package_solid label_solid Label as 'Hazardous Waste: Solid this compound' package_solid->label_solid store_solid Store in Satellite Accumulation Area (SAA) label_solid->store_solid ehs_pickup Arrange for EHS Hazardous Waste Pickup store_solid->ehs_pickup collect_liquid Collect in a compatible, sealed container. liquid_waste->collect_liquid label_liquid Label as 'Hazardous Waste: this compound in [Solvent]' collect_liquid->label_liquid store_liquid Store in SAA, segregated from incompatibles. label_liquid->store_liquid store_liquid->ehs_pickup triple_rinse Triple rinse with appropriate solvent. contaminated_item->triple_rinse collect_rinsate Collect rinsate as liquid hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->label_liquid dispose_trash Dispose of container in regular trash. deface_label->dispose_trash

Caption: Decision tree for the safe disposal of this compound waste streams.

References

Essential Safety and Operational Guide for Handling SRI-41315

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling SRI-41315. The following guidelines are based on standard laboratory practices for handling research chemicals. Users should always consult local regulations and institutional safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the powder form to avoid inhalation of dust.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

ParameterGuideline
Handling Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood.
Storage (Powder) Store at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1]
Storage (In Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Shipping Shipped at ambient temperature as a non-hazardous chemical.[4]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures in accordance with local and institutional regulations.

ProcedureAction
Spill Cleanup 1. Evacuate the area.2. Wear appropriate PPE.3. For solid spills, carefully sweep or scoop up the material to avoid creating dust.4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).5. Place the contained material in a sealed, labeled container for disposal.6. Clean the spill area with a suitable solvent and then with soap and water.
Disposal Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations for chemical waste.

Experimental Protocols

This compound is an eRF1 degrader that acts as a molecular glue to suppress premature termination codons (PTCs).[5] It has been shown to restore CFTR function in cells with nonsense mutations.[6]

Western Blot Analysis for eRF1 Depletion

This protocol is based on studies demonstrating this compound's mechanism of action.[1][3]

Objective: To assess the effect of this compound on the levels of eukaryotic release factor 1 (eRF1).

Materials:

  • Cells expressing a nonsense mutation (e.g., CFTR-G542X 16HBEge G542X cells)[1]

  • This compound

  • (S)-MG132 (proteasome inhibitor)

  • MLN4924 (neddylation inhibitor)

  • Cell lysis buffer

  • Primary antibody against eRF1

  • Secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with 5 µM this compound for 20 hours.[1][3]

  • For control experiments, co-treat cells with this compound and either (S)-MG132 or MLN4924.[3]

  • After incubation, wash the cells with PBS and lyse them.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the primary antibody against eRF1.

  • Incubate with the appropriate secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

Expected Results: Treatment with this compound is expected to result in a depletion of eRF1 levels.[1][3] This degradation is mediated by the proteasome, as co-treatment with the proteasome inhibitor (S)-MG132 should prevent the this compound-mediated degradation of eRF1.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its activity.

SRI41315_Pathway cluster_ribosome Ribosome mRNA mRNA with PTC Ribosome Ribosome mRNA->Ribosome Translation eRF1 eRF1 Ribosome->eRF1 Recruitment to PTC SRI41315 This compound eRF1->SRI41315 Binding Proteasome Proteasome SRI41315->Proteasome Ubiquitination & Targeting Degradation eRF1 Degradation Proteasome->Degradation Readthrough Translational Readthrough Degradation->Readthrough FunctionalProtein Full-length Functional Protein Readthrough->FunctionalProtein

Caption: Mechanism of this compound action.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., cells with nonsense mutation) Treatment 2. Treatment - this compound (5 µM, 20h) - Controls (e.g., +MG132) CellCulture->Treatment CellLysis 3. Cell Lysis Treatment->CellLysis ProteinQuant 4. Protein Quantification CellLysis->ProteinQuant SDSPAGE 5. SDS-PAGE & Western Blot ProteinQuant->SDSPAGE Analysis 6. Analysis of eRF1 Levels SDSPAGE->Analysis

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。